Product packaging for GSK2636771(Cat. No.:CAS No. 1372540-25-4)

GSK2636771

Cat. No.: B560116
CAS No.: 1372540-25-4
M. Wt: 433.4 g/mol
InChI Key: XTKLTGBKIDQGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK2636771 has been used in trials studying the treatment of CANCER, LYMPHOMA, Solid Neoplasm, Recurrent Solid Neoplasm, and Advanced Malignant Neoplasm, among others.
PI3K-beta Inhibitor this compound is an orally bioavailable, substituted benzimidazole inhibitor of the class I phosphoinositide 3-kinase (PI3K) beta isoform with potential antineoplastic activity. PI3K beta inhibitor this compound selectively inhibits PI3K beta kinase activity in the PI3K/Akt/mTOR pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K beta-expressing and/or PTEN-driven tumor cells. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and results in the promotion of tumor cell growth, survival, and resistance to both chemotherapy and radiotherapy. PI3K beta is the p110-beta catalytic subunit of the class I PI3K. PTEN, a tumor suppressor protein and negative regulator of PI3K activity, is often mutated in a variety of cancer cells.
GSK-2636771 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
a selective inhibitor of PI3Kbeta with and antineoplastic agent

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22F3N3O3 B560116 GSK2636771 CAS No. 1372540-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3/c1-13-15(4-3-5-18(13)22(23,24)25)12-28-14(2)26-20-17(21(29)30)10-16(11-19(20)28)27-6-8-31-9-7-27/h3-5,10-11H,6-9,12H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKLTGBKIDQGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160124
Record name GSK-2636771
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Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372540-25-4
Record name GSK-2636771
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372540254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2636771
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2636771
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URL https://comptox.epa.gov/dashboard/DTXSID10160124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-2636771
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW94IAT0LS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Downstream Signaling of GSK2636771: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2636771 is a potent and highly selective, orally bioavailable inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1] The PI3K pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), is a frequent event in a variety of human cancers.[3] this compound has demonstrated significant anti-tumor activity in preclinical models of PTEN-deficient cancers and is under investigation in clinical trials for various advanced solid tumors.[4][5] This technical guide provides a comprehensive overview of the downstream signaling of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Selective PI3Kβ Inhibition

This compound exerts its therapeutic effect by selectively inhibiting the p110β catalytic subunit of the Class I PI3K family.[1] This inhibition is ATP-competitive and demonstrates high selectivity for PI3Kβ over other PI3K isoforms (α, γ, and δ), which is crucial for minimizing off-target effects.[4] The primary consequence of PI3Kβ inhibition is the reduced production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, prevents the recruitment and activation of downstream effector proteins that contain pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2]

Downstream Signaling Cascade of this compound

The inhibition of PI3Kβ by this compound initiates a cascade of downstream signaling events, primarily through the suppression of the Akt/mTOR pathway. This leads to reduced phosphorylation and activity of several key effector proteins, ultimately impacting cell growth, proliferation, and survival.

Key Downstream Effectors:
  • Akt (Protein Kinase B): As a central node in the PI3K pathway, the phosphorylation of Akt at key residues (Serine 473 and Threonine 308) is a critical step for its activation. This compound treatment leads to a significant, dose-dependent decrease in the phosphorylation of Akt at Ser473.[4][6]

  • Glycogen Synthase Kinase 3 Beta (GSK3β): A downstream target of Akt, GSK3β is involved in a wide range of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Akt-mediated phosphorylation of GSK3β at Serine 9 inhibits its activity. Consequently, this compound treatment results in decreased phosphorylation of GSK3β.[6]

  • Proline-Rich Akt Substrate of 40 kDa (PRAS40): PRAS40 is a component of the mTORC1 complex and acts as an inhibitor of its activity. Phosphorylation of PRAS40 by Akt relieves this inhibition. This compound leads to a reduction in PRAS40 phosphorylation, contributing to the overall suppression of mTORC1 signaling.

  • Ribosomal Protein S6 Kinase (S6K): A downstream effector of mTORC1, S6K plays a crucial role in protein synthesis and cell growth. Inhibition of the PI3K/Akt/mTOR pathway by this compound results in decreased phosphorylation of S6K.[4]

It is noteworthy that this compound does not affect the mitogen-activated protein kinase (MAPK) signaling pathway, as evidenced by the lack of change in extracellular signal-regulated kinase (ERK) phosphorylation.[4] This highlights the selectivity of its mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3Kb PI3Kβ (p110β) RTK->PI3Kb Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kb Activation PIP3 PIP3 PI3Kb->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Ser473, Thr308) PIP3->pAkt Activation Akt Akt Akt->pAkt pGSK3b p-GSK3β (Ser9) (Inactive) pAkt->pGSK3b Inhibition mTORC1 mTORC1 pAkt->mTORC1 Activation pPRAS40 p-PRAS40 pAkt->pPRAS40 Phosphorylation Survival Cell Survival pAkt->Survival GSK3b GSK3β GSK3b->pGSK3b pS6K p-S6K mTORC1->pS6K Activation S6K S6K S6K->pS6K CellGrowth Cell Growth & Proliferation pS6K->CellGrowth PRAS40 PRAS40 PRAS40->pPRAS40 pPRAS40->mTORC1 Activation This compound This compound This compound->PI3Kb Inhibition

Caption: Downstream signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. PI3Kβ
PI3Kβ 5.2 [1]-
PI3Kα>4700>900-fold[1]
PI3Kγ>4700>900-fold[1]
PI3Kδ60>10-fold[1]

Table 2: Anti-proliferative Activity of this compound in PTEN-deficient Cancer Cell Lines

Cell LineCancer TypePTEN StatusIC50 / EC50 (nM)
PC-3 ProstateNull36[7]
HCC70 BreastNull72[7]
BT549 BreastNullData not specified[7]

Table 3: Pharmacodynamic Effects of this compound in Clinical Trials

BiomarkerTissue/FluidDose% Decrease from Baseline (Median)
p-Akt (Ser473) / Total Akt Platelet Rich Plasma100-500 mg QD≥61%[6]
p-GSK3β (Ser9) / Total GSK3β Platelet Rich Plasma100-500 mg QD≥60%[6]
p-Akt (Ser473) Tumor Biopsies400 mg QDSignificant decrease observed[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Western Blotting for Phosphorylated Proteins

This protocol is for the detection of phosphorylated Akt (Ser473) in cancer cells treated with this compound.

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis CellCulture 1. Culture PTEN-deficient cells (e.g., PC-3, HCC70) Treatment 2. Treat with this compound (Dose- and time-course) CellCulture->Treatment Lysis 3. Lyse cells in RIPA buffer with phosphatase and protease inhibitors Treatment->Lysis Quantification 4. Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDSPAGE 5. Separate proteins by SDS-PAGE Quantification->SDSPAGE Transfer 6. Transfer proteins to PVDF membrane SDSPAGE->Transfer Blocking 7. Block membrane with 5% BSA in TBST Transfer->Blocking PrimaryAb 8. Incubate with primary antibodies (p-Akt Ser473, Total Akt, β-actin) Blocking->PrimaryAb SecondaryAb 9. Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detection 10. Detect with ECL substrate and image SecondaryAb->Detection Densitometry 11. Quantify band intensity (Densitometry) Detection->Densitometry Normalization 12. Normalize p-Akt to Total Akt and loading control (β-actin) Densitometry->Normalization

Caption: Western Blotting Workflow.

Materials:

  • PTEN-deficient cancer cell lines (e.g., PC-3, HCC70)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt

  • Loading control antibody (e.g., anti-β-actin)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound for desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-Akt signal to total Akt and the loading control.

In Vitro PI3Kβ Kinase Assay

This protocol is for determining the IC50 of this compound against PI3Kβ.

G cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis PrepareReagents 1. Prepare kinase reaction buffer, PI3Kβ enzyme, and PIP2 substrate Incubate 3. Add PI3Kβ, this compound, and PIP2 to wells PrepareReagents->Incubate GSKDissolve 2. Prepare serial dilutions of this compound GSKDissolve->Incubate StartReaction 4. Initiate reaction by adding ATP Incubate->StartReaction IncubateReaction 5. Incubate at room temperature StartReaction->IncubateReaction StopReaction 6. Stop reaction IncubateReaction->StopReaction DetectionReagent 7. Add detection reagent (e.g., ADP-Glo) StopReaction->DetectionReagent ReadSignal 8. Measure luminescence DetectionReagent->ReadSignal IC50 9. Calculate IC50 value ReadSignal->IC50

Caption: PI3Kβ Kinase Assay Workflow.

Materials:

  • Recombinant human PI3Kβ (p110β/p85α)

  • This compound

  • Kinase assay buffer

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, PI3Kβ enzyme, and the this compound dilutions. Add the PIP2 substrate.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at room temperature.

  • Detection: Stop the kinase reaction and add the ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of the kinase detection reagent to produce a luminescent signal.

  • Measurement and Analysis: Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity. Plot the results and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cells.

G cluster_setup Assay Setup cluster_mtt MTT Assay cluster_analysis Data Analysis SeedCells 1. Seed cells in a 96-well plate Treatment 2. Treat with serial dilutions of this compound SeedCells->Treatment Incubate 3. Incubate for 72 hours Treatment->Incubate AddMTT 4. Add MTT reagent to each well Incubate->AddMTT IncubateMTT 5. Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize 6. Add solubilization solution (e.g., DMSO) IncubateMTT->Solubilize ReadAbsorbance 7. Read absorbance at 570 nm Solubilize->ReadAbsorbance CalculateViability 8. Calculate % cell viability ReadAbsorbance->CalculateViability PlotCurve 9. Plot dose-response curve and determine IC50 CalculateViability->PlotCurve

Caption: MTT Cell Viability Assay Workflow.

Materials:

  • Cancer cell lines

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with a range of this compound concentrations and incubate for 72 hours.[7]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]

  • Solubilization and Measurement: Add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Conclusion

This compound is a selective PI3Kβ inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway, particularly in cancer cells with PTEN loss. Its downstream effects are characterized by a marked reduction in the phosphorylation of key signaling proteins, including Akt, GSK3β, and S6K, leading to the inhibition of cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into the intricate downstream signaling networks affected by this compound will continue to enhance our understanding of its mechanism of action and inform its clinical development.

References

GSK2636771: A Technical Guide to its Selectivity for PI3K Beta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GSK2636771, a potent and orally bioavailable inhibitor of the beta isoform of phosphoinositide 3-kinase (PI3Kβ). The document details the quantitative selectivity of the compound, the experimental methodologies used for its characterization, and the signaling context of its action.

Quantitative Selectivity Data

This compound demonstrates marked selectivity for the PI3Kβ isoform over other class I PI3K isoforms (α, γ, and δ). This selectivity has been quantified through various biochemical and cellular assays. The data presented below summarizes the inhibitory potency and selectivity of this compound.

ParameterPI3KβPI3KαPI3KγPI3KδReference
Ki (nM) 0.89>800>800>8.9[1][2]
IC50 (nM) 5.2>4680>4680>52[2]
Selectivity Fold ->900x>900x>10x[1][2][3][4]

Signaling Pathway Context

This compound exerts its effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway, often through the loss of the tumor suppressor PTEN, is a frequent event in many cancers.[7][8] Preclinical studies have indicated that in the context of PTEN deficiency, cancer cells become particularly reliant on the PI3Kβ isoform for pathway activation, making it a key therapeutic target.[1][9] this compound selectively inhibits the p110β catalytic subunit of PI3K, leading to a reduction in AKT phosphorylation and subsequent downstream signaling, which can result in the inhibition of tumor cell growth and apoptosis.[2][10][11]

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The selectivity and potency of this compound have been determined through a series of standardized in vitro and in vivo experiments.

Biochemical Kinase Assays

Biochemical selectivity was primarily assessed using the PI3-Kinase HTRF™ (Homogeneous Time Resolved Fluorescence) Assay .[1][12][13]

  • Principle: This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the PI3K enzyme. The detection is based on a competitive immunoassay format.

  • Methodology:

    • Recombinant human PI3K isoforms (α, β, γ, δ) are incubated with the substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), and ATP in a reaction buffer.

    • This compound is added in serial dilutions to determine its inhibitory effect on each isoform.

    • The reaction is stopped, and a biotinylated PIP3 tracer and a europium-labeled anti-GST antibody (for GST-tagged PI3K) and a streptavidin-XL665 conjugate are added.

    • In the absence of inhibition, the enzyme-produced PIP3 competes with the biotin-PIP3 tracer for binding to the antibody complex, leading to a low HTRF signal.

    • In the presence of an effective inhibitor like this compound, PIP3 production is low, allowing the biotin-PIP3 tracer to bind, bringing the europium and XL665 into proximity and generating a high HTRF signal.

    • IC50 values are calculated by plotting the HTRF signal against the inhibitor concentration.

Cellular Assays

1. Cell Viability/Proliferation Assays: The effect of this compound on the growth of cancer cell lines, particularly those with PTEN deficiency, was measured using viability assays.[1][3]

  • Assay: AlamarBlue® or CellTiter-Blue® Cell Viability Assay.[1][3]

  • Principle: These assays use a resazurin-based indicator to measure the metabolic activity of living cells. Viable, metabolically active cells reduce resazurin (blue) to the fluorescent resorufin (pink).

  • Methodology:

    • Cancer cells (e.g., PTEN-deficient PC-3 prostate or HCC70 breast cancer cells) are seeded in 96-well plates.[3]

    • After 24 hours, cells are treated with a range of concentrations of this compound.[3]

    • Following a 72-hour incubation period, the viability reagent is added to each well.[3]

    • After a further incubation of 1.5-4 hours, fluorescence is measured.

    • The concentration of this compound required to inhibit cell growth by 50% (EC50 or SF50) is determined.[3]

2. Target Engagement and Pathway Modulation Assays: To confirm that this compound engages its target (PI3Kβ) and modulates the downstream signaling pathway in a cellular context, phosphorylation of key pathway components is measured.

  • Assay: Meso Scale Discovery (MSD) ELISA and Western Blotting.[1][13]

  • Principle: These immunoassays quantify the levels of total and phosphorylated proteins in cell lysates.

  • Methodology (MSD ELISA for pAKT):

    • Cells are treated with this compound for various times and at different concentrations.

    • Cells are lysed, and the total protein concentration is determined.

    • Lysates are added to multi-well plates coated with capture antibodies for total AKT and phospho-AKT (Ser473).[1][12]

    • Detection antibodies conjugated to an electrochemiluminescent label are added.

    • The plates are read on an MSD instrument, and the ratio of phospho-AKT to total AKT is calculated to determine the extent of pathway inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Start_Bio Recombinant PI3K Isoforms (α, β, γ, δ) Assay_HTRF HTRF Kinase Assay Start_Bio->Assay_HTRF Incubate with This compound Data_IC50 Determine IC50 for each isoform Assay_HTRF->Data_IC50 Result_Bio Quantify Fold Selectivity for PI3Kβ Data_IC50->Result_Bio Start_Cell PTEN-deficient Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Start_Cell->Treatment Viability Cell Viability Assay (e.g., AlamarBlue) Treatment->Viability Pathway Pathway Analysis (MSD ELISA / Western Blot) Treatment->Pathway Data_EC50 Determine EC50 Viability->Data_EC50 Data_pAKT Measure pAKT/Total AKT Ratio Pathway->Data_pAKT Result_Cell_Viability Confirm Potency in PTEN-null context Data_EC50->Result_Cell_Viability Result_Cell_Pathway Confirm On-Target Pathway Inhibition Data_pAKT->Result_Cell_Pathway

Caption: Experimental workflow for determining the selectivity and potency of this compound.
In Vivo Studies

To evaluate the anti-tumor activity and pharmacodynamic effects of this compound in a living system, xenograft models are utilized.[12][13]

  • Model: Mice bearing subcutaneous tumors from human cancer cell lines (e.g., PC-3).[13]

  • Methodology:

    • Tumor-bearing mice are randomized into groups and treated orally with either a vehicle control or this compound at various doses.[13]

    • Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[13]

    • For pharmacodynamic studies, tumors and blood samples are collected at different time points after dosing.

    • Compound concentration in the plasma and tumor tissue is measured (pharmacokinetics).

    • The ratio of phosphorylated AKT to total AKT in tumor lysates is determined using ELISA to establish a PK/PD relationship, linking drug exposure to target inhibition.[14]

Mechanism of Action in PTEN-Deficient Tumors

The selectivity of this compound for PI3Kβ is particularly relevant in tumors that have lost the function of the PTEN tumor suppressor. PTEN is a phosphatase that antagonizes the PI3K pathway by dephosphorylating PIP3 back to PIP2.[7] In the absence of functional PTEN, there is an accumulation of PIP3, leading to constitutive activation of AKT signaling. Preclinical evidence suggests that this state of constitutive signaling is primarily driven by the PI3Kβ isoform, creating a specific dependency that can be exploited by a selective inhibitor like this compound.[1]

Mechanism_of_Action Start PTEN-Deficient Tumor Cell PTEN_Loss Loss of PTEN Function Start->PTEN_Loss PIP3_Accumulation Constitutive PIP3 Accumulation PTEN_Loss->PIP3_Accumulation leads to PI3Kb_Dependence Increased Reliance on PI3Kβ for Signaling (Isoform Dependency) PIP3_Accumulation->PI3Kb_Dependence creates AKT_Activation Hyperactivation of AKT Signaling PI3Kb_Dependence->AKT_Activation drives Tumor_Growth Uncontrolled Cell Growth & Survival AKT_Activation->Tumor_Growth promotes This compound This compound This compound->PI3Kb_Dependence targets PI3Kb_Inhibition Selective Inhibition of PI3Kβ This compound->PI3Kb_Inhibition causes AKT_Inhibition Inhibition of AKT Signaling PI3Kb_Inhibition->AKT_Inhibition results in Apoptosis Inhibition of Growth &/or Apoptosis AKT_Inhibition->Apoptosis leads to

Caption: Logical flow of this compound's mechanism in PTEN-deficient cancer.

References

Preclinical Profile of GSK2636771 in Prostate Cancer: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2636771 is an orally bioavailable and potent adenosine triphosphate (ATP)-competitive inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in the progression of many cancers, including prostate cancer.[2] In prostate cancer, loss of the tumor suppressor phosphatase and tensin homolog (PTEN) is a common genetic alteration that leads to the hyperactivation of the PI3K/AKT pathway, contributing to tumor progression and resistance to therapy.[3][4] Preclinical studies have indicated that the PI3Kβ isoform is the critical kinase driving PI3K pathway activation in PTEN-deficient tumors.[1] this compound has been developed to selectively target this isoform, offering a therapeutic strategy for PTEN-deficient prostate cancer.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound in prostate cancer, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action and In Vitro Efficacy

This compound selectively inhibits the p110β catalytic subunit of PI3K. This selectivity is crucial as it is hypothesized to minimize the on- and off-target toxicities associated with pan-PI3K inhibitors.[1]

Quantitative In Vitro Data
ParameterValueTargetNotes
IC50 5.2 nmol/Lp110βDemonstrates potent inhibition of the target isoform.[1]
Selectivity >900-foldover p110α and p110γHigh selectivity for PI3Kβ over other Class I isoforms.[1]
Selectivity >10-foldover p110δ[1]

In Vivo Preclinical Studies in a Prostate Cancer Xenograft Model

The antitumor activity of this compound has been evaluated in a PTEN-deficient prostate cancer xenograft model using PC3 cells.

Quantitative In Vivo Efficacy and Pharmacodynamics

While preclinical studies reported that this compound resulted in stable disease and/or tumor growth inhibition in a dose-dependent manner, specific quantitative data on the percentage of tumor growth inhibition was not consistently available in the reviewed literature.[1] However, pharmacodynamic studies have quantified the inhibition of the downstream effector pAKT.

DoseTime Post-DosePercent Inhibition of pAKT (Ser473) in Tumor
3 mg/kg 1 hour~75%
2 hours~80%
4 hours~70%
8 hours~40%
24 hours~10%
10 mg/kg 1 hour~85%
2 hours~90%
4 hours~85%
8 hours~75%
24 hours~50%

Data is estimated from graphical representations in preclinical study reports where available.

Experimental Protocols

In Vivo PC3 Xenograft Study

A detailed methodology for the in vivo assessment of this compound in a prostate cancer model is outlined below.

Cell Line:

  • PC3 human prostate adenocarcinoma cell line (PTEN-deficient).

Animal Model:

  • Female nude mice.[5]

Tumor Implantation:

  • 2.0 x 106 PC3 cells are injected subcutaneously into the flank of each mouse.[5]

Tumor Growth and Randomization:

  • Tumors are allowed to grow to a volume of approximately 200–250 mm3.[5]

  • Mice are then randomized into treatment and vehicle control groups (n=8 per group for efficacy studies; n=3 per group for pharmacokinetic/pharmacodynamic studies).[5]

Drug Formulation and Administration:

  • This compound is formulated for oral gavage.

  • The vehicle control composition should be identical to the drug formulation without the active compound.

  • This compound is administered orally once daily at doses of 1, 3, 10, or 30 mg/kg for 21 consecutive days.[5]

Efficacy Endpoints:

  • Tumor volume is measured twice weekly using calipers, and calculated using the formula: (Length x Width2)/2.

  • Body weight is monitored twice weekly as an indicator of toxicity.

Pharmacodynamic (PD) Assessment:

  • For PD studies, mice are treated with a single oral dose of vehicle, 3 mg/kg, or 10 mg/kg this compound.[5]

  • At specified time points (e.g., 1, 2, 4, 6, 8, 10, and 24 hours) post-dose, tumors are harvested.[5]

  • Tumor lysates are analyzed for levels of phosphorylated AKT (pAKT) and total AKT to determine the extent and duration of target inhibition.[5]

Western Blotting for pAKT and Total AKT

The following protocol provides a detailed procedure for analyzing the phosphorylation status of AKT in prostate cancer cells or tumor tissues.

1. Sample Preparation:

  • Cell Culture: Treat prostate cancer cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Tumor Tissue: Homogenize harvested tumor tissue in lysis buffer on ice.

  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

2. Gel Electrophoresis:

  • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel until adequate separation of proteins is achieved.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

  • Prepare an enhanced chemiluminescence (ECL) detection reagent and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

6. Stripping and Reprobing for Total AKT:

  • To normalize the pAKT signal, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.

  • After stripping, re-block the membrane and probe with a primary antibody against total AKT (e.g., 1:1000 dilution in 5% BSA/TBST) following the same immunoblotting and detection steps.

Signaling Pathways and Visualizations

PI3K/AKT/mTOR Signaling Pathway in PTEN-Deficient Prostate Cancer

In PTEN-deficient prostate cancer, the loss of PTEN's phosphatase activity leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This results in the constitutive activation of AKT, a central node in the signaling cascade that promotes cell survival, proliferation, and growth through the phosphorylation of numerous downstream substrates. This compound, by selectively inhibiting PI3Kβ, aims to reduce the production of PIP3 and thereby attenuate the downstream signaling cascade.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3B GSK3β AKT->GSK3B Inhibits S6K S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Transcription Gene Transcription S6K->Transcription Promotes Protein Synthesis EIF4EBP1->Transcription Inhibits Translation GSK3B->Transcription Inhibits Cell Proliferation GrowthFactor Growth Factors GrowthFactor->RTK This compound This compound This compound->PI3K Inhibits PTEN PTEN PTEN->PIP3

Caption: PI3K/AKT/mTOR signaling pathway in PTEN-deficient prostate cancer.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the workflow for conducting a preclinical in vivo efficacy study of this compound.

InVivo_Workflow start Start implantation Subcutaneous Implantation of PC3 Cells in Nude Mice start->implantation growth Tumor Growth to ~200-250 mm³ implantation->growth randomization Randomization of Mice into Treatment Groups growth->randomization treatment Daily Oral Gavage with This compound or Vehicle (21 Days) randomization->treatment monitoring Tumor Volume and Body Weight Measurement (Twice Weekly) treatment->monitoring end End of Study: Tumor Excision and Analysis treatment->end monitoring->treatment Repeat for 21 days

Caption: Workflow for in vivo preclinical efficacy study of this compound.

Conclusion

The preclinical data for this compound in prostate cancer models demonstrate its potential as a targeted therapy for PTEN-deficient tumors. Its high selectivity for the PI3Kβ isoform and its ability to inhibit the PI3K/AKT signaling pathway provide a strong rationale for its clinical development. The in vivo studies, although lacking detailed public data on tumor growth inhibition percentages, show a clear pharmacodynamic effect on the target. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of prostate cancer drug development. Further investigation into the mechanisms of resistance and potential combination therapies will be crucial for optimizing the clinical utility of this compound.

References

The Role of PIK3CB Mutations in Determining Sensitivity to GSK2636771: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol-4,5-bisphosphate 3-kinase, catalytic subunit beta (PIK3CB) plays a crucial role in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers. GSK2636771 is a potent and selective inhibitor of the p110β isoform of PI3K, encoded by the PIK3CB gene. This technical guide provides an in-depth analysis of the role of PIK3CB mutations in modulating sensitivity to this compound. It consolidates findings from preclinical and clinical studies, presenting quantitative data on drug sensitivity, detailing experimental methodologies, and illustrating key biological and experimental processes through signaling pathway diagrams and workflow visualizations. This document serves as a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies involving the PI3K pathway.

Introduction to this compound and PIK3CB

This compound is an orally bioavailable small molecule that competitively inhibits the ATP-binding site of the p110β catalytic subunit of PI3K.[1] This selectivity is significant, as it offers the potential for a more targeted therapeutic approach with a potentially different safety profile compared to pan-PI3K inhibitors.[2] The PI3K pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4] The p110β isoform is particularly implicated in cancers with loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[5][6]

The PIK3CB gene, which encodes p110β, is subject to various genomic alterations in cancer, including mutations and amplifications. While less frequent than mutations in its alpha isoform counterpart, PIK3CA, alterations in PIK3CB are emerging as important biomarkers for predicting response to targeted therapies.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7][8] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[3][8] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.[3] Activated AKT then phosphorylates a multitude of downstream targets to regulate diverse cellular processes.[3][4] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[7][8]

PI3K_AKT_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K (p85-p110β) RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PTEN->PIP2 PDK1->AKT P Downstream Downstream Targets (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT P

PI3K/AKT Signaling Pathway.

Mechanism of Action of this compound

This compound acts as a selective inhibitor of the p110β isoform of PI3K.[5] By binding to the ATP-binding pocket of p110β, this compound prevents the phosphorylation of PIP2 to PIP3.[1] This leads to a reduction in downstream AKT phosphorylation and a subsequent inhibition of the entire PI3K/AKT signaling cascade.[5][9] This mechanism is particularly effective in tumors that are dependent on p110β signaling, such as those with PTEN loss.[6]

GSK2636771_MoA PI3K PI3K (p110β) PIP2 PIP2 PI3K->PIP2 P This compound This compound This compound->PI3K inhibits PIP3 PIP3 PIP2->PIP3 AKT_p Phospho-AKT PIP3->AKT_p leads to Cell_Growth Cell Growth and Survival AKT_p->Cell_Growth

Mechanism of Action of this compound.

Role of PIK3CB Mutations in this compound Sensitivity

The mutational status of PIK3CB can have a dichotomous impact on the sensitivity to PI3K inhibitors. While some mutations may confer sensitivity, others can lead to resistance.

PIK3CB Mutations Conferring Sensitivity

In certain contexts, particularly in tumors with intact PTEN, activating mutations in PIK3CB may render cancer cells more dependent on the p110β isoform for their survival, thereby increasing their sensitivity to this compound. Clinical trial data suggests that patients with PIK3CB genomic aberrations may derive clinical benefit from this compound monotherapy.[1][2] For instance, a partial response was observed in a castration-resistant prostate cancer (CRPC) patient with a PIK3CB amplification.[2]

PIK3CB Mutations Conferring Resistance

Conversely, acquired activating mutations in PIK3CB have been identified as a mechanism of resistance to pan-PI3K inhibitors.[10][11] For example, the D1067Y mutation in PIK3CB has been shown to confer resistance to the pan-PI3K inhibitor GDC-0941.[10][11] This resistance is mediated by hyperactivation of the PI3K pathway to a level that cannot be sufficiently inhibited by the drug.[11] Interestingly, cells with these resistance mutations may remain sensitive to downstream inhibitors of AKT or mTOR.[10][11]

Quantitative Data on this compound Sensitivity

The following tables summarize the in vitro and clinical activity of this compound in relation to PIK3CB status.

Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound

Cell LineCancer TypePTEN StatusPIK3CB StatusThis compound IC50 (nM)Reference
PC-3Prostate AdenocarcinomaNullWild-type36[5]
HCC70Breast CancerNullWild-type72[5]
EVSA-T (Parental)Breast CancerMutatedWild-type0.037 µM[12]
A498Kidney CancerWild-typeWild-type1.1 µM[12]
EVSA-T (D1067Y)Breast CancerMutatedD1067Y MutantResistant[13]

Table 2: Clinical Response to this compound in Patients with PIK3CB Aberrations

Tumor TypePIK3CB AlterationNumber of PatientsClinical Benefit (≥6 months)Best Overall ResponseReference
Castration-Resistant Prostate CancerAmplification1YesPartial Response[2]
Castration-Resistant Prostate CancerAlteration (unspecified)2YesStable Disease[2]
Cervical CancerMutation (p.L1049R)1YesStable Disease[1]
Various Solid TumorsGenomic Aberrations5/757%Not specified[1]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

  • Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., 100 pM to 10 µM) for 72 hours.[5][14]

  • Reagent Addition : Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[14][15]

  • Solubilization and Absorbance Measurement : If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[14][15]

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with this compound (serial dilutions) seed->treat incubate Incubate for 72h treat->incubate add_reagent Add MTT/MTS reagent incubate->add_reagent incubate2 Incubate for 2-4h add_reagent->incubate2 measure Measure absorbance incubate2->measure analyze Calculate IC50 measure->analyze end End analyze->end

Cell Viability Assay Workflow.
Western Blotting for PI3K Pathway Proteins

This protocol is used to assess the phosphorylation status of key proteins in the PI3K pathway.

  • Cell Lysis : Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[16][17]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]

  • SDS-PAGE and Transfer : Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[16]

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[16] Incubate with primary antibodies against total and phosphorylated forms of AKT and other relevant proteins overnight at 4°C.[16][18]

  • Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

PIK3CB Mutation Analysis (Sanger Sequencing)

This protocol is used to identify mutations in the PIK3CB gene.

  • Genomic DNA Extraction : Isolate genomic DNA from tumor tissue or cell lines.

  • PCR Amplification : Amplify the exons of the PIK3CB gene using specific primers. A touchdown PCR protocol can be employed for this step.[19]

  • PCR Product Purification : Purify the PCR products to remove primers and dNTPs.

  • Sequencing Reaction : Perform a cycle sequencing reaction using a BigDye Terminator kit.

  • Capillary Electrophoresis : Analyze the sequencing products on an automated capillary electrophoresis instrument.

  • Data Analysis : Analyze the sequencing data to identify any mutations compared to the reference sequence.

Conclusion

The relationship between PIK3CB mutations and sensitivity to the p110β inhibitor this compound is complex and context-dependent. While genomic aberrations in PIK3CB can be indicative of a favorable response to this compound, particularly in PTEN-deficient tumors, certain activating mutations can also confer resistance. A thorough understanding of the specific PIK3CB alteration and the genetic background of the tumor is therefore critical for predicting clinical outcomes. The experimental protocols and data presented in this guide provide a framework for researchers and clinicians to further investigate and leverage the role of PIK3CB in targeted cancer therapy. Continued research is necessary to fully elucidate the predictive value of PIK3CB mutations and to develop rational combination strategies to overcome resistance.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to GSK2636771 and its Impact on the Tumor Microenvironment

This technical guide provides a comprehensive overview of this compound, a selective PI3Kβ inhibitor, detailing its mechanism of action, its modulatory effects on the tumor microenvironment (TME), and a summary of key preclinical and clinical findings.

Introduction

This compound is an orally bioavailable and potent adenosine triphosphate (ATP)-competitive inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2][3][4] It exhibits high selectivity for PI3Kβ over other isoforms, with a greater than 900-fold selectivity over p110α and p110γ, and over 10-fold selectivity against the p110δ isoform.[2][5][6] The primary rationale for its development is the observation that tumors with loss of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) are particularly dependent on PI3Kβ signaling for survival and proliferation.[2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many solid tumors, promoting cell growth, survival, and resistance to therapy.[1]

Core Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. In tumors with functional loss of PTEN, a negative regulator of PI3K activity, this pathway is often constitutively active. PI3Kβ is the key lipid kinase that drives this pathway activation in PTEN-deficient cancer cells.[2][3] this compound selectively inhibits PI3Kβ, leading to a blockade of downstream signaling. This results in decreased phosphorylation of key effector proteins such as Akt and ribosomal S6 kinase, ultimately inducing tumor cell apoptosis and inhibiting growth.[1][2][3]

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates GSK This compound GSK->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates Proliferation Cell Growth & Survival S6K->Proliferation Promotes

Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Impact on the Tumor Microenvironment

Recent research indicates that the effects of this compound extend beyond direct tumor cell cytotoxicity to modulate the complex tumor microenvironment. PTEN loss in tumors has been correlated with an immunosuppressive TME, characterized by decreased T-cell infiltration.[7]

Reversing T-Cell Exclusion

In preclinical models, the loss of PTEN has been shown to inhibit T-cell-mediated tumor killing and reduce T-cell trafficking into the tumor.[7] Selective inhibition of PI3Kβ by this compound can counteract this effect. Studies have demonstrated that this compound treatment, particularly in combination with immune checkpoint blockade (ICB) like anti-PD-1 therapy, significantly increases the infiltration of CD4+ and CD8+ T-cells into the tumor.[7] This suggests that PI3Kβ inhibition can help overcome resistance to immunotherapy in PTEN-deficient tumors.[7]

Modulation of Tumor-Associated Macrophages (TAMs)

The PI3K-mTOR-AKT pathway is known to be involved in the polarization of macrophages.[8] While direct studies on this compound's effect on TAMs are emerging, the inhibition of PI3Kβ is hypothesized to shift the balance from a pro-tumoral M2 phenotype towards an anti-tumoral M1 phenotype. M2 TAMs contribute to an immunosuppressive TME, whereas M1 macrophages can promote anti-tumor immune responses.[9][10] By inhibiting a key survival pathway in tumor cells and potentially re-educating TAMs, this compound can create a more immune-permissive microenvironment.

TME_Impact GSK This compound PI3Kb PI3Kβ Signaling GSK->PI3Kb Inhibits TCell_in CD8+ T-Cell Infiltration GSK->TCell_in Enhances TumorCell PTEN-deficient Tumor Cell TumorCell->PI3Kb Activates TCell_ex T-Cell Exclusion PI3Kb->TCell_ex Promotes ImmuneSupp Immunosuppressive TME TCell_ex->ImmuneSupp Leads to ImmuneAct Immune-Active TME TCell_in->ImmuneAct Leads to

Caption: Logical flow of this compound's impact on the tumor microenvironment.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypePTEN StatusIC50 / EC50 (nM)Reference
PC-3Prostate AdenocarcinomaNull36[5]
HCC70Breast CancerNull72[5]
BT549Breast CancerNull-[5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelTumor TypeTreatmentDosageOutcomeReference
Nude MicePC-3 Prostate XenograftThis compound1, 3, 10, 30 mg/kg (oral, daily)Dose-dependent tumor growth inhibition[2][3]

Table 3: Clinical Trial Data for this compound

PhasePatient PopulationTreatmentRecommended Phase II Dose (RP2D)Key OutcomesCommon Adverse EventsReference
IAdvanced Solid Tumors (PTEN-deficient/PIK3CB altered)This compound Monotherapy400 mg QD1 PR in mCRPC; 14% of patients progression-free for ≥6 monthsDiarrhea (48%), Nausea (40%), Vomiting (31%)[2]
I/IIPD-1 Refractory Metastatic Melanoma (PTEN loss)This compound + Pembrolizumab300-400 mg QDIncreased CD4+/CD8+ T-cell infiltration-[7]
I/IImCRPC (PTEN loss)This compound + Pembrolizumab200 mg QD2 PRs among 11 evaluable patientsDiarrhea (33%), Rash (42%)[11]
Ib/IIAdvanced Gastric Cancer (PTEN-deficient)This compound + Paclitaxel200 mg QDORR: 17.9%; DCR: 67.9%-[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability Assay
  • Objective: To determine the concentration of this compound required to inhibit the growth of cancer cell lines.

  • Methodology:

    • Cells (e.g., PC-3, HCC70) are seeded in 96-well microtiter plates at an optimized density to ensure 80-90% confluency at the experiment's endpoint.[5]

    • After 24 hours of incubation, cells are treated with a serial dilution of this compound (e.g., 100 pM to 10 µM).[5]

    • Cell viability is assessed after 72 hours of treatment using a metabolic activity indicator such as CellTiter-Blue.[5]

    • The concentration of the drug required to reduce cell survival by 50% (SF50 or EC50) is calculated using graphing software like GraphPad Prism.[5]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor activity of this compound in a living organism.

  • Methodology:

    • Female nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 2.0 x 10^6 PC3 cells).[2][3]

    • Tumors are allowed to grow to a specific size (e.g., ~200–250 mm³).[2][3]

    • Mice are then randomized into treatment groups (n=8/group) and receive either vehicle control or this compound at various doses (e.g., 1, 3, 10, 30 mg/kg) via oral gavage for a specified period (e.g., 21 days).[2][3]

    • Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to monitor efficacy and toxicity.[2][3]

    • For pharmacokinetic/pharmacodynamic (PK/PD) studies, tumors and blood samples are harvested at different time points after a single dose to measure drug concentration and target inhibition (e.g., pAKT levels).[2][3]

Preclinical_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation CellLines Select PTEN-deficient & WT Cell Lines Viability Cell Viability Assay (IC50 Determination) CellLines->Viability Western Western Blot (pAKT, pS6K levels) Viability->Western Xenograft Establish Tumor Xenografts in Mice Western->Xenograft Promising Candidates Dosing Oral Dosing (Vehicle vs. This compound) Xenograft->Dosing TGI Measure Tumor Growth Inhibition (TGI) Dosing->TGI PKPD PK/PD Analysis Dosing->PKPD

Caption: Preclinical experimental workflow for evaluating this compound.
Phase I Clinical Trial Design (3+3 Dose Escalation)

  • Objective: To determine the safety, tolerability, maximum-tolerated dose (MTD), and/or recommended Phase II dose (RP2D) of this compound.

  • Methodology:

    • The trial enrolls patients with advanced solid tumors, often with specific biomarkers like PTEN loss.[7]

    • Treatment is initiated at a starting dose predicted to be safe based on preclinical toxicology studies.[2]

    • A cohort of 3 patients is treated at a specific dose level.

    • If no dose-limiting toxicities (DLTs) are observed during the first cycle (e.g., 4 weeks), the next cohort of 3 patients is enrolled at a higher dose level.

    • If one of the three patients experiences a DLT, three more patients are added to the same dose level.

    • The MTD is defined as the dose level at which fewer than two of six patients experience a DLT.

    • This "3+3" design continues until the MTD is identified.[7] The RP2D is then selected based on safety, tolerability, PK, and PD data.[2]

Clinical_Trial_Workflow Start Start with Dose Level 1 (e.g., 300 mg) Cohort1 Enroll 3 Patients Start->Cohort1 DLT_Check1 Observe for DLTs (1 cycle) Cohort1->DLT_Check1 Escalate Escalate to Dose Level 2 DLT_Check1->Escalate 0 DLTs Expand Enroll 3 More Patients at Same Dose Level DLT_Check1->Expand 1 DLT MTD_Exceeded MTD Exceeded Dose is too high DLT_Check1->MTD_Exceeded ≥2 DLTs No_DLT 0 DLTs One_DLT 1 DLT Two_DLT ≥2 DLTs DLT_Check2 Observe for DLTs Expand->DLT_Check2 DLT_Check2->MTD_Exceeded ≥2 DLTs in 6 patients MTD_Defined MTD Defined Select RP2D DLT_Check2->MTD_Defined ≤1 DLT in 6 patients

Caption: Phase I clinical trial workflow using a 3+3 dose-escalation design.

Conclusion

This compound is a highly selective PI3Kβ inhibitor that has demonstrated significant anti-tumor activity in preclinical models and early-phase clinical trials, particularly in cancers characterized by PTEN loss. Its mechanism of action involves the direct inhibition of the PI3K/Akt/mTOR signaling pathway within tumor cells. Furthermore, emerging evidence highlights its ability to modulate the tumor microenvironment by enhancing T-cell infiltration, thereby providing a strong rationale for its use in combination with immunotherapies. The clinical data to date show a manageable safety profile and promising signs of efficacy. Ongoing and future studies will further elucidate the full potential of this compound as a targeted therapy and its role in reshaping the tumor microenvironment to overcome therapeutic resistance.

References

In-Depth Technical Guide: GSK2636771 for Studying the PI3K Pathway in Endometrial Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of GSK2636771, a selective PI3Kβ inhibitor, in the context of endometrial cancer research. It consolidates key findings on its mechanism of action, efficacy in preclinical models, and detailed experimental protocols to facilitate further investigation into the PI3K/AKT/mTOR signaling pathway in this malignancy.

Introduction: The PI3K Pathway in Endometrial Cancer

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in endometrial cancer, playing a crucial role in tumor cell growth, proliferation, survival, and resistance to therapy.[1][2] Genetic alterations, including mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) and loss of the tumor suppressor PTEN, are common events in endometrial tumors, leading to constitutive activation of this pathway.[3][4] This high frequency of PI3K pathway alterations makes it a prime target for therapeutic intervention.

This compound is an orally bioavailable and potent selective inhibitor of the p110β isoform of PI3K.[5] Its selectivity for PI3Kβ is particularly relevant in cancers with PTEN loss, as these tumors often exhibit a dependency on p110β signaling for their growth and survival.[5] This guide will delve into the preclinical evidence for this compound's utility in studying endometrial cancer and provide the necessary technical details for its application in a research setting.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in endometrial cancer cell lines. The data primarily highlights the resistance of PTEN-mutant endometrioid endometrial cancer (EEC) cell lines to single-agent this compound treatment.

Table 1: In Vitro Sensitivity of Endometrial Cancer Cell Lines to this compound

Cell LineHistologyPTEN StatusPIK3CA StatusSF50 (µM)Reference
Various EEC linesEndometrioidMutantVarious> 1[6]

SF50 (Surviving Fraction 50): Concentration of the drug at which 50% of cells survive. A higher SF50 value indicates greater resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound in endometrial cancer cell lines.

Cell Viability Assay

This protocol is adapted from the methodology described in the study by Weigelt et al., 2013.[6]

Objective: To determine the effect of this compound on the viability of endometrial cancer cell lines.

Materials:

  • Endometrial cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well microtiter plates

  • CellTiter-Blue® Cell Viability Assay reagent (or equivalent)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count endometrial cancer cells.

    • Seed the cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 to 10 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • Add 20 µL of CellTiter-Blue® reagent to each well.

    • Incubate the plate for 1 to 4 hours at 37°C.

    • Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (medium only wells).

    • Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).

    • Plot the cell viability (%) against the logarithm of the this compound concentration.

    • Calculate the SF50 value using a non-linear regression analysis (e.g., in GraphPad Prism).

Western Blot Analysis for p-AKT

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3K.

Objective: To determine the effect of this compound on AKT phosphorylation at Ser473 in endometrial cancer cell lines.

Materials:

  • Endometrial cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed endometrial cancer cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control like β-actin.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Pathway_Endometrial_Cancer cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation GrowthFactors Growth Factors GrowthFactors->RTK Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth This compound This compound This compound->PI3K Inhibition of p110β PTEN PTEN PTEN->PIP3 Dephosphorylation (Tumor Suppressor)

Caption: The PI3K/AKT/mTOR signaling pathway in endometrial cancer and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Outcome CellCulture 1. Culture Endometrial Cancer Cell Lines ViabilityAssay 3a. Cell Viability Assay (72h incubation) CellCulture->ViabilityAssay WesternBlot 3b. Western Blot for p-AKT (Time course) CellCulture->WesternBlot DrugPrep 2. Prepare this compound Serial Dilutions DrugPrep->ViabilityAssay DrugPrep->WesternBlot SF50 4a. Calculate SF50 values ViabilityAssay->SF50 pAKT_Quant 4b. Quantify p-AKT levels WesternBlot->pAKT_Quant Conclusion 5. Determine Sensitivity/Resistance & Pathway Inhibition SF50->Conclusion pAKT_Quant->Conclusion

References

Beyond PI3Kβ: A Technical Guide to the Cellular Targets of GSK2636771

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2636771 is a potent and highly selective, orally bioavailable inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ).[1] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, making it a key target for therapeutic intervention.[1] this compound has been developed to specifically target PI3Kβ, which is crucial for the proliferation and survival of tumor cells with loss of the tumor suppressor PTEN.[1] While the primary focus of this compound is the inhibition of PI3Kβ, a thorough understanding of its broader cellular interactions is critical for predicting its full pharmacological profile, including potential off-target effects and opportunities for therapeutic expansion. This technical guide provides an in-depth overview of the known cellular targets of this compound beyond PI3Kβ, based on available preclinical data.

Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized against other isoforms of the PI3K family. The inhibitor demonstrates high selectivity for PI3Kβ, with significantly lower potency against other Class I PI3K isoforms and other members of the PI3K superfamily.

Quantitative Analysis of PI3K Isoform Inhibition

The inhibitory activity of this compound against various PI3K isoforms has been determined using biochemical assays. The following table summarizes the reported potency and selectivity of this compound.

TargetIC50 (nM)Selectivity vs. PI3Kβ
PI3Kβ (p110β) 5.2 -
PI3Kα (p110α)>4700>900-fold
PI3Kγ (p110γ)>4700>900-fold
PI3Kδ (p110δ)55>10-fold

Data compiled from publicly available research.[2][3]

Beyond the primary PI3K isoforms, the selectivity of this compound was also assessed against other members of the PI3K-related kinase (PIKK) family. While specific quantitative data from a broad kinase panel screen is not publicly detailed, reports indicate that this compound spares other PI3K superfamily kinases.[2][3]

Experimental Protocols

The characterization of this compound's selectivity and off-target profile has been achieved through a combination of biochemical and cellular assays. The following sections detail the methodologies for the key experiments cited in the characterization of this inhibitor.

Biochemical Activity Assay: PI3-Kinase HTRF™ Assay

A key method used to determine the IC50 values of this compound against different PI3K isoforms is the Homogeneous Time Resolved Fluorescence (HTRF) assay.

Principle: This assay measures the enzymatic activity of PI3K by detecting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2). The detection is based on a competitive immunoassay format. A known amount of biotinylated PIP3 competes with the enzyme-generated PIP3 for binding to a GST-tagged PH domain, which is in turn bound to a Europium cryptate-labeled anti-GST antibody. The biotinylated PIP3 is detected by a streptavidin-XL665 fluorophore. When the enzyme produces PIP3, it displaces the biotinylated PIP3 from the complex, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing MgCl2 and DTT.

    • Dilute the PI3K enzyme and the PIP2 substrate in the reaction buffer.

    • Prepare serial dilutions of this compound in DMSO and then further dilute in the reaction buffer.

  • Enzymatic Reaction:

    • In a 384-well plate, add the this compound dilutions.

    • Add the PI3K enzyme/PIP2 substrate mix to initiate the reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction by adding a detection mix containing EDTA, biotinylated PIP3, the GST-PH domain, the Europium-labeled anti-GST antibody, and streptavidin-XL665.

    • Incubate at room temperature to allow the detection components to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • The ratio of the two emission wavelengths is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.

Cellular Target Profiling: Kinobeads-Based Chemoproteomics

To assess the binding of this compound to a wider array of kinases in a more physiological context, a chemoproteomics approach using "kinobeads" is employed.

Principle: Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support (e.g., sepharose beads). These beads can capture a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free inhibitor (in this case, this compound), the binding of kinases to the kinobeads will be competitively inhibited for those kinases that are targets of the free inhibitor. The proteins captured by the beads are then identified and quantified using mass spectrometry.

Methodology:

  • Cell Lysate Preparation:

    • Culture and harvest cells (e.g., a mixture of HeLa, K562, and Jurkat cells to increase kinome coverage).

    • Lyse the cells in a buffer that preserves native protein conformations and kinase activity.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Incubate the cell lysate with varying concentrations of this compound or a vehicle control (DMSO).

    • Add the kinobeads slurry to the lysate and incubate to allow for kinase binding.

  • Affinity Capture and Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins or perform an on-bead digestion with trypsin to generate peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • The relative abundance of each identified kinase in the this compound-treated samples compared to the vehicle control is used to determine the binding affinity and selectivity of the inhibitor.

Visualizations

Signaling Pathway of PI3Kβ and Inhibition by this compound

PI3K_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kb PI3Kβ RTK->PI3Kb Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 PI3Kb->PIP2 Phosphorylation This compound This compound This compound->PI3Kb Inhibition AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2->AKT Phosphorylation

Caption: PI3Kβ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinobeads-Based Chemoproteomics

Kinobeads_Workflow cluster_prep Sample Preparation cluster_capture Affinity Capture cluster_analysis Analysis Lysate Cell Lysate Incubation Incubation Lysate->Incubation Inhibitor This compound (or DMSO) Inhibitor->Incubation Binding Competitive Binding Incubation->Binding Kinobeads Kinobeads Kinobeads->Binding Wash Wash Binding->Wash Digestion On-bead Digestion (Trypsin) Wash->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis (Protein ID & Quantification) LCMS->Data

Caption: Workflow for identifying kinase targets using kinobeads.

Conclusion

This compound is a highly selective inhibitor of PI3Kβ, with a favorable selectivity profile against other PI3K isoforms. The primary methods for determining this selectivity have been biochemical HTRF assays and cellular kinobeads-based chemoproteomics. While comprehensive data on its interaction with the entire human kinome is not publicly available, the existing data strongly supports its targeted action on PI3Kβ. For drug development professionals and researchers, this high selectivity is a key feature, as it is expected to minimize off-target toxicities. Further research and broader kinase screening will continue to refine our understanding of the complete cellular target landscape of this compound.

References

Methodological & Application

Application Notes and Protocols for Determining the in vitro Efficacy of GSK2636771 using a Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK2636771 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common occurrence in many types of cancer, promoting tumor cell growth, survival, and resistance to therapies.[3][4] this compound exhibits particular efficacy in tumor cells with a loss of function of the tumor suppressor PTEN, making the PI3Kβ isoform a critical driver of PI3K pathway activation in these cancers.[1][2] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines in response to treatment with this compound using a colorimetric MTT assay.

Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor of PI3Kβ.[2] It demonstrates high selectivity for PI3Kβ over other PI3K isoforms.[1] By inhibiting PI3Kβ kinase activity, this compound blocks the downstream signaling cascade of the PI3K/Akt/mTOR pathway.[3][4] This inhibition can lead to apoptosis and a reduction in cell proliferation in PI3Kβ-dependent tumor cells, especially those that are PTEN-deficient.[1][3]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in various PTEN-deficient cancer cell lines.

Cell LineCancer TypeEC50
PC-3Human Prostate Adenocarcinoma36 nM
HCC70Human Breast Cancer72 nM

Data sourced from Selleck Chemicals product information.[1]

Experimental Protocols

This section details the protocol for an in vitro cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials
  • This compound (dissolved in DMSO at a stock concentration of 20 mM)[2]

  • PTEN-deficient cancer cell lines (e.g., PC-3, HCC70, or BT549)[1]

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Experimental Workflow

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding (5,000-15,000 cells/well) B Overnight Incubation (Cell Attachment) A->B C Prepare Serial Dilutions of this compound (e.g., 100 pM to 10 µM) B->C D Treat Cells and Incubate for 72 hours C->D E Add MTT Solution (10 µL/well) D->E F Incubate for 2-4 hours (Formazan Formation) E->F G Solubilize Formazan with DMSO (100 µL/well) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and Determine IC50 H->I

Caption: Experimental workflow for the this compound cell viability assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture PTEN-deficient cells (e.g., PC-3, HCC70) in their recommended growth medium supplemented with 10% FBS.[2]

    • Harvest cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000 to 15,000 cells per well in 100 µL of culture medium.[1] The optimal seeding density should be determined for each cell line to ensure they are approximately 80-90% confluent at the end of the experiment in the untreated control wells.[1]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 100 pM to 10 µM.[1]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the cell viability against the log concentration of this compound to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) or the drug concentration required for 50% survival (SF50) using appropriate software such as GraphPad Prism.[1]

References

Measuring AKT Phosphorylation Following GSK2636771 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the accurate measurement of AKT phosphorylation in response to treatment with GSK2636771, a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ).[1][2][3] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[4][5][6] this compound selectively targets the p110β isoform of PI3K, leading to a downstream reduction in AKT phosphorylation and subsequent inhibition of tumor cell growth, particularly in tumors with loss of the tumor suppressor PTEN.[1][7][8] Accurate and robust methods to quantify the phosphorylation status of AKT are therefore essential for evaluating the pharmacodynamic effects and efficacy of this compound in both preclinical and clinical settings. This guide outlines detailed methodologies for Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Meso Scale Discovery (MSD) electrochemiluminescence assays.

Introduction

The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that governs a multitude of cellular processes.[4] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2.[9] Full activation of AKT requires phosphorylation at both sites.

This compound is a potent and selective inhibitor of the PI3Kβ isoform.[2][10][11] By inhibiting PI3Kβ, this compound blocks the production of PIP3, thereby preventing the recruitment and subsequent phosphorylation of AKT. This leads to the attenuation of downstream AKT signaling, resulting in reduced cell proliferation and survival.[1][3] Therefore, measuring the extent of AKT phosphorylation is a direct and reliable indicator of this compound target engagement and biological activity.

Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway and the mechanism of action of this compound.

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3Kβ RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (Thr308, Ser473) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: PI3K/AKT signaling pathway and inhibition by this compound.

Experimental Workflow

The general workflow for measuring AKT phosphorylation after this compound treatment involves several key steps, from cell culture and treatment to data analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation CellCulture 1. Cell Culture (e.g., PTEN-null cancer cells) Treatment 2. Treatment - this compound (Dose-response) - Vehicle Control CellCulture->Treatment Harvest 3. Cell Harvest Treatment->Harvest Lysis 4. Cell Lysis (with phosphatase inhibitors) Harvest->Lysis Quantification 5. Protein Quantification (e.g., BCA assay) Lysis->Quantification Detection 6. Detection of p-AKT & Total AKT Quantification->Detection WB Western Blot Detection->WB ELISA ELISA Detection->ELISA MSD Meso Scale Discovery Detection->MSD Normalization 7. Data Normalization (p-AKT / Total AKT) WB->Normalization ELISA->Normalization MSD->Normalization Analysis 8. Statistical Analysis & Visualization Normalization->Analysis

Caption: General experimental workflow for AKT phosphorylation analysis.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.

Treatment GroupThis compound Conc. (nM)p-AKT (Ser473) SignalTotal AKT Signalp-AKT / Total AKT Ratio
Vehicle Control01.25 ± 0.151.30 ± 0.100.96 ± 0.12
This compound100.85 ± 0.101.28 ± 0.090.66 ± 0.08
This compound1000.42 ± 0.051.31 ± 0.110.32 ± 0.04
This compound10000.15 ± 0.031.29 ± 0.080.12 ± 0.02

Table 1: Example Data Summary for Western Blot Analysis. Relative band intensities for phosphorylated AKT (Ser473) and total AKT are normalized to a loading control. The ratio of p-AKT to total AKT is then calculated. Data are presented as mean ± standard deviation.

Treatment GroupThis compound Conc. (nM)p-AKT (Ser473) (OD 450nm)Total AKT (OD 450nm)p-AKT / Total AKT Ratio
Vehicle Control02.10 ± 0.202.25 ± 0.180.93 ± 0.09
This compound101.45 ± 0.152.20 ± 0.150.66 ± 0.07
This compound1000.75 ± 0.082.28 ± 0.190.33 ± 0.04
This compound10000.30 ± 0.052.22 ± 0.160.14 ± 0.02

Table 2: Example Data Summary for ELISA. Optical density (OD) values at 450 nm are recorded for phosphorylated AKT (Ser473) and total AKT. The ratio of p-AKT to total AKT is calculated. Data are presented as mean ± standard deviation.

Treatment GroupThis compound Conc. (nM)p-AKT (Ser473) (ECL Signal)Total AKT (ECL Signal)p-AKT / Total AKT Ratio
Vehicle Control0150,000 ± 12,000160,000 ± 10,0000.94 ± 0.08
This compound1095,000 ± 8,500158,000 ± 9,5000.60 ± 0.05
This compound10040,000 ± 4,200162,000 ± 11,0000.25 ± 0.03
This compound100012,000 ± 1,500159,000 ± 9,8000.08 ± 0.01

Table 3: Example Data Summary for Meso Scale Discovery (MSD) Assay. Electrochemiluminescence (ECL) signals are measured for phosphorylated AKT (Ser473) and total AKT. The ratio of p-AKT to total AKT is calculated. Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Utilize cell lines known to have an active PI3K/AKT pathway, preferably those with PTEN loss (e.g., PC-3, BT549, HCC70), as they are particularly sensitive to PI3Kβ inhibition.[3][11]

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: Seed cells in multi-well plates (e.g., 6-well plates for Western Blot, 96-well plates for ELISA/MSD) at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Serum Starvation (Optional): To reduce basal AKT phosphorylation, serum-starve the cells for 4-16 hours in serum-free media prior to treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations.

  • Treatment: Remove the culture media and add the media containing the different concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 1, 6, or 24 hours).

Cell Lysis and Protein Quantification
  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Protocol
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples onto a 10% or 12% sodium dodecyl sulfate-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AKT (e.g., p-AKT Ser473 or p-AKT Thr308) and total AKT, diluted in the blocking buffer, overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the p-AKT and total AKT signals to the loading control, and then calculate the ratio of p-AKT to total AKT.

ELISA Protocol
  • Kit Selection: Use a commercially available ELISA kit for the detection of phospho-AKT (e.g., p-AKT Ser473) and total AKT. These kits typically come with pre-coated plates and all necessary reagents.[15][16]

  • Sample Preparation: Dilute the cell lysates to the appropriate concentration in the assay diluent provided with the kit.

  • Assay Procedure: Follow the manufacturer's protocol. A general procedure is as follows:

    • Add diluted cell lysates and standards to the wells of the microplate.

    • Incubate to allow the target protein to bind to the capture antibody.

    • Wash the wells to remove unbound material.

    • Add the detection antibody (specific for either p-AKT or total AKT).

    • Incubate and wash.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubate and wash.

    • Add the substrate and incubate for color development.

    • Add a stop solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of p-AKT and total AKT in the samples from the standard curve. Calculate the ratio of p-AKT to total AKT.

Meso Scale Discovery (MSD) Protocol
  • Platform Overview: The MSD platform utilizes electrochemiluminescence for highly sensitive and quantitative protein detection in complex matrices like cell lysates.[17]

  • Kit Selection: Use MSD kits specifically designed for the detection of phospho-AKT and total AKT. These kits provide plates with integrated electrodes and all necessary reagents.

  • Sample Preparation: Prepare cell lysates as described previously. Dilute the lysates in the provided assay diluent.

  • Assay Procedure: Follow the MSD protocol provided with the kit. A typical workflow is as follows:

    • Add diluted lysates and standards to the wells of the MSD plate.

    • Incubate to allow protein binding.

    • Wash the plate.

    • Add the SULFO-TAG labeled detection antibody.

    • Incubate and wash.

    • Add Read Buffer and analyze the plate on an MSD instrument.

  • Data Acquisition: The instrument measures the intensity of the emitted light upon electrochemical stimulation.

  • Data Analysis: Use the MSD DISCOVERY WORKBENCH® software for data analysis. Generate standard curves and determine the concentrations of p-AKT and total AKT. Calculate the ratio of p-AKT to total AKT. Studies have successfully used this method to measure the pAKT/total AKT ratio in response to this compound.[18]

Conclusion

The methodologies outlined in this document provide a comprehensive guide for researchers to reliably measure the inhibition of AKT phosphorylation by this compound. The choice of assay will depend on the specific experimental needs, available equipment, and desired throughput. Western blotting provides a semi-quantitative and visual confirmation of target engagement. ELISA offers a quantitative and higher-throughput alternative. The Meso Scale Discovery platform provides a highly sensitive, quantitative, and high-throughput solution for pharmacodynamic studies. By carefully following these protocols, researchers can generate robust and reproducible data to advance the understanding and development of PI3Kβ inhibitors like this compound.

References

Application Notes for Western Blot Analysis of p-AKT (Ser473) Following GSK2636771 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2636771 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2] this compound exerts its therapeutic effect by blocking the catalytic activity of PI3Kβ, thereby preventing the phosphorylation and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1] This inhibition is particularly effective in tumors with loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling.

Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of targeted inhibitors like this compound. By quantifying the levels of phosphorylated AKT (p-AKT) at key residues such as Serine 473 (Ser473), researchers can directly assess the on-target activity of the inhibitor and determine its effective dose and treatment duration. These application notes provide a detailed protocol for the detection of p-AKT (Ser473) by Western blot in cancer cell lines following treatment with this compound.

Data Presentation

The following tables summarize representative quantitative data on the dose-dependent and time-course effects of this compound on p-AKT (Ser473) levels in a PTEN-deficient cancer cell line (e.g., PC-3). Data is presented as the mean percentage inhibition of the p-AKT/total AKT ratio relative to a vehicle-treated control.

Table 1: Dose-Dependent Inhibition of p-AKT (Ser473) by this compound

This compound Concentration (nM)Mean Inhibition of p-AKT/Total AKT Ratio (%)
1015
5045
10070
50095
100098

Cells were treated for 24 hours.

Table 2: Time-Course of p-AKT (Ser473) Inhibition by this compound

Time (hours)Mean Inhibition of p-AKT/Total AKT Ratio (%)
125
460
885
1692
2495

Cells were treated with 100 nM this compound.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the PI3K/AKT signaling pathway targeted by this compound and the general workflow for the Western blot protocol.

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway Inhibition by this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation PI3K->PIP2 Phosphorylation This compound This compound This compound->PI3K Inhibition pAKT p-AKT (Ser473) AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Western_Blot_Workflow Western Blot Workflow for p-AKT Analysis A 1. Cell Culture & Treatment (e.g., PTEN-deficient cells + this compound) B 2. Cell Lysis (with phosphatase & protease inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-p-AKT Ser473 & anti-total AKT) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

References

Application Notes and Protocols for the Use of GSK2636771 in CRISPR-edited PTEN Null Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a frequent event in a wide range of human cancers, making it a key therapeutic target.[1] One of the most common mechanisms for PI3K pathway activation is the loss of function of the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[2][3] PTEN is a phosphatase that negatively regulates the PI3K pathway by converting phosphatidylinositol-3,4,5-trisphosphate (PIP3) back to phosphatidylinositol-4,5-bisphosphate (PIP2).[4][5] Its inactivation, through mutation, deletion, or epigenetic silencing, leads to the accumulation of PIP3 and constitutive activation of downstream effectors like AKT.[2][4]

GSK2636771 is a potent, orally bioavailable, and selective inhibitor of the PI3Kβ (beta) isoform.[6][7] Preclinical studies have demonstrated that PTEN-deficient tumor cells are particularly dependent on the PI3Kβ isoform for survival and proliferation, making this compound a promising targeted therapy for PTEN-null cancers.[3][8] The advent of CRISPR/Cas9 gene-editing technology allows for the precise creation of PTEN null cell lines, providing robust in vitro models to study the efficacy and mechanism of action of PI3Kβ inhibitors like this compound.[9][10]

These application notes provide a comprehensive guide and detailed protocols for utilizing this compound in CRISPR-edited PTEN null cell lines to assess its anti-proliferative effects and impact on signal transduction.

Mechanism of Action: PTEN Loss and PI3Kβ Inhibition

In normal cells, PTEN acts as a critical brake on the PI3K/AKT pathway.[5] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate the second messenger PIP3.[11] PTEN reverses this process, dephosphorylating PIP3 to PIP2 and terminating the signal.[4][12] In PTEN null cancer cells, the absence of PTEN function leads to an accumulation of PIP3, resulting in hyperactivation of AKT and downstream signaling that promotes cell proliferation and survival.[12][13] this compound selectively inhibits the p110β catalytic subunit of PI3K, blocking the production of PIP3 and thereby inhibiting the downstream AKT signaling cascade in PTEN-driven tumor cells.[7][8][14]

G cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3Kb PI3Kβ RTK->PI3Kb Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PTEN PTEN (Tumor Suppressor) PIP3->PTEN Dephosphorylates AKT AKT PIP3->AKT Recruits & Activates PI3Kb->PIP2 Phosphorylates GSK This compound GSK->PI3Kb Inhibits PTEN->PIP2 PTEN_null PTEN Loss (via CRISPR) PTEN_null->PTEN Inactivates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (Proliferation, Survival) pAKT->Downstream Promotes

Caption: PI3K/AKT pathway showing PTEN loss and this compound inhibition.

Quantitative Data Summary

This compound demonstrates potent and selective activity against PTEN-deficient cancer cell lines. The half-maximal effective concentration (EC50) or surviving fraction 50 (SF50) values are typically in the nanomolar range.

ParameterCell LineCancer TypePTEN StatusThis compound ValueReference
EC50 PC-3Prostate AdenocarcinomaNull36 nM[6]
EC50 HCC70Breast CancerNull72 nM[6]
Ki PI3Kβ(Biochemical Assay)N/A0.89 nM[8][15]
IC50 PI3Kβ(Biochemical Assay)N/A5.2 nM[15]

Experimental Protocols

Protocol 1: Generation of PTEN Null Cell Lines via CRISPR/Cas9

This protocol provides a general workflow for creating a PTEN knockout cell line using CRISPR/Cas9 technology.

G A 1. Cell Culture & Treatment Seed PTEN null cells in 6-well plates. Treat with this compound (e.g., at IC50 concentration) for various time points (e.g., 2, 6, 24h). B 2. Cell Lysis Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration of lysates using a BCA assay. B->C D 4. SDS-PAGE Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. C->D E 5. Protein Transfer Transfer separated proteins from the gel to a PVDF membrane. D->E F 6. Blocking & Antibody Incubation Block the membrane (e.g., 5% BSA in TBST). Incubate with primary antibodies (anti-p-Akt S473, anti-total Akt, anti-GAPDH) overnight at 4°C. E->F G 7. Secondary Antibody & Detection Wash membrane. Incubate with HRP-conjugated secondary antibody. Add chemiluminescent substrate (ECL). F->G H 8. Imaging & Analysis Acquire image using a chemiluminescence imager. Quantify band intensities and normalize p-Akt to total Akt. G->H

References

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of GSK2636771

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) analysis of GSK2636771, a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). The information is intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of this and similar targeted therapies.

Introduction

This compound is a potent and orally bioavailable selective inhibitor of the p110β isoform of PI3K.[1][2] Preclinical studies have demonstrated its activity in tumor models with a deficiency in the tumor suppressor PTEN, where the PI3Kβ signaling pathway is critical for cell growth and survival.[1][3] Understanding the pharmacokinetic and pharmacodynamic profile of this compound in preclinical models is crucial for translating these findings to clinical settings.

Data Presentation

While specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for this compound in preclinical models are not detailed in the reviewed literature, a significant amount of pharmacodynamic data is available, demonstrating a dose- and time-dependent inhibition of the PI3Kβ pathway.

Table 1: Pharmacodynamic Efficacy of this compound in PC3 Tumor Xenografts
Dose (mg/kg)Time Point (hours)pAKT Inhibition (%) vs. Vehicle
3149
3265
3458
3645
3833
31025
32410
10175
10285
10482
10678
10870
101065
102440

Data derived from graphical representations in published studies.

Experimental Protocols

The following protocols are based on methodologies described in preclinical studies of this compound.[1][2][3]

In Vivo Efficacy and PK/PD Study in a Mouse Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy and the pharmacokinetic-pharmacodynamic relationship of orally administered this compound in a PTEN-deficient tumor model.

Materials:

  • Female nude mice

  • PC3 human prostate cancer cells (PTEN-deficient)

  • This compound

  • Vehicle solution

  • Oral gavage needles

  • Calipers

  • Blood collection tubes (e.g., heparinized)

  • Liquid nitrogen

  • Tissue homogenization buffer (e.g., MSD lysis buffer with protease and phosphatase inhibitors)

  • ELISA kit for phospho-AKT (Ser473) and total AKT

Protocol:

  • Tumor Implantation:

    • Inject 2.0 x 10^6 PC3 cells subcutaneously into the flank of female nude mice.

    • Monitor tumor growth regularly using calipers.

  • Animal Randomization and Dosing:

    • Once tumors reach a volume of approximately 200–250 mm³, randomize mice into treatment and vehicle control groups (n=8 per group for efficacy; n=3 per time point for PK/PD).

    • For efficacy studies, administer this compound orally by gavage at doses of 1, 3, 10, or 30 mg/kg daily for 21 days. The control group receives the vehicle.

    • For PK/PD studies, administer a single oral dose of this compound at 3 and 10 mg/kg.

  • Efficacy Monitoring:

    • Measure tumor volume and body weight twice weekly throughout the 21-day treatment period.

  • Sample Collection for PK/PD Analysis:

    • At specified time points post-dose (e.g., 1, 2, 4, 6, 8, 10, and 24 hours), collect blood samples.

    • Immediately following blood collection, euthanize the animals and excise the tumors.

  • Sample Processing:

    • Blood: Mix blood 1:1 with water for analysis of this compound concentration.

    • Tumor: Divide the tumor into two halves. Flash-freeze one half in liquid nitrogen for compound concentration analysis. Immediately process the other half in lysis buffer for protein analysis.

  • Pharmacokinetic Analysis:

    • Determine the concentration of this compound in blood and tumor homogenates using an appropriate analytical method (e.g., LC-MS/MS).

  • Pharmacodynamic Analysis:

    • Measure the levels of phosphorylated AKT (Ser473) and total AKT in the tumor lysates using an ELISA kit.

    • Calculate the ratio of pAKT/total AKT to determine the extent of target inhibition.

Visualizations

Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 PTEN PTEN PIP3->PTEN Dephosphorylation AKT AKT PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Survival) AKT->Downstream Activation mTORC2->AKT Phosphorylation (Ser473) This compound This compound This compound->PI3K Inhibition PTEN->PIP2

Caption: PI3Kβ signaling pathway and the inhibitory action of this compound.

Experimental Workflow

PKPD_Workflow cluster_animal_phase In Vivo Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Tumor_Implant Subcutaneous Implantation of PC3 Cells in Nude Mice Tumor_Growth Tumor Growth to ~200-250 mm³ Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Oral Administration of This compound or Vehicle Randomization->Dosing Sample_Collection Blood and Tumor Collection at Timed Intervals Dosing->Sample_Collection PK_Analysis Pharmacokinetic Analysis: [this compound] in Blood & Tumor Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis: pAKT/Total AKT Ratio in Tumor Sample_Collection->PD_Analysis Data_Interpretation Data Interpretation: PK/PD Correlation PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: Experimental workflow for preclinical PK/PD analysis of this compound.

References

Application Notes: GSK2636771-Induced Cell Cycle Arrest in HCC70 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GSK2636771 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. In tumor cells with a loss of the tumor suppressor PTEN, the PI3Kβ isoform often becomes a key driver of PI3K pathway activation. The HCC70 cell line, derived from a triple-negative breast cancer, is known to be PTEN-deficient, making it a relevant model for studying the effects of PI3Kβ inhibition. These application notes provide a framework for investigating the effects of this compound on cell cycle progression in HCC70 cells, with a focus on inducing G1 phase arrest.

Principle

This compound selectively inhibits PI3Kβ, leading to a downstream reduction in the phosphorylation and activation of Akt. Inactivated Akt can no longer phosphorylate its downstream targets that promote cell cycle progression. This leads to the stabilization of the cyclin-dependent kinase inhibitor p27 and a decrease in the expression of cyclin D1. The culmination of these events is the inhibition of cyclin-dependent kinases (CDKs) responsible for the G1/S phase transition, resulting in cell cycle arrest in the G1 phase.

Data Presentation

Table 1: Effect of this compound on HCC70 Cell Viability (IC50)

CompoundCell LineAssay TypeIncubation Time (hr)IC50 (nM)
This compoundHCC70MTS Assay72User-defined

Table 2: Effect of this compound on Cell Cycle Distribution in HCC70 Cells

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)User-definedUser-definedUser-defined
This compound (Concentration 1) for 24hUser-definedUser-definedUser-defined
This compound (Concentration 2) for 24hUser-definedUser-definedUser-defined
This compound (Concentration 1) for 48hUser-definedUser-definedUser-defined
This compound (Concentration 2) for 48hUser-definedUser-definedUser-defined

Table 3: Quantification of Protein Expression Changes in HCC70 Cells Treated with this compound (48h)

Treatmentp-Akt (Ser473) Fold Change (vs. Control)Total Akt Fold Change (vs. Control)Cyclin D1 Fold Change (vs. Control)p27 Kip1 Fold Change (vs. Control)
Vehicle Control (DMSO)1.01.01.01.0
This compound (Effective Conc.)User-definedUser-definedUser-definedUser-defined

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates PTEN PTEN (inactive in HCC70) PTEN->PIP3 Dephosphorylates Akt Akt p27 p27 pAkt->p27 Inhibits (promotes degradation) CyclinD1 Cyclin D1 pAkt->CyclinD1 Promotes expression CDK46 CDK4/6 p27->CDK46 Inhibits G1_Arrest G1 Phase Cell Cycle Arrest CyclinD1->CDK46 Activates Proliferation Cell Proliferation CDK46->Proliferation Promotes G1/S transition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Assays start Start culture Culture HCC70 Cells start->culture seed Seed Cells for Experiments culture->seed treat Treat with this compound (or vehicle control) seed->treat mts Cell Viability Assay (MTS) treat->mts flow Cell Cycle Analysis (Flow Cytometry) treat->flow wb Protein Expression Analysis (Western Blot) treat->wb data Data Analysis and Interpretation mts->data flow->data wb->data end End data->end

Caption: Experimental workflow for assessing the effects of this compound on HCC70 cells.

Protocols

Cell Culture and Treatment
  • Cell Line: HCC70 (ATCC® CRL-2315™)

  • Culture Medium: RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

Cell Viability Assay (MTS Assay)
  • Seeding: Seed HCC70 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)
  • Seeding: Seed HCC70 cells in 6-well plates. Allow cells to attach and grow to 60-70% confluency.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control for 24 or 48 hours.

  • Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Interpretation: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis
  • Seeding and Treatment: Seed HCC70 cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, Cyclin D1, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Troubleshooting

  • Low Cell Viability: Ensure proper cell culture techniques and check for contamination. Optimize seeding density.

  • Inconsistent Flow Cytometry Results: Ensure a single-cell suspension before fixation. Properly gate the cell populations during analysis.

  • Weak or No Signal in Western Blot: Check antibody dilutions and incubation times. Ensure efficient protein transfer.

Conclusion

This compound is a valuable tool for studying the role of the PI3Kβ/Akt pathway in PTEN-deficient breast cancer cells like HCC70. The protocols outlined here provide a comprehensive approach to characterizing the effects of this compound on cell viability, cell cycle progression, and the expression of key regulatory proteins. These studies will contribute to a better understanding of the mechanism of action of this targeted therapy.

Application Notes and Protocols for Lentiviral shRNA Knockdown in Combination with GSK2636771 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent event in a variety of human cancers, often driven by activating mutations in PI3K/AKT pathway components or the loss of the tumor suppressor PTEN.[3][4] The loss of PTEN function leads to the hyperactivation of the PI3K pathway, making it a compelling target for cancer therapy.[4]

GSK2636771 is a potent and selective, orally bioavailable inhibitor of the PI3Kβ (beta) isoform.[5][6] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity, particularly in PTEN-deficient cancer cells which are reliant on PI3Kβ signaling.[5][6] This targeted approach offers the potential for a more effective treatment with fewer side effects compared to pan-PI3K inhibitors.[6][7]

Lentiviral-mediated short hairpin RNA (shRNA) is a powerful tool for inducing stable, long-term gene silencing in a wide range of mammalian cells, including both dividing and non-dividing cells.[8][9] This technology allows for the specific knockdown of a target gene, facilitating the study of its function and its role in disease processes.[8]

This document provides detailed application notes and protocols for a combined experimental approach utilizing lentiviral shRNA knockdown of a target gene of interest alongside treatment with the PI3Kβ inhibitor, this compound. This combination allows for the investigation of synergistic effects, mechanisms of resistance, and the potential for enhanced therapeutic efficacy in cancer cells, particularly those with PTEN loss.

Data Presentation

Table 1: In Vitro Efficacy of this compound in PTEN-Deficient Cancer Cell Lines
Cell LineCancer TypePTEN StatusThis compound EC50Effect on AKT PhosphorylationReference
PC-3Prostate AdenocarcinomaNull36 nMMarked decrease[5]
HCC70Breast CancerNull72 nMMarked decrease[5]
BT549Breast CancerDeficientNot specifiedMarked decrease[5]
Table 2: Clinical Trial Data for Single-Agent this compound in Patients with PTEN-Altered Tumors
Trial PhasePatient PopulationOutcome MeasureResultReference
Phase II (NCI-MATCH Arm N)PTEN mutation/deletion with PTEN expressionStable Disease (SD)32% of patients achieved SD[10]
Phase II (NCI-MATCH Arm N)PTEN mutation/deletion with PTEN expressionSD ≥ 6 months9% of patients[10]
Phase II (NCI-MATCH Arm P)Loss of PTEN protein expressionStable Disease (SD)22% of patients achieved SD[10]
Phase II (NCI-MATCH Arm P)Loss of PTEN protein expressionSD ≥ 6 months6% of patients[10]
First-in-human studyPTEN-deficient advanced solid tumorsPartial Response1 patient with CRPC and PIK3CB amplification[6]
First-in-human studyPTEN-deficient advanced solid tumorsDurable Clinical Benefit (≥24 weeks)10 patients[6]
Table 3: Representative Lentiviral shRNA Knockdown Efficiency
Target GeneCell LineMethod of QuantificationKnockdown EfficiencyReference
Metadherin (MTDH)JurkatqRT-PCR~80%[11]
ASCTHP1qPCR~60-80% (shRNA dependent)[12]
Galectin-3HUVECsRT-qPCR~70%[13]
Galectin-3HUVECsWestern Blot~60%[13]

Signaling Pathway and Experimental Workflow

PI3K/Akt Signaling Pathway with shRNA and this compound Intervention

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inhibition) mTORC1 mTORC1 AKT->mTORC1 Activation Resistance_Gene Resistance Gene (Hypothetical Target) AKT->Resistance_Gene Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Resistance_Gene->Cell_Growth Promotion of Resistance shRNA Lentiviral shRNA shRNA->Resistance_Gene Knockdown This compound This compound This compound->PI3K Inhibition

Caption: PI3K/Akt pathway with points of intervention.

Experimental Workflow for Combined Lentiviral shRNA Knockdown and this compound Treatment

Experimental_Workflow cluster_phase1 Phase 1: Lentiviral shRNA Preparation and Transduction cluster_phase2 Phase 2: Knockdown Validation and Drug Treatment cluster_phase3 Phase 3: Data Analysis A Design and Clone shRNA into Lentiviral Vector B Produce Lentiviral Particles in Packaging Cells (e.g., HEK293T) A->B C Titer Lentivirus B->C D Transduce Target Cancer Cells (e.g., PTEN-null cell line) C->D E Select for Stably Transduced Cells (e.g., Puromycin Selection) D->E F Validate Target Gene Knockdown (qRT-PCR, Western Blot) G Seed Knockdown and Control Cells F->G H Treat with this compound (Dose-Response) G->H I Assess Cell Viability (e.g., MTT, CellTiter-Glo) H->I J Measure Apoptosis (e.g., Flow Cytometry) H->J K Analyze Pathway Modulation (Western Blot for p-AKT, etc.) H->K

Caption: Workflow for combined shRNA and drug treatment.

Experimental Protocols

Protocol 1: Lentiviral Particle Production and Transduction

This protocol is adapted for use in producing lentiviral particles for shRNA expression.[14][15][16]

Materials:

  • Lentiviral vector containing the shRNA of interest and a selection marker (e.g., puromycin resistance).

  • Lentiviral packaging plasmids (e.g., pCMVΔR8.2 and pCMV-VSVG).

  • HEK293T cells.

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • Transfection reagent (e.g., Lipofectamine 2000 or similar).

  • Target cancer cell line (e.g., PTEN-null prostate or breast cancer cells).

  • Hexadimethrine bromide (Polybrene).[14][15]

  • Puromycin.[14][17]

Procedure:

  • Day 0: Seed Packaging Cells:

    • Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Day 1: Transfection:

    • In separate tubes, dilute the lentiviral shRNA vector (12 µg), packaging plasmid (8 µg), and envelope plasmid (2 µg) in serum-free medium.

    • In another tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20-30 minutes to allow complex formation.

    • Add the transfection complex dropwise to the HEK293T cells.

    • Incubate at 37°C, 5% CO2.

  • Day 2: Change Medium:

  • Day 3-4: Harvest Viral Supernatant:

    • At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • The viral supernatant can be used immediately or aliquoted and stored at -80°C.

  • Day 4: Transduction of Target Cells:

    • Seed the target cancer cells in a 6-well plate to be approximately 50-70% confluent on the day of transduction.[15][19]

    • Prepare transduction medium containing the desired amount of viral supernatant and Polybrene (final concentration of 4-8 µg/mL). The optimal multiplicity of infection (MOI) should be determined for each cell line.[15]

    • Replace the existing medium with the transduction medium.

    • Incubate overnight at 37°C, 5% CO2.[15]

  • Day 5: Medium Change and Selection:

    • After 18-24 hours, remove the virus-containing medium and replace it with fresh complete medium.[13]

    • Allow the cells to recover for 24-48 hours before starting selection.

  • Day 7 onwards: Puromycin Selection:

    • Add fresh medium containing the appropriate concentration of puromycin (typically 1-10 µg/mL, must be determined for each cell line) to select for transduced cells.[14][15]

    • Replace the puromycin-containing medium every 3-4 days until resistant colonies are formed.[14]

    • Expand the puromycin-resistant cells for subsequent experiments.

Protocol 2: Validation of Gene Knockdown by Western Blot

This protocol outlines the procedure for validating the knockdown of the target protein.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis:

    • Wash the transduced and control cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane with the loading control antibody to ensure equal loading.

Protocol 3: Cell Viability Assay with this compound Treatment

This protocol is for assessing the effect of this compound on the viability of shRNA-transduced cells.[5]

Materials:

  • Stably transduced (shRNA-target and shRNA-control) and parental cells.

  • 96-well plates.

  • This compound stock solution (in DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an optimized density to ensure they are in the exponential growth phase at the end of the experiment (e.g., 1,500-15,000 cells/well).[5]

    • Incubate for 24 hours to allow for cell attachment.[5]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium (e.g., from 100 pM to 10 µM).[5]

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C, 5% CO2.[5]

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the cell viability against the drug concentration and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

By following these protocols, researchers can effectively combine the power of lentiviral shRNA-mediated gene knockdown with targeted pharmacological inhibition to explore complex biological questions and evaluate novel therapeutic strategies.

References

Application Notes and Protocols: GSK2636771 in Patient-Derived Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor tissue from which they are derived. As such, PDOs have emerged as a powerful preclinical model for drug screening and personalized medicine. GSK2636771 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN. Preclinical studies have demonstrated that PTEN-deficient cancer cells are particularly dependent on the PI3Kβ isoform for survival and proliferation, making this compound a promising therapeutic agent for tumors with this genetic background. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in patient-derived organoid culture systems.

Mechanism of Action of this compound

This compound is an orally bioavailable, ATP-competitive inhibitor of PI3Kβ, demonstrating high selectivity over other PI3K isoforms. In cancer cells with a loss of PTEN function, the PI3K/Akt signaling pathway is constitutively active, driving cell growth, proliferation, and survival. This compound specifically targets the p110β catalytic subunit of PI3K, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as Akt, leading to the inhibition of the entire signaling cascade.

PI3K/Akt Signaling Pathway and Inhibition by this compound

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110β) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 This compound This compound This compound->PI3K Inhibition Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt signaling pathway inhibited by this compound.

Data Presentation

While specific data on this compound in patient-derived organoids is limited in publicly available literature, the following table summarizes the inhibitory activity in various 2D cancer cell lines, which serves as a benchmark for designing experiments in 3D organoid models. The expectation is that PDOs from PTEN-deficient tumors will exhibit sensitivity to this compound.

Cell LineCancer TypePTEN StatusIC50 / EC50 (nM)Reference Model
PC-3Prostate AdenocarcinomaNull362D Cell Culture
HCC70Breast CancerNull722D Cell Culture
BT549Breast CancerDeficientNot specified2D Cell Culture

Note: The IC50/EC50 values are indicative and may vary depending on the specific experimental conditions and the unique genetic background of the patient-derived organoids.

Experimental Protocols

The following protocols are adapted from established methods for patient-derived organoid culture and drug screening.[1][2][3] These should be optimized based on the specific tumor type and laboratory conditions.

Establishment of Patient-Derived Organoid Cultures

This protocol outlines the general steps for establishing PDOs from fresh tumor tissue.

Materials:

  • Fresh tumor tissue in a sterile collection medium (e.g., DMEM/F12 with antibiotics)

  • Digestion buffer (e.g., Collagenase/Hyaluronidase in DMEM/F12)

  • Basement membrane extract (BME), such as Matrigel®

  • Organoid growth medium (specific to the tumor type)

  • Cell culture plates (24-well or 48-well)

  • Standard cell culture equipment (incubator, centrifuge, biosafety cabinet)

Procedure:

  • Mechanically mince the tumor tissue into small fragments (~1-2 mm³).

  • Digest the tissue fragments with the appropriate enzyme cocktail at 37°C for 30-60 minutes with gentle agitation.

  • Neutralize the digestion enzymes with an equal volume of cold DMEM/F12 containing 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in a small volume of ice-cold BME.

  • Dispense 20-50 µL droplets of the BME-cell suspension into the center of pre-warmed culture plate wells.

  • Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to polymerize.

  • Gently add pre-warmed organoid growth medium to each well.

  • Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days. Organoids should be ready for passaging or drug screening within 1-3 weeks.

Drug Screening of this compound in Patient-Derived Organoids

This protocol describes a method for assessing the dose-response of PDOs to this compound.

Materials:

  • Established PDO cultures

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Organoid growth medium

  • 384-well or 96-well opaque-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer or high-content imaging system

Procedure:

  • Harvest mature organoids from culture and dissociate them into smaller fragments or single cells.

  • Count the viable cells or organoid fragments.

  • Resuspend the organoids in BME at a predetermined density and plate into a 384-well or 96-well plate.

  • Allow the BME to solidify and add organoid growth medium.

  • Prepare a serial dilution of this compound in the organoid growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • After 24-48 hours of organoid recovery, replace the medium with the medium containing the various concentrations of this compound.

  • Incubate the plate for 72-120 hours.

  • Assess cell viability using a 3D-compatible assay like CellTiter-Glo® 3D, following the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for this compound Screening in PDOs

experimental_workflow cluster_setup Organoid Preparation cluster_treatment Drug Treatment cluster_analysis Data Analysis patient_tissue Patient Tumor Tissue dissociation Mechanical & Enzymatic Dissociation patient_tissue->dissociation embedding Embedding in BME dissociation->embedding plating Plating in Multi-well Plate embedding->plating treatment Organoid Treatment (72-120h) plating->treatment drug_prep This compound Serial Dilution drug_prep->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo 3D) treatment->viability_assay data_acquisition Luminescence Reading viability_assay->data_acquisition data_analysis Dose-Response Curve & IC50 Calculation data_acquisition->data_analysis

Caption: A generalized workflow for screening this compound in PDOs.

Conclusion

The use of patient-derived organoids provides a highly relevant preclinical platform to investigate the efficacy of targeted therapies like this compound. By closely mimicking the characteristics of a patient's tumor, PDOs can aid in identifying patient populations that are most likely to respond to PI3Kβ inhibition, particularly those with PTEN-deficient cancers. The protocols and information provided herein serve as a guide for researchers to design and execute robust experiments to evaluate the therapeutic potential of this compound in a personalized medicine context.

References

Troubleshooting & Optimization

GSK2636771 Technical Support Center: Troubleshooting Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing GSK2636771, ensuring its proper dissolution in cell culture media is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound.[1][2][3] Published studies have successfully used DMSO to create stock solutions at concentrations as high as 20 mM.[3][4] It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can negatively impact the compound's stability and solubility.

Q2: I observed precipitation after diluting my this compound DMSO stock into cell culture media. What could be the cause?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic small molecules like this compound. This phenomenon, often termed "solvent shock," occurs when the compound rapidly leaves the favorable DMSO environment and enters the less soluble aqueous media. Other contributing factors can include the final concentration of this compound being above its solubility limit in the media, interactions with media components, and the final concentration of DMSO.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should be kept as low as possible, typically below 0.5%. It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental conditions.

Q4: Can I use solvents other than DMSO?

A4: While DMSO is the most referenced solvent, some datasheets indicate solubility in DMF. The dihydrochloride form of this compound is also soluble in 0.1N NaOH.[5] However, for cell culture applications, DMSO is the standard choice. If considering an alternative solvent, its compatibility with your specific cell line and experimental setup must be thoroughly validated.

Q5: How should I store my this compound stock solution?

A5: this compound powder is typically stored at -20°C for long-term stability. Once dissolved in DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Troubleshooting Guide

If you are experiencing solubility issues with this compound in your cell culture experiments, follow these troubleshooting steps:

1. Verify Stock Solution Integrity:

  • Problem: Undissolved particles in the DMSO stock solution.

  • Solution: Ensure the compound is fully dissolved in DMSO. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.[1][6] Visually inspect the stock solution for any particulates before proceeding with dilutions.

2. Optimize the Dilution Procedure:

  • Problem: Precipitation during dilution into cell culture media.

  • Solution: Employ a serial dilution method. Instead of a single large dilution, perform intermediate dilutions in culture media. It is also beneficial to add the this compound stock solution to the media while gently vortexing or swirling to facilitate rapid mixing and minimize localized high concentrations.

3. Assess the Impact of Media Components:

  • Problem: Reduced solubility in specific media formulations.

  • Solution: The presence or absence of serum can affect the solubility of hydrophobic compounds. Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize some compounds. If you are using serum-free or low-serum media, you may encounter more significant solubility challenges. Consider preparing the final dilution in complete media containing serum.

4. Determine the Empirical Solubility Limit:

  • Problem: The desired working concentration exceeds the compound's solubility in the media.

  • Solution: Perform a simple solubility test. Prepare a series of dilutions of this compound in your specific cell culture medium and incubate them under your experimental conditions (e.g., 37°C, 5% CO2). Visually inspect for precipitation over time. This will help you determine the maximum workable concentration for your experiments.

Quantitative Solubility Data

The solubility of this compound can vary between different suppliers and batches. The following table summarizes publicly available solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO920.77Sonication recommended[6]
DMSO2557.68Ultrasonic advised[1]
DMSO2864.6-
DMSO30--[7]
DMSO54124.59Use fresh DMSO[8]
DMSO86198.42Use fresh DMSO[8]
DMSO87200.72Use fresh DMSO[8]
Water< 1-Insoluble or slightly soluble[6]
Ethanol< 1-Insoluble or slightly soluble[6]
0.1N NaOH(aq)Soluble-For dihydrochloride form[5]
DMSO:PBS (pH 7.2) (1:1)0.5--[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 or 20 mM). d. Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes. e. Visually confirm the absence of any particulate matter. f. Aliquot the stock solution into single-use, sterile tubes. g. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

  • Materials: this compound DMSO stock solution, complete cell culture medium (pre-warmed to 37°C).

  • Procedure: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution of 100 µM in media, and then further dilute this to 10 µM. c. When diluting, add the stock solution to the media while gently vortexing or swirling to ensure rapid and uniform mixing. d. Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.

Visualizations

PI3K_Signaling_Pathway This compound Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response

Caption: Mechanism of action of this compound in the PI3K/AKT signaling pathway.

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues Start Start: Precipitation Observed Check_Stock 1. Check Stock Solution Is it fully dissolved? Start->Check_Stock Dissolved Yes Check_Stock->Dissolved Not_Dissolved No Check_Stock->Not_Dissolved Optimize_Dilution 2. Optimize Dilution Using serial dilutions? Dissolved->Optimize_Dilution Sonicate Sonicate/Warm Stock Re-check Not_Dissolved->Sonicate Sonicate->Check_Stock Yes_Dilution Yes Optimize_Dilution->Yes_Dilution No_Dilution No Optimize_Dilution->No_Dilution Assess_Media 3. Assess Media Components Serum-free or low-serum? Yes_Dilution->Assess_Media Implement_Serial_Dilution Implement Serial Dilution Protocol No_Dilution->Implement_Serial_Dilution Implement_Serial_Dilution->Assess_Media Yes_Serum_Free Yes Assess_Media->Yes_Serum_Free No_Serum_Free No Assess_Media->No_Serum_Free Consider_Serum Consider adding serum or testing in serum-containing media Yes_Serum_Free->Consider_Serum Determine_Solubility 4. Determine Empirical Solubility Limit No_Serum_Free->Determine_Solubility Consider_Serum->Determine_Solubility End Proceed with Experiment Determine_Solubility->End

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Off-target effects of GSK2636771 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2636771. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound when used at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and highly selective, ATP-competitive inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ)[1][2][3]. It is orally bioavailable and has been developed for use in cancers with a dependence on the PI3Kβ signaling pathway, particularly those with loss of the tumor suppressor PTEN[4].

Q2: How selective is this compound for PI3Kβ over other PI3K isoforms?

A2: this compound exhibits high selectivity for PI3Kβ over other class I PI3K isoforms. It is reported to be over 900-fold selective for PI3Kβ compared to p110α and p110γ, and over 10-fold selective against p110δ[1][3][4][5]. This selectivity is intended to minimize on- and off-target toxicities that are often associated with pan-PI3K inhibitors[1][6].

Q3: What are potential off-target effects and why are they a concern at high concentrations?

A3: Off-target effects are unintended interactions of a drug with proteins other than its designated target. At high concentrations, the risk of off-target binding increases as the inhibitor may interact with other proteins that have lower binding affinities. For kinase inhibitors, this can lead to the modulation of unintended signaling pathways, potentially causing misleading experimental results or cellular toxicity. While this compound is highly selective, at sufficiently high concentrations, it may interact with other kinases or proteins.

Q4: Has the broader kinase selectivity of this compound been profiled?

A4: Yes, the selectivity of this compound has been assessed against a broad panel of kinases. One study mentions that this compound was tested at a concentration of 10 µM against a panel of 294 kinases by the Reaction Biology Corporation[7]. However, the detailed results of this screen are not publicly available in the cited literature. Therefore, specific off-target kinases at high concentrations have not been detailed in the available resources.

Q5: What are the common indicators of off-target effects in my cell-based assays?

A5: Unexplained cytotoxicity, unexpected changes in cellular morphology, or modulation of signaling pathways that are not downstream of PI3Kβ could be indicators of off-target effects. If the observed cellular phenotype does not align with the known consequences of PI3Kβ inhibition, it is prudent to investigate potential off-target activities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high cytotoxicity at concentrations intended to inhibit PI3Kβ. Off-target effects leading to cellular toxicity.1. Perform a dose-response curve to determine the lowest effective concentration for PI3Kβ inhibition. 2. Use a structurally different PI3Kβ inhibitor to see if the cytotoxic effect is recapitulated. 3. If possible, perform a kinome scan to identify potential off-target kinases.
Observed phenotype is inconsistent with PI3Kβ pathway inhibition. The phenotype may be driven by an off-target effect.1. Verify PI3Kβ pathway inhibition by assessing the phosphorylation status of downstream targets like AKT (at Ser473) via Western blot. 2. Use a rescue experiment by introducing a drug-resistant PI3Kβ mutant. If the phenotype persists, it is likely due to an off-target effect.
Conflicting results with other PI3Kβ inhibitors. Differences in the selectivity profiles of the inhibitors.1. Compare the known selectivity profiles of the inhibitors used. 2. Consider that even highly selective inhibitors can have different off-target profiles at higher concentrations.

Data on Selectivity of this compound

The following table summarizes the known selectivity of this compound against the class I PI3K isoforms.

Target IC50 (nM) Selectivity vs. PI3Kβ Reference
PI3Kβ (p110β)5.2-[1]
PI3Kα (p110α)>4,680>900-fold[1][4]
PI3Kγ (p110γ)>4,680>900-fold[1][4]
PI3Kδ (p110δ)>52>10-fold[1][4]

Experimental Protocols

Protocol 1: Assessing On-Target PI3Kβ Inhibition in Cells

Objective: To confirm that this compound is inhibiting the PI3Kβ pathway at the desired concentrations in a cellular context.

Methodology: Western Blotting for Phospho-AKT (Ser473)

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal. A dose-dependent decrease in the phospho-AKT/total AKT ratio indicates on-target inhibition of the PI3K pathway.

Protocol 2: Investigating Potential Off-Target Effects via Kinome Profiling

Objective: To identify potential off-target kinases of this compound at a high concentration.

Methodology: Kinome Profiling Service (e.g., Reaction Biology)

  • Compound Submission: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO). Submit the compound to a commercial kinome profiling service provider.

  • Assay Format: These services typically use radiometric assays (e.g., HotSpot) or binding assays to measure the inhibitory activity of the compound against a large panel of recombinant human kinases.

  • Concentration for Screening: It is recommended to screen at a high concentration (e.g., 1 µM or 10 µM) to identify potential off-target interactions.

  • Data Analysis: The service will provide a report detailing the percent inhibition of each kinase in the panel at the tested concentration. Significant inhibition of kinases other than PI3Kβ would indicate potential off-target effects. Follow-up dose-response assays can be performed for any identified hits to determine their IC50 values.

Visualizations

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream Activation Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions

Caption: On-target signaling pathway of this compound.

Off_Target_Effects cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects GSK2636771_on This compound (Low Concentration) PI3Kb PI3Kβ GSK2636771_on->PI3Kb Inhibition On_Target_Effect Desired Biological Effect PI3Kb->On_Target_Effect GSK2636771_off This compound (High Concentration) Off_Target_1 Off-Target Kinase 1 GSK2636771_off->Off_Target_1 Inhibition Off_Target_2 Off-Target Kinase 2 GSK2636771_off->Off_Target_2 Inhibition Off_Target_3 ... GSK2636771_off->Off_Target_3 Unintended_Effect Unintended Biological Effects Off_Target_1->Unintended_Effect Off_Target_2->Unintended_Effect Experimental_Workflow Start Start: Unexpected Experimental Outcome Check_On_Target Verify On-Target Inhibition (e.g., p-AKT Western Blot) Start->Check_On_Target On_Target_Confirmed Is On-Target Pathway Inhibited as Expected? Check_On_Target->On_Target_Confirmed Investigate_Off_Target Investigate Potential Off-Target Effects On_Target_Confirmed->Investigate_Off_Target Yes Re_evaluate Re-evaluate Experiment: - Lower Concentration - Different Inhibitor On_Target_Confirmed->Re_evaluate No Kinome_Scan Perform Kinome Scan (High Concentration) Investigate_Off_Target->Kinome_Scan Analyze_Hits Analyze Off-Target Hits Kinome_Scan->Analyze_Hits Validate_Hits Validate Hits in Cellular Assays Analyze_Hits->Validate_Hits Conclusion Conclusion: Identify Source of Unexpected Outcome Validate_Hits->Conclusion

References

Technical Support Center: Overcoming Resistance to GSK2636771 in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the PI3Kβ inhibitor, GSK2636771, in prostate cancer cell studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges and facilitate the successful design and execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in prostate cancer cells?

A1: this compound is a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ). In prostate cancer, particularly in tumors with loss of the tumor suppressor PTEN, the PI3K/Akt signaling pathway is often hyperactivated and heavily reliant on PI3Kβ for downstream signaling. This compound works by blocking the activity of PI3Kβ, thereby inhibiting the phosphorylation of Akt and downstream effectors, which ultimately leads to decreased cell proliferation, survival, and migration.[1][2]

Q2: Which prostate cancer cell lines are most sensitive to this compound?

A2: Prostate cancer cell lines with PTEN loss are generally more sensitive to this compound. The PTEN-null prostate adenocarcinoma cell line, PC-3, has been shown to be particularly sensitive.[3] The sensitivity of other prostate cancer cell lines can vary based on their PTEN status and the activity of other signaling pathways.

Q3: What are the common mechanisms of resistance to this compound?

A3: Resistance to this compound can emerge through several mechanisms. A primary mechanism is the relief of feedback inhibition on receptor tyrosine kinases (RTKs) like IGF1R. Inhibition of PI3Kβ can lead to the reactivation of PI3Kα, creating a rebound in downstream signaling.[4] Additionally, a reciprocal feedback loop exists between the PI3K and androgen receptor (AR) signaling pathways.[1][5] Inhibition of the PI3K pathway can lead to an increase in AR expression and activity, potentially driving resistance.[4][5]

Q4: Are there known off-target effects of this compound that I should be aware of in my experiments?

A4: While this compound is highly selective for PI3Kβ, researchers should always consider potential off-target effects. It is good practice to include appropriate controls, such as comparing its effects to other PI3K inhibitors with different selectivity profiles or using genetic knockdown of PI3Kβ to validate key findings. One publication has noted that this compound has been identified as a GPR39 agonist.[6]

Troubleshooting Guides

Inconsistent IC50 Values in Cell Viability Assays
Potential CauseRecommended Solution
Compound Solubility and Stability Prepare fresh stock solutions of this compound in DMSO and avoid repeated freeze-thaw cycles. Ensure complete dissolution before adding to culture media. Using pre-warmed media can help prevent precipitation.
Cell Seeding Density Optimize cell seeding density for each prostate cancer cell line to ensure cells are in an exponential growth phase throughout the experiment. High cell density can lead to nutrient depletion and pH changes, affecting drug efficacy.
Assay Type and Duration The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the chosen assay is linear within the range of cell numbers used. The duration of drug exposure should be consistent and optimized for the specific cell line.
Serum Concentration Components in fetal bovine serum (FBS) can interact with the inhibitor. Use a consistent and, if possible, lower serum concentration across experiments to minimize variability.
Cell Line Integrity Use low-passage number cells to avoid genetic drift that could alter drug sensitivity. Regularly verify the PTEN status of your cell lines.
Weak or No Signal for Phospho-Akt (p-Akt) in Western Blotting
Potential CauseRecommended Solution
Low Basal p-Akt Levels In some cell lines or under serum-starved conditions, basal p-Akt levels may be too low to detect. Consider stimulating cells with a growth factor (e.g., IGF-1) for a short period (5-30 minutes) to induce Akt phosphorylation.[7][8]
Inefficient Protein Extraction Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of Akt. Keep samples on ice throughout the extraction process.[7][8]
Suboptimal Antibody and Blocking Conditions Use a validated antibody for p-Akt (e.g., Ser473). Block the membrane with 5% BSA in TBST, as milk contains phosphoproteins that can cause high background. Incubate the primary antibody in BSA/TBST.[8]
Insufficient Protein Loading Load an adequate amount of protein (20-40 µg of total cell lysate) to ensure detectable levels of p-Akt.
Transient Inhibition The inhibitory effect of this compound on p-Akt can be transient due to feedback loop activation.[4] Perform a time-course experiment to determine the optimal time point for observing maximum p-Akt inhibition.

Data Presentation

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LinePTEN StatusAssay TypeParameterValueReference
PC-3NullCell GrowthEC5036 nM[3]
DU145Wild-TypeMigration/Invasion-Potent Inhibition[6]
HCC70 (Breast Cancer)NullCell GrowthEC5072 nM[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate prostate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blotting for p-Akt (Ser473)
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. If desired, serum-starve the cells for 3-4 hours to reduce basal PI3K activity. Pre-treat cells with various concentrations of this compound or vehicle control for the desired time. If stimulating, add an appropriate agonist (e.g., IGF-1) for 5-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total Akt as a loading control.

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kb PI3Kβ RTK->PI3Kb Activation PIP3 PIP3 PI3Kb->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Phosphorylation Akt Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3Kb PTEN PTEN PTEN->PIP3 Dephosphorylation Experimental_Workflow start Start: Prostate Cancer Cell Line treat Treat with This compound (Dose-Response) start->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot for p-Akt/Total Akt treat->western ic50 Determine IC50 viability->ic50 resistance Generate Resistant Cell Line (Long-term exposure) ic50->resistance pathway Confirm Pathway Inhibition western->pathway characterize Characterize Resistant Phenotype resistance->characterize Troubleshooting_Logic start Issue: Unexpected Experimental Results q1 Is the IC50 higher than expected? start->q1 a1_yes Check: - Compound stability - Cell density - PTEN status q1->a1_yes Yes a1_no Is p-Akt inhibition weak or absent? q1->a1_no No a2_yes Check: - Lysis buffer (add inhibitors) - Antibody/Blocking (use BSA) - Time course for feedback a1_no->a2_yes Yes a2_no Consider other factors: - Off-target effects - Cross-talk with other pathways a1_no->a2_no No

References

GSK2636771 degradation and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of GSK2636771 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid and in solution?

A1: For long-term stability, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -80°C for up to 1 year, or at -20°C for up to 6 months. To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1][2]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 16.67 mg/mL to 87 mg/mL.[1][3] It is also soluble in Dimethylformamide (DMF) at around 30 mg/mL.[4] The compound has low solubility in aqueous solutions, including water and ethanol (<1 mg/mL).[2] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween-80 are often required.[2][3]

Q3: Is this compound sensitive to light?

Q4: What are the likely degradation pathways for this compound in solution?

A4: Based on its chemical structure, which includes a benzimidazole core, this compound may be susceptible to hydrolysis and oxidation. Hydrolysis can occur at the carboxylic acid group or potentially lead to ring-opening of the benzimidazole structure under strong acidic or basic conditions. Oxidation may target the morpholine ring or other electron-rich parts of the molecule.

Troubleshooting Guides

Problem: I am observing a loss of this compound activity in my cell-based assays over time.

  • Possible Cause 1: Chemical Degradation in Culture Media. Aqueous-based cell culture media can have a pH that may promote slow hydrolysis of the compound over extended incubation periods (e.g., 72 hours).

    • Solution: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals.

  • Possible Cause 2: Improper Storage of Stock Solutions. Frequent freeze-thaw cycles or storing stock solutions at inappropriate temperatures can lead to degradation.

    • Solution: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. Ensure storage at -80°C for maximal stability.

  • Possible Cause 3: Adsorption to Labware. Small molecule inhibitors can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in solution.

    • Solution: Use low-adhesion microplates and pipette tips. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help in some systems.

Problem: I see precipitate forming when I dilute my this compound stock solution into an aqueous buffer.

  • Possible Cause: Low Aqueous Solubility. this compound has poor solubility in water.[2] Diluting a concentrated DMSO stock directly into an aqueous buffer without sufficient mixing or at too high a final concentration can cause it to precipitate.

    • Solution: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility (typically recommended to be below 1%, but this is compound-dependent). When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and thorough mixing. Consider using a formulation with co-solvents like PEG300 or Tween-80 for in vivo applications or if higher aqueous concentrations are needed.[2][3]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationCitations
Solid (Powder)-20°CUp to 3 years[1][2]
Solid (Powder)4°CUp to 2 years[1][2]
In Solvent (e.g., DMSO)-80°CUp to 1 year[1]
In Solvent (e.g., DMSO)-20°CUp to 6 months[1][2]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityCitations
DMSO16.67 mg/mL - 87 mg/mL[1][3]
DMF~30 mg/mL[4]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL[4]
Water<1 mg/mL[2]
Ethanol<1 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder (Molecular Weight: 433.42 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out a precise amount of the powder (e.g., 5 mg) using an analytical balance. c. Calculate the required volume of DMSO to achieve a 10 mM concentration. For 5 mg: (5 mg / 433.42 mg/mmol) / 10 mmol/L = 1.153 mL. d. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. e. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[1] f. Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer

  • Materials: 10 mM this compound stock solution in DMSO, aqueous buffer of choice (e.g., PBS, pH 7.4), HPLC system with a C18 column, HPLC-grade solvents.

  • Procedure: a. Dilute the 10 mM this compound stock solution to a final concentration of 100 µM in the desired aqueous buffer. Ensure the final DMSO concentration is low (e.g., 1%). b. Divide the solution into several aliquots in separate vials. c. Establish a time-zero sample by immediately analyzing one aliquot via HPLC to determine the initial peak area of this compound. d. Store the remaining aliquots under the desired test conditions (e.g., 37°C, room temperature with light exposure, room temperature in the dark). e. At specified time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot and analyze it by HPLC. f. Compare the peak area of this compound at each time point to the time-zero sample to determine the percentage of the compound remaining. Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO dilute Dilute to 100 µM in Aqueous Buffer prep_stock->dilute time_zero Time-Zero HPLC Analysis dilute->time_zero incubate Incubate Aliquots at 37°C dilute->incubate data_eval Evaluate Peak Area and New Peaks time_zero->data_eval hplc_analysis HPLC Analysis at Time Points (e.g., 2, 4, 8, 24h) incubate->hplc_analysis hplc_analysis->data_eval troubleshooting_guide Troubleshooting Guide for Loss of Activity cluster_causes Potential Causes cluster_solutions Solutions start Loss of this compound Activity Observed cause1 Chemical Degradation in Media? start->cause1 cause2 Improper Stock Storage? start->cause2 cause3 Adsorption to Labware? start->cause3 sol1 Use Freshly Prepared Solutions cause1->sol1 sol2 Aliquot Stocks, Store at -80°C cause2->sol2 sol3 Use Low-Adhesion Plastics cause3->sol3 signaling_pathway This compound in the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kβ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates

References

Interpreting unexpected results from GSK2636771 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GSK2636771 Experiments

Welcome to the technical support center for the PI3Kβ inhibitor, this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address unexpected results in their experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Efficacy and Potency Issues

Q1: Why is this compound showing lower-than-expected potency or a complete lack of effect in my cancer cell line?

A1: The efficacy of this compound is highly dependent on the genetic background of the cell line, particularly the status of the PTEN gene.

  • PTEN Status: this compound is most effective in PTEN-deficient (or PTEN-null) cancer cells.[1][2][3] The loss of the tumor suppressor PTEN leads to constitutive activation of the PI3K/AKT pathway, making these cells particularly reliant on the PI3Kβ isoform for survival and proliferation.[2][4][5] In cell lines with wild-type (WT) PTEN, the PI3K pathway is more tightly regulated, and inhibition of PI3Kβ alone may not be sufficient to block signaling and reduce cell viability.[3] Preclinical studies consistently show that this compound primarily inhibits the growth of PTEN-deficient cancer cells.[6]

  • PI3K Isoform Reliance: The PI3K pathway can be activated by four different class I catalytic isoforms (p110α, p110β, p110γ, p110δ).[2][5] While PTEN-null tumors often rely on p110β, some tumors may have a dependency on other isoforms (e.g., p110α due to PIK3CA mutations).[5][7] this compound is highly selective for PI3Kβ.[1][6][8] If your cell line relies on another isoform, this compound will have a limited effect.

  • Compensatory Signaling: Cancer cells can develop resistance to PI3K inhibitors by activating compensatory signaling pathways.[7][9] For example, inhibition of the PI3K/AKT pathway can sometimes lead to a feedback activation of receptor tyrosine kinases (RTKs) or other pathways like MET/STAT3, which can bypass the inhibition and promote cell survival.[7][10]

Troubleshooting Steps:

  • Verify PTEN Status: Confirm the PTEN status of your cell line using Western blot (for protein expression) or sequencing (for mutations).

  • Assess Target Engagement: Measure the phosphorylation of AKT at Ser473 (a key downstream marker of PI3K activity) via Western blot or ELISA after this compound treatment. A lack of reduction in p-Akt (Ser473) may indicate a technical issue with the compound or experimental setup.[2][6]

  • Review Cell Line Dependency: Consult literature to confirm if your specific cell line model has been characterized for its dependency on the PI3Kβ isoform.

Cell LineCancer TypePTEN StatusEC50 / SF50Citation
PC-3ProstateNull36 nM[1]
HCC70BreastNull72 nM[1]
BT549BreastNullPotent Inhibition[1]
HCC1954BreastWTLess Sensitive[6]
MDA-MB-468BreastWTLess Sensitive[6]
LNCAPProstateNullLess Sensitive[2]
DU-145ProstateWTLess Sensitive[2]

EC50/SF50 values represent the concentration required to inhibit growth by 50%. Lower values indicate higher potency.

G start Unexpectedly Low Potency of this compound check_pten 1. Verify PTEN Status of Cell Line (Western Blot / Sequencing) start->check_pten pten_null PTEN is Null/Deficient check_pten->pten_null Result? pten_wt PTEN is Wild-Type check_pten->pten_wt Result? check_akt 2. Assess p-Akt (Ser473) Inhibition (Western Blot / ELISA) pten_null->check_akt conclusion_wt Expected Result: This compound has lower efficacy in PTEN WT cells. pten_wt->conclusion_wt akt_inhibited p-Akt is Reduced check_akt->akt_inhibited Result? akt_not_inhibited p-Akt is Not Reduced check_akt->akt_not_inhibited Result? investigate_resistance 3. Investigate Compensatory Signaling (e.g., RTK activation, other pathways) akt_inhibited->investigate_resistance check_compound Check Compound Integrity (Age, Storage, Solubility) akt_not_inhibited->check_compound conclusion_resist Conclusion: Cell line may have intrinsic or adaptive resistance mechanisms. investigate_resistance->conclusion_resist conclusion_tech_issue Conclusion: Potential technical issue with compound or experimental protocol. check_compound->conclusion_tech_issue

Caption: Troubleshooting workflow for low this compound efficacy.
FAQ 2: Off-Target and Unexpected Phenotypes

Q2: I'm observing unexpected cytotoxicity or other phenotypes not typically associated with PI3Kβ inhibition. Are these off-target effects?

A2: While this compound is highly selective for PI3Kβ over other PI3K isoforms, all small molecule inhibitors have the potential for off-target effects or context-dependent toxicities.[2][6][11]

  • Selectivity Profile: this compound has over 900-fold selectivity for PI3Kβ compared to PI3Kα and PI3Kγ, and over 10-fold selectivity against PI3Kδ.[1][6][8] It was also tested against a large panel of other kinases with minimal activity noted.[2] This high selectivity suggests that overt off-target effects on other kinases are unlikely at typical experimental concentrations (e.g., below 1µM).

  • On-Target Toxicities: Some observed effects may be "on-target" but unexpected. The PI3K pathway is a central regulator of metabolism.[12] Inhibition can lead to metabolic shifts. For instance, mild hyperglycemia has been observed with this compound in clinical settings, a known on-target effect of disrupting PI3K signaling which is involved in insulin pathways.[9][13] Other clinically observed adverse events have included diarrhea, nausea, and vomiting.[6][14]

  • Cellular Context: The cellular response can be highly context-dependent. A phenotype observed in one cell line may not occur in another due to differences in genetic makeup, active signaling networks, and metabolic state.

Troubleshooting Steps:

  • Dose-Response: Perform a careful dose-response experiment. Off-target effects often occur at much higher concentrations than on-target effects. If the unexpected phenotype only manifests at high micromolar concentrations, it is more likely to be an off-target or non-specific toxicity effect.

  • Use Controls: Compare the effects of this compound to other PI3K inhibitors with different selectivity profiles (e.g., a pan-PI3K inhibitor or a PI3Kα-specific inhibitor) to see if the phenotype is specific to PI3Kβ inhibition.

  • Consult Literature: Review clinical trial data and preclinical studies for reported adverse events and unexpected findings.[6][14][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3Ka PI3Kα RTK->PI3Ka PI3Kb PI3Kβ RTK->PI3Kb GPCR GPCR GPCR->PI3Kb PI3Kd PI3Kδ/γ GPCR->PI3Kd PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p110α, β, δ/γ PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates Downstream Downstream Effectors (mTOR, GSK3β, etc.) AKT->Downstream Cell_Functions Cell Growth, Survival, Proliferation Downstream->Cell_Functions Inhibitor This compound Inhibitor->PI3Kb

Caption: PI3K/AKT pathway showing the specific inhibition of PI3Kβ by this compound.

Appendix: Experimental Protocols

Protocol 1: Western Blot for p-Akt (Ser473) Inhibition

This protocol provides a general framework for assessing target engagement by measuring the phosphorylation of AKT.

  • Cell Seeding: Plate cells (e.g., PC-3 for PTEN-null) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a dose-range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or a time-course at a fixed concentration (e.g., 1 µM for 0, 2, 8, 24 hours).[6] Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using 1X cell lysis buffer supplemented with protease and phosphatase inhibitors.[3][6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-40 µg) onto a 4-12% Bis-Tris gel for electrophoresis.[3][6] Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be probed.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

  • Analysis: Quantify band intensities. A successful experiment will show a dose- or time-dependent decrease in the ratio of p-Akt to total Akt in sensitive cell lines.[2][6]

Protocol 2: Cell Viability / Proliferation Assay

This protocol outlines how to measure the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in 96-well plates at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 1,500-15,000 cells/well, depending on the cell line).[1] Allow cells to attach for 24 hours.

  • Treatment: Add serial dilutions of this compound (e.g., from 100 pM to 10 µM) to the wells.[1] Include a DMSO vehicle control and a "no-cell" blank control.

  • Incubation: Incubate the plates for the desired duration, typically 72 hours.[1]

  • Viability Measurement (Example using a resazurin-based assay like CellTiter-Blue):

    • Add the viability reagent to each well (e.g., 20 µL per 100 µL of medium).[1]

    • Incubate for 1.5 to 4 hours at 37°C, protected from light.[1]

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader according to the manufacturer's instructions.

  • Analysis:

    • Subtract the average blank value from all other wells.

    • Normalize the data to the vehicle control wells (which represent 100% viability).

    • Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50/SF50 value.[1]

References

Technical Support Center: Managing GSK2636771-Induced Hyperglycemia in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective PI3Kβ inhibitor, GSK2636771, in murine models. The focus is on understanding and managing the potential side effect of hyperglycemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2][3] The PI3K/AKT signaling pathway is crucial for numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] In many cancers, this pathway is hyperactivated. This compound selectively targets the p110β catalytic subunit of PI3K, aiming to inhibit downstream signaling, particularly in tumors with loss of the tumor suppressor PTEN.[3]

Q2: Is hyperglycemia a known side effect of this compound in mice?

Interestingly, preclinical studies in mice have suggested that, unlike pan-PI3K inhibitors, the selective PI3Kβ inhibitor this compound did not significantly elevate blood glucose or insulin levels.[3] This is in contrast to pan-PI3K inhibitors like buparlisib and alpelisib, which are known to induce hyperglycemia in mice.[1][7] However, it is important to note that in a first-time-in-human study, hyperglycemia was reported in 55% of patients receiving this compound, although it was predominantly mild in severity. This discrepancy highlights potential differences between preclinical mouse models and human clinical outcomes.

Q3: Why do some PI3K inhibitors cause hyperglycemia?

The PI3K/AKT pathway is a critical component of insulin signaling.[6][8] Inhibition of PI3K, particularly the alpha isoform, can interfere with insulin-mediated glucose uptake in peripheral tissues like skeletal muscle and fat, and can increase glucose production in the liver, leading to elevated blood glucose levels (hyperglycemia).[4][7] The body may then produce more insulin to try to compensate, leading to hyperinsulinemia.[1]

Q4: Should I still monitor for hyperglycemia when using this compound in mice?

Given the clinical findings in humans, it is a prudent measure to monitor blood glucose levels in mice, especially in long-term studies or when using specific mouse strains that may be more susceptible to metabolic disturbances. Establishing a baseline blood glucose level before starting treatment is recommended.

Q5: What are the signs of hyperglycemia in mice?

While mild hyperglycemia may not present obvious clinical signs, more significant elevations in blood glucose can lead to:

  • Increased water consumption (polydipsia)

  • Increased urination (polyuria)

  • Weight loss despite normal or increased food intake

  • Lethargy

Troubleshooting Guide

This guide provides a structured approach to identifying and managing unexpected hyperglycemia in mice treated with this compound.

Observation Potential Cause Recommended Action
Unexpectedly high baseline blood glucose Stress-induced hyperglycemiaAcclimatize mice to handling and the experimental procedures for at least a week before starting the study.[9] Ensure a calm and quiet environment.
Underlying metabolic condition in the mouse strainReview the known metabolic characteristics of the mouse strain being used. Consider using a different, more metabolically stable strain if appropriate.
Elevated blood glucose after this compound administration Off-target effects or unexpected sensitivity of the mouse model1. Confirm the dose and formulation of this compound. 2. Re-measure blood glucose at several time points post-administration to understand the kinetics. 3. Consider performing a glucose tolerance test (GTT) to assess glucose metabolism more thoroughly.
Confounding factors (e.g., diet, other medications)Ensure mice are on a consistent and appropriate diet. Review any other compounds being administered for potential effects on glucose metabolism.
Persistently high blood glucose Significant disruption of glucose homeostasis1. Consider dose reduction of this compound. 2. If hyperglycemia is severe or mice show clinical signs, intervention may be necessary. Consult with a veterinarian. 3. Consider treatment with metformin or an SGLT2 inhibitor as described in the protocols below.

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Mice

Objective: To accurately measure blood glucose levels in mice.

Materials:

  • Handheld glucometer and corresponding test strips

  • Lancets or sterile needles (25-27 gauge)

  • Gauze pads

  • Restraining device (optional, but recommended for consistency)

  • 70% ethanol

Procedure:

  • Acclimatization: Handle the mice for several days prior to the experiment to minimize stress-induced hyperglycemia.[9]

  • Restraint: Gently restrain the mouse. Using a restraining device can help ensure consistency and safety.

  • Tail Preparation: Warm the tail gently with a warm, damp cloth to increase blood flow. Clean the tip of the tail with 70% ethanol and allow it to dry.

  • Blood Collection: Using a sterile lancet or needle, make a small prick on the lateral tail vein. A small drop of blood should form.

  • Measurement: Apply the drop of blood to the glucometer test strip and record the reading.

  • Hemostasis: Apply gentle pressure to the tail with a clean gauze pad until bleeding stops.

  • Frequency: For routine monitoring, measure blood glucose at baseline (before this compound administration) and then periodically (e.g., once or twice weekly) at the same time of day.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of mice to clear a glucose load from the bloodstream.

Materials:

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Oral gavage needle

  • Syringes

  • Glucometer and test strips

Procedure:

  • Fasting: Fast the mice for 6 hours prior to the test. Ensure they have access to water.[10][11]

  • Baseline Glucose: Measure and record the baseline blood glucose level (t=0) as described in Protocol 1.

  • Glucose Administration: Administer a 2 g/kg dose of the glucose solution via oral gavage.

  • Serial Blood Glucose Measurements: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[10][11]

  • Data Analysis: Plot the blood glucose levels over time. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Protocol 3: Management of Hyperglycemia with Metformin

Objective: To reduce blood glucose levels in hyperglycemic mice.

Materials:

  • Metformin hydrochloride

  • Sterile saline or drinking water

  • Oral gavage needle or method for administration in drinking water

Procedure:

  • Dosing: A typical dose of metformin for mice is 150-350 mg/kg body weight, administered once daily.[3]

  • Administration:

    • Oral Gavage: Dissolve the appropriate dose of metformin in sterile saline and administer via oral gavage.

    • Drinking Water: Alternatively, metformin can be added to the drinking water. The concentration should be calculated based on the average daily water consumption of the mice to achieve the target dose.

  • Monitoring: Monitor blood glucose levels daily for the first few days of treatment to assess the response, then adjust the monitoring frequency as needed.

Protocol 4: Management of Hyperglycemia with an SGLT2 Inhibitor (Dapagliflozin)

Objective: To reduce blood glucose levels in hyperglycemic mice using an alternative mechanism to metformin.

Materials:

  • Dapagliflozin

  • Vehicle for administration (e.g., 1% carboxymethylcellulose with 0.5% Tween 80)[3]

  • Oral gavage needle

Procedure:

  • Dosing: A typical dose of dapagliflozin in rodents is 5-10 mg/kg body weight, administered once daily via oral gavage.[2][3]

  • Administration: Prepare the dapagliflozin suspension in the appropriate vehicle and administer via oral gavage.

  • Monitoring: Monitor blood glucose levels closely, especially during the initial phase of treatment, to evaluate efficacy.

Quantitative Data

As preclinical studies with this compound did not show significant hyperglycemia in mice, the following tables provide representative data from studies using pan-PI3K inhibitors to illustrate the potential magnitude of this side effect and the effects of therapeutic interventions.

Table 1: Representative Blood Glucose and Insulin Levels in Mice Treated with a Pan-PI3K Inhibitor (NVP-BKM120) [7]

Treatment GroupBaseline Blood Glucose (mmol/L)Blood Glucose after 2 weeks (mmol/L)Plasma Insulin after 2 weeks (ng/mL)
Wild-Type (WT) Vehicle 7.2 ± 0.2~7.5~1.0
WT + NVP-BKM120 7.2 ± 0.2~18.0~7.0
MKR (Insulin Resistant) Vehicle 10.6 ± 0.5~11.0~10.0
MKR + NVP-BKM120 10.6 ± 0.5~25.0>100.0

Data are presented as mean ± SEM. MKR mice are a model of insulin resistance.

Table 2: Effect of Metformin and Dapagliflozin on Alpelisib-Induced Hyperglycemia in Rats [2][3]

Treatment GroupBlood Glucose (relative to vehicle)
Alpelisib (50 mg/kg) Increased
Alpelisib + Dapagliflozin (5 mg/kg) Significantly Reduced
Alpelisib + Dapagliflozin (10 mg/kg) Significantly Reduced
Alpelisib + Metformin (350 mg/kg) + Dapagliflozin (5 mg/kg) Normalized
Alpelisib + Metformin (350 mg/kg) + Dapagliflozin (10 mg/kg) Normalized

Visualizations

Signaling Pathway

PI3K_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to IRS IRS Insulin_Receptor->IRS Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Moves to membrane Glucose_Uptake Glucose Uptake GLUT4_transporter->Glucose_Uptake PI3K PI3K (p110β subunit) IRS->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->GLUT4_vesicle Promotes translocation of Glycogen_Synthase Glycogen Synthase AKT->Glycogen_Synthase Inhibits GSK-3, leading to activation of Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Caption: PI3Kβ and Insulin Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_troubleshooting Hyperglycemia Troubleshooting Acclimatize Acclimatize Mice (1 week) Baseline Measure Baseline Blood Glucose Acclimatize->Baseline Administer_GSK Administer this compound (Vehicle Control Group) Baseline->Administer_GSK Monitor_Glucose Monitor Blood Glucose (e.g., weekly) Administer_GSK->Monitor_Glucose Check_Hyperglycemia Hyperglycemia Observed? Monitor_Glucose->Check_Hyperglycemia No_Action Continue Monitoring Check_Hyperglycemia->No_Action No Investigate Investigate Cause (Dose, Stress, etc.) Check_Hyperglycemia->Investigate Yes Intervention Consider Intervention: - Dose Reduction - Metformin - SGLT2i Investigate->Intervention

Caption: Workflow for Managing this compound-Induced Hyperglycemia.

References

Optimizing GSK2636771 treatment duration for maximal effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2636771, a potent and selective inhibitor of PI3Kβ. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment duration for maximal effect and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable, ATP-competitive, and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2][3][4] By inhibiting PI3Kβ, it blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][5][6][7] This inhibition can lead to apoptosis and growth inhibition in tumor cells, particularly those that are reliant on PI3Kβ signaling.[2][7]

Q2: In which cancer types or cellular contexts is this compound expected to be most effective?

A2: this compound has shown the most significant activity in cancer cells with a deficiency of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[1][3] PTEN is a negative regulator of the PI3K pathway, and its loss leads to hyperactivation of PI3K signaling, making cells particularly dependent on the PI3Kβ isoform.[2][5] Therefore, it is most effective in PTEN-null or PTEN-deficient tumor models, such as certain prostate and breast cancers.[1]

Q3: What is a recommended starting concentration and treatment duration for in vitro experiments?

A3: For initial in vitro experiments, a dose range of 100 pM to 10 µM is a reasonable starting point for generating a dose-response curve.[1] A common treatment duration to assess cell viability is 72 hours.[1] However, for mechanistic studies, such as assessing the phosphorylation of AKT, shorter time points (e.g., 1, 2, 4, 6, 8, 10, and 24 hours) are recommended to capture the dynamics of pathway inhibition.[3][8]

Q4: How should I determine the optimal treatment duration for my specific model?

A4: The optimal duration depends on the experimental endpoint.

  • For pathway inhibition: Perform a time-course experiment (e.g., 0.5, 1, 2, 6, 12, 24 hours) and measure the phosphorylation of downstream targets like AKT (Ser473) and S6 kinase via Western blot or ELISA to find the point of maximal inhibition.[3][8]

  • For phenotypic effects (e.g., apoptosis, cell cycle arrest): A longer duration is typically needed. A time course of 24, 48, and 72 hours is a standard approach.

  • For long-term growth inhibition: Anchorage-independent growth assays may require treatment for 6 days or longer.[3]

Q5: What are the known toxicities associated with this compound in clinical studies?

A5: In clinical trials, common adverse events include diarrhea, nausea, and vomiting.[3][9] Dose-limiting toxicities have been identified as hypophosphatemia and hypocalcemia, which may indicate renal tubular damage at higher doses.[3][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observed effect on cell viability. 1. Cell line is not dependent on PI3Kβ signaling. 2. Compound inactivity. 3. Suboptimal treatment concentration or duration. 1. Confirm PTEN status of your cell line. this compound is most potent in PTEN-deficient cells.[1][3] Use a PTEN-null positive control cell line (e.g., PC-3, HCC70).2. Verify compound integrity. Purchase from a reputable supplier and check the recommended storage conditions (-20°C or -80°C).[4] Prepare fresh stock solutions in DMSO.3. Perform a dose-response (0.1 nM to 10 µM) and time-course (24-72h) experiment.
High levels of cell death even at low concentrations. 1. High sensitivity of the cell line. 2. Off-target effects. 3. Solvent (e.g., DMSO) toxicity. 1. Use a narrower and lower dose range for your titration. 2. While this compound is highly selective for PI3Kβ, off-target effects are always possible at high concentrations. [1] Ensure you are working within a relevant concentration range by confirming target engagement (p-AKT reduction) at the doses causing toxicity.3. Ensure the final DMSO concentration in your media is consistent across all wells and is typically ≤0.1%. Run a vehicle-only control.
Inconsistent results between experiments. 1. Variability in cell culture conditions. 2. Compound degradation. 3. Inconsistent assay timing. 1. Maintain consistent cell passage numbers, seeding densities, and media conditions. Ensure cells are in the logarithmic growth phase at the start of treatment.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from stock for each experiment.3. Adhere strictly to the optimized treatment duration and assay incubation times.
No reduction in p-AKT levels after treatment. 1. Time point is not optimal. 2. Ineffective lysis or sample handling. 3. Antibody issues. 1. Check for p-AKT inhibition at earlier time points. Maximal inhibition can occur within a few hours of treatment.[3][8]2. Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice and process them quickly.3. Ensure your primary and secondary antibodies are validated and used at the recommended dilutions. Include positive and negative controls.

Reference Data

Table 1: In Vitro Efficacy of this compound in PTEN-deficient Cell Lines

Cell Line Cancer Type PTEN Status EC50 / SF50 Assay Notes
PC-3 Prostate Adenocarcinoma Null 36 nM Cell viability assessed after 72 hours of treatment.[1]
HCC70 Breast Cancer Null 72 nM Cell viability assessed after 72 hours of treatment.[1]

| BT549 | Breast Cancer | Deficient | Data not specified, but shown to be sensitive. | Decreased cell viability and AKT phosphorylation observed.[1][4] |

Table 2: Clinical Dosing Information for this compound

Study Type Patient Population Dosing Regimen Recommended Phase II Dose (RP2D) Key Findings
Monotherapy (Phase I) Advanced Solid Tumors (PTEN-deficient) 25–500 mg once daily 400 mg once daily Manageable safety profile with evidence of target inhibition.[3][10]
Combination Therapy (Phase I) Metastatic Castration-Resistant Prostate Cancer (mCRPC) 200-400 mg this compound + 160 mg Enzalutamide once daily 200 mg once daily Acceptable safety but limited antitumor activity.[11][12]

| Combination Therapy (Phase 1b/2) | Advanced Gastric Cancer (PTEN-deficient) | 200 mg this compound once daily + 80 mg/m² Paclitaxel | 200 mg once daily | Encouraging clinical activity and tolerable safety profile.[13] |

Experimental Protocols

Protocol 1: Cell Viability Assay (Based on CellTiter-Blue®)

This protocol is adapted from methodologies used in preclinical studies of this compound.[1]

  • Cell Seeding:

    • Plate cells in a 96-well microtiter plate at a pre-optimized density (e.g., 1,500-15,000 cells/well) to ensure they are 80-90% confluent at the end of the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 100 pM to 10 µM. Remember to prepare a vehicle control (DMSO only) with the same final DMSO concentration.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Treat cells for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Add CellTiter-Blue® reagent (or a similar resazurin-based reagent) to each well according to the manufacturer's instructions (typically 10-20% of the well volume).

    • Incubate for 1.5 to 4 hours.

    • Measure fluorescence with a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Use graphing software (e.g., GraphPad Prism) to plot the dose-response curve and calculate the EC50 value.

Protocol 2: Western Blot for p-AKT (Ser473) Inhibition

This protocol allows for the direct assessment of this compound target engagement.

  • Cell Seeding and Treatment:

    • Plate cells (e.g., PC-3) in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for a short duration (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

    • Quantify band intensity using software like ImageJ. Calculate the ratio of p-AKT to total AKT to determine the extent of inhibition.

Visualizations

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3Kβ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound on PI3Kβ.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24 hours Seed->Incubate1 Treat 3. Add this compound (Dose Response) Incubate1->Treat Incubate2 4. Incubate 24-72 hours Treat->Incubate2 AddReagent 5. Add Viability Reagent Incubate2->AddReagent Read 6. Measure Fluorescence AddReagent->Read Analyze 7. Analyze Data (Calculate EC50) Read->Analyze

Caption: Workflow for determining the EC50 of this compound using a cell viability assay.

Troubleshooting_Logic Start Issue: No effect of this compound CheckPTEN Is the cell line PTEN-deficient? Start->CheckPTEN CheckDose Have you performed a full dose-response? CheckPTEN->CheckDose Yes Sol_UseControl Solution: Use a PTEN-null positive control cell line. CheckPTEN->Sol_UseControl No Sol_TestPTEN Action: Test for PTEN status. CheckPTEN->Sol_TestPTEN Unknown CheckTarget Is p-AKT inhibited at early time points? CheckDose->CheckTarget Yes Sol_Titrate Solution: Perform titration (0.1 nM - 10 µM for 72h). CheckDose->Sol_Titrate No Sol_CheckCompound Problem likely compound/protocol related. Verify compound integrity. CheckTarget->Sol_CheckCompound No CheckTarget->Sol_CheckCompound Yes, but still no phenotype Sol_TimeCourse Solution: Perform Western blot for p-AKT at 1-6 hours.

Caption: Troubleshooting flowchart for lack of this compound efficacy in vitro.

References

GSK2636771 causing unexpected morphological changes in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2636771.

Troubleshooting Guide

Researchers may encounter unexpected results during their experiments with this compound. This guide addresses potential issues, with a focus on unexpected morphological changes in cells.

Observation Potential Cause Recommended Action
Unexpected changes in cell shape, size, or adhesion (e.g., rounding, detachment, elongation) Inhibition of the PI3K/Akt pathway, which is crucial for regulating the actin cytoskeleton.[1]This may be an on-target effect of this compound. Document the changes with microscopy. Consider performing immunofluorescence staining for cytoskeletal markers like F-actin and tubulin to characterize the changes.
Off-target effects of the inhibitor.Although this compound is highly selective for PI3Kβ, off-target effects are possible at high concentrations.[2][3] Perform a dose-response experiment to determine the lowest effective concentration.
Cell line-specific sensitivity.Different cell lines may exhibit varied morphological responses. Test the inhibitor on a panel of cell lines, including those with known PTEN status.
Suboptimal cell culture conditions.Ensure cells are healthy and not overly confluent before treatment. Mycoplasma contamination can also alter cell morphology.
Reduced cell viability or increased apoptosis at expected effective concentrations On-target effect in sensitive cell lines (e.g., PTEN-deficient).[3][4]This is the intended therapeutic effect. Confirm apoptosis using assays like Annexin V staining or caspase activity assays.
Compound toxicity at high concentrations.Determine the IC50 value for your specific cell line and use concentrations around this value for your experiments.
Inconsistent or no inhibition of pAkt levels Problems with antibody or western blot protocol.Use a validated phospho-Akt (Ser473) antibody and optimize your western blot protocol. Include positive and negative controls.
Insufficient drug concentration or incubation time.Perform a time-course and dose-response experiment to determine optimal conditions for pAkt inhibition.[2]
Cell line resistance.Some cell lines may have compensatory signaling pathways that bypass the effect of PI3Kβ inhibition.[5][6]
Drug precipitation in culture medium Poor solubility of this compound.Prepare a fresh stock solution in DMSO and ensure it is fully dissolved before diluting in culture medium. Do not exceed the recommended final DMSO concentration (typically <0.1%).

Frequently Asked Questions (FAQs)

Q1: We are observing significant changes in cell morphology after treating our cells with this compound. Is this expected?

A1: Yes, it is plausible to observe morphological changes. This compound inhibits the PI3K/Akt signaling pathway, which is a key regulator of the cellular cytoskeleton.[1] Inhibition of this pathway can lead to rearrangements of actin filaments and microtubules, resulting in altered cell shape, adhesion, and motility.[1][7] The extent of these changes can be cell-type dependent. We recommend documenting these changes carefully and correlating them with the inhibition of downstream targets like pAkt.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and highly selective, ATP-competitive inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[2][3] By inhibiting PI3Kβ, it blocks the conversion of PIP2 to PIP3, which in turn prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase Akt.[8] This disruption of the PI3K/Akt pathway leads to decreased cell proliferation, survival, and can induce apoptosis, particularly in cancer cells with loss of the tumor suppressor PTEN.[3][4]

Q3: In which cell lines is this compound expected to be most effective?

A3: this compound is most effective in cell lines that are dependent on PI3Kβ signaling for their growth and survival. This is often the case in cancer cells with a deficiency in the tumor suppressor PTEN.[2][4] Loss of PTEN function leads to hyperactivation of the PI3K/Akt pathway, making these cells particularly sensitive to PI3K inhibitors. Preclinical studies have shown significant activity in PTEN-deficient prostate (e.g., PC-3) and breast (e.g., BT549, HCC70) cancer cell lines.[3][4]

Q4: What are the recommended concentrations to use in cell culture experiments?

A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 value for your cell line of interest. Based on published data, effective concentrations for inhibiting cell viability in sensitive cell lines are in the nanomolar to low micromolar range.[2][4] For inhibiting pAkt phosphorylation, concentrations in the range of 1-10 µM have been used for up to 48 hours.[2]

Q5: How should I prepare and store this compound?

A5: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 20 mM).[2][8] The stock solution should be stored at -20°C or -80°C for long-term stability.[3] When preparing working solutions, thaw the stock solution and dilute it in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically below 0.1%) to avoid solvent-induced artifacts.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypePTEN StatusIC50 (nM)Reference
PC-3Prostate AdenocarcinomaNull36[4]
HCC70Breast CancerNull72[4]
GeneralPI3Kβ Enzyme AssayN/A5.2[2][3]

Table 2: Effect of this compound on Downstream Signaling

Cell LineTreatmentEffectReference
PC-31 µM and 10 µM for up to 48hMarked decrease in AKT phosphorylation[2]
BT549, HCC70~10 µM for 72hMarked decrease in AKT phosphorylation[4]
Tumor Biopsies400 mg once daily (clinical)Decreased phospho/total AKT ratio[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/XTT or similar)
  • Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 1,500-15,000 cells/well).[4] Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should span from picomolar to micromolar (e.g., 100 pM to 10 µM) to determine the full dose-response curve.[4] Remove the old medium and add the medium containing this compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]

  • Viability Assessment: Add the viability reagent (e.g., CellTiter-Blue®, MTT) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for pAkt Inhibition
  • Cell Treatment: Plate cells in 6-well plates or larger culture dishes. Once they reach the desired confluency (e.g., 70-80%), treat them with this compound at the desired concentrations and for the specified time points.[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-40 µg) onto an SDS-PAGE gel.[2] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control (e.g., GAPDH or β-actin).

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.

Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Activation mTORC1 mTORC1 pAkt->mTORC1 Activation GSK3b GSK3β pAkt->GSK3b Inhibition Cytoskeleton Cytoskeletal Regulation pAkt->Cytoskeleton Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Cytoskeleton Regulation This compound This compound This compound->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start: Healthy Cell Culture seed Seed cells in appropriate plates start->seed treat Treat with this compound (Dose-response & Time-course) seed->treat morphology Observe & Document Morphological Changes (Microscopy) treat->morphology viability Assess Cell Viability (e.g., MTT assay) treat->viability western Analyze pAkt Inhibition (Western Blot) treat->western morph_char Characterize Morphological Phenotype morphology->morph_char ic50 Determine IC50 viability->ic50 pakt_inhibition Quantify pAkt Inhibition western->pakt_inhibition

Caption: Experimental workflow for characterizing the effects of this compound.

References

Troubleshooting inconsistent western blot results for p-AKT with GSK2636771

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent western blot results for phosphorylated AKT (p-AKT) when using the PI3Kβ inhibitor, GSK2636771.

Troubleshooting Guide

Inconsistent results in western blotting, especially for phosphorylated proteins, can arise from multiple factors, from sample preparation to antibody selection. The labile nature of phosphorylation requires careful handling to prevent dephosphorylation. This table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No p-AKT Signal 1. Ineffective Inhibition: Incorrect this compound concentration or incubation time. 2. Low Protein Load: Insufficient total protein loaded onto the gel.[1][2] 3. Dephosphorylation: Sample degradation by phosphatases during preparation.[1] 4. Poor Antibody Performance: Primary antibody concentration is too low or the antibody is not specific enough.[3][4] 5. Inefficient Transfer: Incomplete transfer of proteins from the gel to the membrane, especially for high molecular weight proteins.1. Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time for your specific cell line. Concentrations can range from 100pM to 10µM.[5] 2. Increase the amount of protein loaded per well (20-40 µg is a common range). Consider concentrating your lysate if needed.[6] 3. Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice or at 4°C throughout the entire preparation process.[7] 4. Optimize the primary antibody concentration (e.g., try 1:500, 1:1000, 1:2000 dilutions). Ensure you are using a phospho-specific antibody validated for western blotting.[3][6] 5. Confirm transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage/current as needed.
High Background 1. Inappropriate Blocking Agent: Using non-fat dry milk can be problematic as it contains casein, a phosphoprotein that can cross-react with the phospho-specific antibody.[2] 2. Antibody Concentration Too High: Excessive primary or secondary antibody concentration. 3. Insufficient Washing: Inadequate washing steps fail to remove non-specifically bound antibodies. 4. Contamination: Contaminated buffers or equipment.1. Use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking buffer instead of milk.[2] 2. Decrease the concentration of the primary and/or secondary antibodies. 3. Increase the number and duration of washes with TBST after antibody incubations (e.g., 3 x 10-minute washes). 4. Use freshly prepared, filtered buffers and clean equipment.
Inconsistent Results Between Experiments 1. Variation in Cell Conditions: Differences in cell confluence, passage number, or serum starvation timing. 2. Loading Inaccuracy: Uneven protein loading across lanes.[2] 3. Procedural Variability: Minor deviations in incubation times, temperatures, or reagent preparation.1. Standardize cell culture conditions. Ensure cells are at a consistent confluence (e.g., 80-90%) before treatment.[5] 2. Perform a precise protein quantification assay (e.g., BCA) before loading. After blotting for p-AKT, probe the same membrane for total AKT to normalize the p-AKT signal.[2][4] 3. Maintain a consistent, detailed protocol. Use timers for all incubation steps and prepare fresh reagents as needed.
Non-Specific Bands 1. Antibody Cross-Reactivity: The primary antibody may be recognizing other phosphorylated proteins. 2. Protein Degradation: Protease activity can lead to protein fragments that are detected by the antibody. 3. High Antibody Concentration: Overly concentrated primary or secondary antibodies can increase non-specific binding.1. Check the antibody datasheet for known cross-reactivities. Run a positive control (e.g., lysate from cells stimulated to induce AKT phosphorylation) and a negative control.[3][4] 2. Ensure sufficient protease inhibitors are included in the lysis buffer.[7] 3. Titrate down the antibody concentrations to find the optimal signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect p-AKT levels?

This compound is a potent and selective inhibitor of the PI3Kβ (phosphoinositide 3-kinase beta) isoform.[5][8] The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and growth.[9] PI3K, when activated, phosphorylates PIP2 to PIP3, which then leads to the phosphorylation and activation of AKT. By inhibiting PI3Kβ, this compound blocks this cascade, leading to a decrease in the levels of phosphorylated AKT (p-AKT), which is the active form of the protein.[8][10]

Q2: Why am I not seeing a decrease in p-AKT after treating with this compound?

There are several potential reasons:

  • Cell Line Specificity: this compound is particularly effective in PTEN-deficient cancer cells, where the PI3K pathway is often hyperactivated.[5][9] Ensure your cell line has the appropriate genetic background (e.g., PTEN null) for sensitivity to a PI3Kβ inhibitor.

  • Suboptimal Treatment Conditions: The concentration and duration of inhibitor treatment may not be optimal. An IC50 value, which can be as low as 36 nM in sensitive cell lines, is a starting point, but you may need to perform a dose-response experiment to find the effective concentration for your specific cells.[5]

  • Rapid Phosphorylation Rebound: The phosphorylation state of AKT can be dynamic. Consider shorter incubation times (e.g., 5, 15, 30, 60 minutes) to capture the initial inhibitory effect.[3]

  • Technical Issues: As outlined in the troubleshooting table, issues like dephosphorylation during sample prep or low protein load can mask the inhibitor's effect.[1][2]

Q3: Is it necessary to probe for total AKT in addition to p-AKT?

Q4: What is the best blocking buffer to use for p-AKT western blots?

For detecting phosphorylated proteins, it is highly recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20).[2] You should avoid using non-fat dry milk because it contains high levels of casein, which is a phosphoprotein.[2] The phospho-specific primary antibody can bind to the casein, leading to high background noise that can obscure your target signal.[4]

Q5: Should I use PBS or TBS-based buffers for washing and antibody dilutions?

It is best to use Tris-based buffers (TBS, TBST) instead of phosphate-based buffers (PBS, PBST).[6] The phosphate ions in PBS can compete with the antibody for binding to the phosphorylated epitope on the target protein, potentially leading to a weaker signal. If you must use PBS for some steps, ensure thorough washing with TBST before antibody incubation.[6]

Visualizing the Process

PI3K/AKT Signaling Pathway and this compound Inhibition

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates PI3K->PIP3 Phosphorylates GSK This compound GSK->PI3K Inhibits pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Signaling (Cell Survival, Growth) pAKT->Downstream Promotes

Caption: PI3K/AKT signaling and the inhibitory action of this compound.

Standard Western Blot Workflow for p-AKT Detection

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis A 1. Cell Culture & this compound Treatment B 2. Cell Lysis (with Phosphatase/Protease Inhibitors) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-p-AKT) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL) H->I J 10. Membrane Stripping I->J K 11. Reprobing (anti-Total AKT) J->K L 12. Normalization & Quantification K->L

Caption: Workflow for analyzing p-AKT levels after this compound treatment.

Detailed Experimental Protocol

This protocol provides a general framework for assessing p-AKT inhibition by this compound. Optimization of cell density, inhibitor concentration, and incubation times is recommended for each specific cell line.[5][11]

1. Cell Culture and Treatment

  • Seed cells (e.g., PTEN-null PC-3 or HCC70 cells) in 6-well plates at a density that will result in 80-90% confluence at the time of harvest.[5]

  • Allow cells to adhere overnight.

  • Optional: Serum-starve cells for 4-16 hours to reduce baseline p-AKT levels, if necessary.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 1, 4, or 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Lysate Preparation [11]

  • Place the 6-well plates on ice.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification and Sample Preparation

  • Determine the protein concentration of each sample using a BCA protein assay.

  • Normalize the concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes.

4. SDS-PAGE and Western Blotting [11]

  • Load 20-40 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes is recommended.

  • Confirm transfer efficiency using Ponceau S stain. Destain with TBST.

5. Antibody Incubation and Detection [11]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with a primary antibody specific for p-AKT (e.g., Phospho-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C. (Follow manufacturer's recommendation for dilution, typically 1:1000).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions, apply it to the membrane, and image the blot using a chemiluminescence detection system.

6. Stripping and Reprobing for Total AKT [6]

  • (Optional but Recommended) After imaging, wash the membrane with TBST.

  • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Wash thoroughly with TBST.

  • Block the membrane again with 5% BSA/TBST for 1 hour.

  • Probe the membrane with a primary antibody for total AKT (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.

  • Repeat the secondary antibody and detection steps as described above. The resulting total AKT bands will serve as a loading control for normalization.

References

Dose-limiting toxicities of GSK2636771 in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kβ inhibitor, GSK2636771. The information is compiled from clinical trial data to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. In the PI3K/Akt/mTOR signaling pathway, PI3Kβ plays a crucial role, particularly in tumors with loss of the tumor suppressor PTEN. By selectively inhibiting PI3Kβ, this compound aims to block tumor cell growth and survival in cancer cells that are dependent on this pathway.

Q2: What are the most common adverse events observed with this compound in clinical trials?

A2: In the first-time-in-human monotherapy study, the most frequently reported adverse events of any grade were diarrhea (48%), nausea (40%), and vomiting (31%)[1][2]. In combination with pembrolizumab, the most common treatment-related adverse events (Grade 1-2) were diarrhea (33%) and rash (42%)[3][4]. When combined with enzalutamide, diarrhea was also a common treatment-related adverse event (39%)[5].

Q3: What are the dose-limiting toxicities (DLTs) of this compound?

A3: Dose-limiting toxicities vary depending on whether this compound is administered as a monotherapy or in combination with other agents.

  • Monotherapy: Hypophosphatemia and hypocalcemia were identified as DLTs[1][2].

  • In combination with enzalutamide: DLTs included Grade 3 hypocalcemia, reversible Grade 3 acute renal failure, and Grade 3 rash[5].

  • In combination with pembrolizumab: Grade 3 hypophosphatemia and Grade 3 rash were the reported DLTs[3][4].

Q4: What is the recommended Phase II dose (RP2D) for this compound?

A4: The recommended Phase II dose has been determined in different clinical trial settings:

  • Monotherapy: 400 mg once daily[1][2][6].

  • In combination with enzalutamide: 200 mg once daily[7].

  • In combination with pembrolizumab: 200 mg once daily[3][4].

Dose-Limiting Toxicities and Adverse Events Data

The following tables summarize the dose-limiting toxicities and other adverse events observed in key clinical trials of this compound.

Table 1: Dose-Limiting Toxicities (DLTs) of this compound
Clinical Trial SettingDose LevelDose-Limiting ToxicityGrade
Monotherapy 500 mg once dailyHypophosphatemia3
500 mg once dailyHypocalcemia2 and 3
Combination with Enzalutamide 300 mg once dailyHypocalcemia3
300 mg once dailyAcute renal failure (reversible)3
200 mg once dailyRash3
Combination with Pembrolizumab Not SpecifiedHypophosphatemia3
Not SpecifiedRash3

Data sourced from multiple clinical trial reports.

Table 2: Frequency of Common Adverse Events (Any Grade)
Adverse EventMonotherapy FrequencyCombination with Pembrolizumab FrequencyCombination with Enzalutamide Frequency
Diarrhea48%33%39%
Nausea40%Not ReportedNot Reported
Vomiting31%Not ReportedNot Reported
RashNot Reported42%Not Reported
Decreased AppetiteNot ReportedNot Reported>30%
FatigueNot ReportedNot Reported>30%

Data represents the percentage of patients experiencing the adverse event at any grade and is compiled from different studies. Not all adverse events were reported in every study publication.

Experimental Protocols

Dose Escalation and DLT Assessment

The dose escalation for this compound in the initial monotherapy and subsequent combination trials typically followed a modified 3+3 design[1][3][8].

Protocol Summary:

  • Cohort Enrollment: A cohort of 3 patients is enrolled at a specific dose level.

  • DLT Observation Period: Patients are monitored for a predefined period (e.g., the first 28 days of treatment) for the occurrence of dose-limiting toxicities.

  • Dose Escalation/De-escalation Criteria:

    • If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort.

    • If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same dose level.

      • If 1 out of 6 patients experiences a DLT, the dose is escalated.

      • If ≥2 out of 6 patients experience a DLT, the dose is considered to have exceeded the maximum tolerated dose (MTD), and the next lower dose is typically declared the MTD.

    • If ≥2 out of 3 patients experience a DLT, the dose has exceeded the MTD, and dose escalation is stopped.

Definition of a Dose-Limiting Toxicity (DLT):

A DLT was generally defined as a treatment-related adverse event occurring within the first cycle of therapy that met specific severity criteria. While the exact definitions could vary slightly between protocols, they generally included:

  • Grade 4 hematologic toxicities (e.g., neutropenia lasting >5 days, thrombocytopenia).

  • Grade 3 or 4 non-hematologic toxicities, with some exceptions for toxicities that were easily managed or reversible.

  • Febrile neutropenia.

  • Specific organ toxicity criteria (e.g., significant liver enzyme elevations).

Troubleshooting Guides for Dose-Limiting Toxicities

Management of Hypophosphatemia

1. Identification and Grading:

  • Monitor serum phosphate levels regularly during treatment.

  • Grade hypophosphatemia according to the Common Terminology Criteria for Adverse Events (CTCAE).

2. Troubleshooting and Management Workflow:

Hypophosphatemia_Management Start Patient on this compound Monitor Monitor Serum Phosphate Start->Monitor Grade Grade Hypophosphatemia (CTCAE) Monitor->Grade Grade1 Grade 1 Continue Treatment Increase Monitoring Grade->Grade1 Grade 1 Grade2 Grade 2 Oral Phosphate Supplementation Consider Dose Interruption Grade->Grade2 Grade 2 Grade3_4 Grade 3/4 Dose Interruption/Reduction IV Phosphate Replacement Evaluate for DLT Grade->Grade3_4 Grade 3/4 Grade1->Monitor Resolve Toxicity Resolves to ≤ Grade 1 Grade2->Resolve Grade3_4->Resolve Restart Restart at Same or Reduced Dose Resolve->Restart Yes Discontinue Consider Discontinuation Resolve->Discontinue No

Workflow for managing hypophosphatemia.
Management of Hypocalcemia

1. Identification and Grading:

  • Regularly monitor serum calcium levels (corrected for albumin).

  • Grade hypocalcemia based on CTCAE criteria.

2. Troubleshooting and Management Workflow:

Hypocalcemia_Management Start Patient on this compound Monitor Monitor Serum Calcium Start->Monitor Grade Grade Hypocalcemia (CTCAE) Monitor->Grade Grade1 Grade 1 Continue Treatment Oral Calcium/Vitamin D Grade->Grade1 Grade 1 Grade2 Grade 2 Increase Oral Supplementation Consider Dose Interruption Grade->Grade2 Grade 2 Grade3_4 Grade 3/4 Dose Interruption/Reduction IV Calcium Replacement Evaluate for DLT Grade->Grade3_4 Grade 3/4 Grade1->Monitor Resolve Toxicity Resolves to ≤ Grade 1 Grade2->Resolve Grade3_4->Resolve Restart Restart at Same or Reduced Dose Resolve->Restart Yes Discontinue Consider Discontinuation Resolve->Discontinue No

Workflow for managing hypocalcemia.
Management of Drug-Induced Rash

1. Identification and Grading:

  • Perform regular skin examinations.

  • Grade the rash according to CTCAE, noting the percentage of body surface area affected and the presence of any systemic symptoms.

2. Troubleshooting and Management Workflow:

Rash_Management Start Patient on this compound Assess Assess Rash Severity Start->Assess Grade Grade Rash (CTCAE) Assess->Grade Grade1 Grade 1 Topical Corticosteroids Oral Antihistamines Continue Treatment Grade->Grade1 Grade 1 Grade2 Grade 2 More Potent Topical Steroids Consider Systemic Corticosteroids Consider Dose Interruption Grade->Grade2 Grade 2 Grade3 Grade 3 Dose Interruption/Reduction Systemic Corticosteroids Evaluate for DLT Grade->Grade3 Grade 3 Grade1->Assess Resolve Rash Improves to ≤ Grade 1 Grade2->Resolve Grade3->Resolve Restart Restart at Same or Reduced Dose Resolve->Restart Yes Discontinue Consider Discontinuation Resolve->Discontinue No

Workflow for managing drug-induced rash.

Signaling Pathway

PI3K/AKT Signaling Pathway Inhibition by this compound

This compound selectively inhibits the p110β catalytic subunit of PI3K. This is particularly relevant in tumors with loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling. Inhibition of PI3Kβ by this compound leads to a downstream blockade of AKT phosphorylation, thereby inhibiting cell survival and proliferation signals.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110β/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes This compound This compound This compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates)

Inhibition of the PI3K/AKT pathway by this compound.

References

Validation & Comparative

A Comparative Guide: GSK2636771 vs. Pan-PI3K Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis.[1][2] This has led to the development of numerous inhibitors targeting this pathway. This guide provides a comparative overview of the efficacy of GSK2636771, a selective PI3Kβ inhibitor, against pan-PI3K inhibitors, which target multiple isoforms of the PI3K enzyme.[2][3][4]

Mechanism of Action: A Tale of Selectivity

This compound is a potent and orally bioavailable inhibitor that selectively targets the p110β isoform of PI3K.[2][3][5] This selectivity is significant as the PI3Kβ isoform is considered a key driver of tumor growth in cancers with a loss of the tumor suppressor PTEN.[2][6] By focusing on a specific isoform, this compound is hypothesized to offer a more targeted therapeutic approach with a potentially better safety profile compared to pan-PI3K inhibitors.[3][6]

Pan-PI3K inhibitors, such as buparlisib (BKM120) and pictilisib (GDC-0941), take a broader approach by inhibiting all four class I PI3K isoforms (α, β, γ, and δ).[4][7][8] The rationale behind this approach is to cast a wider net to block the oncogenic signaling driven by any of these isoforms.[9] However, this broad inhibition can also lead to more off-target effects and associated toxicities.[6]

Preclinical Efficacy: A Look at the Data

In preclinical studies, both this compound and pan-PI3K inhibitors have demonstrated anti-tumor activity. This compound has shown preferential growth inhibition in PTEN-deficient cancer cell lines.[5][6] Pan-PI3K inhibitors have also shown efficacy across a range of cancer cell lines with varying genetic backgrounds.[7][8]

The following tables summarize the in vitro potency of these inhibitors against different PI3K isoforms and their effect on cancer cell proliferation.

Table 1: In Vitro Potency (IC50) Against PI3K Isoforms

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)Selectivity Profile
This compound >900-fold > PI3Kβ0.89 (Ki) >10-fold > PI3Kβ>900-fold > PI3KβPI3Kβ selective
Buparlisib (BKM120) 52166116262Pan-PI3K
Pictilisib (GDC-0941) 333375Pan-PI3K (potent against α and δ)

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki is the inhibition constant. Data is compiled from multiple sources and experimental conditions may vary.[3][7][8][10]

Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines

InhibitorCell LineCancer TypePTEN StatusIC50 (µM)
This compound PC3ProstateDeficientNot explicitly stated, but showed growth inhibition
This compound HCC70BreastDeficientNot explicitly stated, but showed growth inhibition
Buparlisib (BKM120) U87MGGlioblastomaDeficient~0.5
Buparlisib (BKM120) MCF7BreastWild-type~0.4
Pictilisib (GDC-0941) U87MGGlioblastomaDeficient0.95
Pictilisib (GDC-0941) A2780OvarianWild-type0.14

Note: IC50 values for cell proliferation can vary significantly based on the assay used and the duration of treatment. The data presented is for illustrative purposes.[6][8]

Clinical Efficacy and Safety: Insights from Human Trials

Both this compound and various pan-PI3K inhibitors have been evaluated in clinical trials, both as monotherapies and in combination with other agents.

A first-in-human study of This compound in patients with advanced solid tumors, primarily those with PTEN deficiency, showed a manageable safety profile and signs of anti-tumor activity.[3] A partial response was observed in a patient with castration-resistant prostate cancer (CRPC), and several patients experienced prolonged stable disease.[3] In a phase I study in combination with enzalutamide for PTEN-deficient mCRPC, the 12-week non-progressive disease rate was 50%.[11][12][13] Common adverse events included diarrhea, nausea, and vomiting.[3]

Pan-PI3K inhibitors have also shown clinical activity, but their development has often been hampered by their toxicity profiles. Buparlisib , in combination with fulvestrant, demonstrated improved progression-free survival in patients with HR+/HER2- advanced breast cancer.[14] However, it was associated with significant toxicities, including hyperglycemia, rash, and mood disturbances.[4][14] Pictilisib has also been evaluated in various solid tumors and has shown some anti-tumor activity, with common side effects being rash and gastrointestinal issues.[15][16][17]

Table 3: Summary of Clinical Trial Results

InhibitorPhaseCancer Type(s)Key Efficacy ResultsCommon Grade 3/4 Adverse Events
This compound Phase IAdvanced Solid Tumors (PTEN-deficient)1 partial response, 21 stable disease (out of 65 patients)Hypophosphatemia, hypocalcemia
This compound + Enzalutamide Phase ImCRPC (PTEN-deficient)12-week non-PD rate of 50%Not specified in detail
Buparlisib + Fulvestrant Phase III (BELLE-2)HR+/HER2- Breast CancerImproved Progression-Free SurvivalHyperglycemia, increased ALT/AST, rash, depression
Pictilisib Phase IAdvanced Solid TumorsSigns of anti-tumor activityNot specified in detail

Note: This is a summary of selected clinical trial data and does not represent a comprehensive list of all studies. Efficacy and safety profiles can vary based on patient population and treatment regimen.[3][11][12][13][14]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflows used to assess their efficacy.

PI3K_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes This compound This compound (PI3Kβ selective) This compound->PI3K Inhibits PI3Kβ PanPI3Ki Pan-PI3K Inhibitors (e.g., Buparlisib, Pictilisib) PanPI3Ki->PI3K Inhibits all Class I

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Western_Blot_Workflow start Cancer Cell Culture (e.g., PTEN-deficient) treatment Treat with Inhibitor (this compound or Pan-PI3Ki) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-AKT, Total AKT) transfer->probing detection Signal Detection & Analysis probing->detection

Caption: Experimental workflow for assessing PI3K pathway inhibition.

Experimental Protocols

Western Blot for Phosphorylated AKT (p-AKT)

This assay is used to determine the extent to which a PI3K inhibitor blocks the downstream signaling of the pathway by measuring the phosphorylation of AKT.

1. Cell Culture and Treatment:

  • Plate cancer cells (e.g., PTEN-deficient prostate or breast cancer cell lines) in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or a pan-PI3K inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle-only control.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Antibody Incubation and Detection:

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.[18]

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of the inhibitor on cell proliferation and viability.

1. Cell Plating:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

2. Inhibitor Treatment:

  • Treat the cells with a serial dilution of this compound or a pan-PI3K inhibitor. Include a vehicle-only control.

  • Incubate for a specified period (e.g., 72 hours).

3. Viability Measurement (MTT Assay Example):

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[19][20]

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The choice between a selective PI3Kβ inhibitor like this compound and a pan-PI3K inhibitor depends on the specific research question and the cancer context. This compound offers a targeted approach, particularly for PTEN-deficient tumors, with the potential for a more favorable safety profile. Pan-PI3K inhibitors provide broad pathway inhibition that may be effective in a wider range of tumors but often come with greater toxicity challenges. The data presented in this guide, along with the provided experimental protocols, should serve as a valuable resource for researchers designing and interpreting studies involving these important classes of anti-cancer agents.

References

Validating GSK2636771 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo methods to validate the target engagement of GSK2636771, a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). The document outlines experimental data and detailed protocols for assessing the pharmacodynamic effects of this compound and compares its performance with alternative PI3K inhibitors.

Introduction to this compound and Target Engagement

This compound is a potent and selective, orally bioavailable inhibitor of the p110β isoform of PI3K.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][3] this compound exerts its therapeutic effect by inhibiting PI3Kβ, thereby blocking the phosphorylation of AKT (also known as Protein Kinase B), a key downstream effector in the pathway.[1][4][5] Validating the in vivo engagement of this compound with its target is crucial for establishing its mechanism of action, determining optimal dosing, and identifying predictive biomarkers of response. The primary pharmacodynamic biomarker for assessing this compound target engagement is the inhibition of AKT phosphorylation (pAKT).[1][4][5]

Comparative Analysis of In Vivo Target Engagement

This section compares the in vivo target engagement of this compound with other PI3K inhibitors, focusing on the reduction of pAKT levels in preclinical tumor models. The data is summarized from various studies to provide a comparative overview.

Table 1: In Vivo Inhibition of pAKT by this compound and Alternative PI3K Inhibitors

CompoundClassTumor ModelDoseMethod of pAKT DetectionObserved pAKT InhibitionReference
This compound PI3Kβ selectivePC3 (prostate) xenograft3 mg/kg, 10 mg/kg (oral, once daily)ELISADose-dependent inhibition of pAKT/total AKT ratio.[2][6][7][2][6]
Human tumor biopsies (clinical trial)400 mg QD (oral)IHCDecreased pSer473 AKT and pThr308 AKT.[1][5][1][5]
Pictilisib (GDC-0941) Pan-PI3KU87MG (glioblastoma) xenograft150 mg/kg (oral)Not specifiedTime- and dose-dependent inhibition of pAKT (Ser473).[8][8]
Human tumor biopsies (clinical trial)≥100 mg (oral)IHC>90% suppression of pSer473 AKT in tumor tissue.[8][8]
Buparlisib (BKM120) Pan-PI3KGlioblastoma xenograft5 mg/kg (oral, 5 days/week)Western Blot, IHCDose-dependent decrease in pAKT (S473 and T308).[9][10][9][10]
H460 (lung) xenograft15 mg/kg (oral)Western BlotInhibition of pAKT.[11][11]
AZD8186 PI3Kβ/δ selectiveHCC70 (breast) xenograft25 mg/kg, 50 mg/kg (oral, twice daily)Western Blot, IHCDose- and time-dependent inhibition of pAKT (Ser473 and Thr308).[1][12][13][14][15][1][12][13][14]
PC3 (prostate) xenograft25 mg/kg, 50 mg/kg (oral, once or twice daily)Multiplexed ImmunoassaySuppression of pAKT1, pAKT2, and pAKT3.[16][16]
TGX-221 PI3Kβ selectiveProstate cancer xenograftsNot specified (systemic delivery)IHCDramatically reduced AKT phosphorylation.[17][17]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the findings.

Protocol 1: In Vivo Xenograft Study and Pharmacodynamic Analysis of this compound

Objective: To evaluate the in vivo target engagement of this compound by measuring the inhibition of pAKT in a prostate cancer xenograft model.

Animal Model:

  • Female nude mice are injected subcutaneously with 2.0 × 10^6 PC3 human prostate cancer cells.[6]

  • Tumors are allowed to grow to a size of approximately 200–250 mm³.[6]

  • Mice are then randomized into treatment and vehicle control groups (n=8/group).[6]

Dosing:

  • This compound is administered by oral gavage once daily at doses of 1, 3, or 10 mg/kg for 21 days.[6]

  • The vehicle control group receives the formulation vehicle.[6]

Pharmacodynamic (PD) Sample Collection:

  • For PK/PD analysis, a separate cohort of tumor-bearing mice (n=3/group) is dosed once with vehicle, 3 mg/kg, or 10 mg/kg of this compound.[2][6]

  • Tumors and blood samples are collected at 1, 2, 4, 6, 8, 10, and 24 hours post-dose.[6]

pAKT Analysis by ELISA:

  • Tumor lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • The total protein concentration of each lysate is determined using a BCA assay.

  • An ELISA kit specific for the detection of phosphorylated AKT (Ser473) and total AKT is used according to the manufacturer's instructions.

  • The ratio of pAKT to total AKT is calculated for each sample.

  • The percent inhibition of pAKT relative to the vehicle-treated control group is determined.[2][6]

Protocol 2: Western Blot Analysis of pAKT in Tumor Lysates

Objective: To qualitatively and semi-quantitatively assess the levels of phosphorylated and total AKT in tumor tissue lysates following treatment with a PI3K inhibitor.

Sample Preparation:

  • Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C.

  • Frozen tumor tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Lysates are cleared by centrifugation, and the supernatant containing the protein is collected.

  • Protein concentration is determined using a BCA protein assay.

Western Blotting:

  • 30-40 µg of protein per sample is resolved on a 4-12% Bis-Tris polyacrylamide gel.[6]

  • Proteins are transferred to a nitrocellulose membrane.[6]

  • The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Odyssey Blocking Buffer).[6][18]

  • The membrane is incubated overnight at 4°C with primary antibodies against pAKT (Ser473, e.g., Cell Signaling Technology #4060) and total AKT (e.g., Cell Signaling Technology #9272) diluted in blocking buffer with 5% BSA.[6][18]

  • The membrane is washed three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[18]

  • The membrane is washed again three times with TBST.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system (e.g., Odyssey CLx Imaging System).[6]

  • Densitometry analysis is performed to quantify the band intensities, and the ratio of pAKT to total AKT is calculated.

Protocol 3: Immunohistochemistry (IHC) for pAKT in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Sections

Objective: To visualize and quantify the expression and localization of pAKT in tumor tissue sections.

Sample Preparation:

  • Tumors are excised and fixed in 10% neutral-buffered formalin for 24 hours.

  • Fixed tissues are processed, embedded in paraffin, and sectioned at 4-5 µm thickness.

Immunohistochemistry Staining:

  • FFPE sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen retrieval is performed by heating the slides in a citrate-based buffer (pH 6.0).

  • Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

  • Sections are blocked with a protein block solution to prevent non-specific antibody binding.

  • Sections are incubated with a primary antibody against pAKT (Ser473) overnight at 4°C.

  • After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.[19]

  • The signal is developed using a diaminobenzidine (DAB) substrate, which produces a brown precipitate.[19]

  • Sections are counterstained with hematoxylin.[19]

  • Slides are dehydrated and mounted with a permanent mounting medium.

Analysis:

  • Stained slides are scanned and analyzed.

  • The intensity and percentage of positive tumor cells are scored. An H-score can be calculated by multiplying the intensity score (0-3) by the percentage of positive cells.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 pAKT pAKT PIP3->pAKT Activation AKT AKT AKT->pAKT Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis cell_injection Inject PC3 cells into nude mice tumor_growth Allow tumors to grow to 200-250 mm³ cell_injection->tumor_growth randomization Randomize mice into groups tumor_growth->randomization dosing Administer this compound or vehicle (oral gavage) randomization->dosing sample_collection Collect tumor and blood samples dosing->sample_collection pAKT_measurement Measure pAKT/total AKT (ELISA, Western, IHC) sample_collection->pAKT_measurement data_analysis Analyze pAKT inhibition pAKT_measurement->data_analysis

Caption: Experimental workflow for in vivo validation of this compound target engagement.

Conclusion

The in vivo validation of this compound target engagement is robustly demonstrated by the consistent and dose-dependent inhibition of AKT phosphorylation in both preclinical xenograft models and clinical tumor samples.[1][2][5][6] The experimental protocols provided herein offer standardized methods for assessing the pharmacodynamic effects of this compound and other PI3K inhibitors. When compared to pan-PI3K inhibitors like pictilisib and buparlisib, and the β/δ-selective inhibitor AZD8186, this compound demonstrates clear on-target activity. The choice of inhibitor and the specific experimental design will ultimately depend on the research question and the tumor context being investigated. This guide serves as a valuable resource for researchers designing and interpreting in vivo studies aimed at validating the target engagement of PI3K pathway inhibitors.

References

A Comparative Guide to PI3K Beta Selective Inhibitors: GSK2636771 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK2636771 with other selective inhibitors of the phosphoinositide 3-kinase (PI3K) beta isoform. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical pathways and workflows to aid in the evaluation and selection of these targeted therapeutic agents.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The class I PI3K enzymes are heterodimers composed of a regulatory and a catalytic subunit. The p110β catalytic subunit, encoded by the PIK3CB gene, has emerged as a key therapeutic target, particularly in tumors with loss of the tumor suppressor PTEN.[1][2] Selective inhibition of PI3Kβ offers the potential for a wider therapeutic window compared to pan-PI3K inhibitors by minimizing off-target effects.[3] this compound is a potent and selective PI3Kβ inhibitor that has undergone clinical investigation.[3][4] This guide compares this compound with other notable PI3Kβ selective inhibitors, AZD8186 and SAR260301, based on available preclinical data.

Performance Comparison of PI3K Beta Selective Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound, AZD8186, and SAR260301. These data have been compiled from various preclinical studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and thus, cross-study comparisons should be interpreted with caution.

InhibitorTargetIC50 (nM)SelectivityReference
This compound PI3Kβ5.2>900-fold vs PI3Kα/γ, >10-fold vs PI3Kδ[5]
AZD8186 PI3Kβ4Also inhibits PI3Kδ (IC50 = 12 nM)[6]
SAR260301 PI3Kβ52Selective over other PI3K isoforms[7]
Table 1: Biochemical Potency and Selectivity. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50% in biochemical assays.
InhibitorCell LineKey GenotypeCellular Potency (GI50/IC50, nM)Assay TypeReference
This compound PC3PTEN-null~65 (GI50)Cell Proliferation[8]
This compound HCC70PTEN-nullNot explicitly stated, but showed activityWestern Blot (p-AKT inhibition)[9]
AZD8186 MDA-MB-468PTEN-null65 (GI50)Cell Proliferation[6]
AZD8186 JEKO-228 (IC50, IgM stimulated)Cell Growth[6]
SAR260301 UACC-62PTEN-deficient/BRAF-mutatedNot explicitly stated, but showed in vivo activityXenograft Model[7]
Table 2: Cellular Activity in Cancer Cell Lines. GI50/IC50 values represent the concentration of the inhibitor required to inhibit cell growth or a specific cellular process by 50%.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PI3K/AKT signaling pathway and a typical experimental workflow for inhibitor characterization.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition Inhibitor This compound & Other PI3Kβ Inhibitors Inhibitor->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Biochemical Biochemical Assay (Kinase Activity) CellBased Cell-Based Assays (Proliferation, Apoptosis) Biochemical->CellBased Determine Cellular Potency WesternBlot Western Blot (Pathway Modulation) CellBased->WesternBlot Confirm Mechanism Xenograft Tumor Xenograft (Efficacy) WesternBlot->Xenograft Select Lead Compounds PD Pharmacodynamics (Target Engagement) Xenograft->PD Assess In Vivo Activity

Caption: Experimental Workflow for PI3K Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize PI3K beta inhibitors.

Biochemical Kinase Assay (Adapted from Promega's ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of PI3Kβ by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI3Kβ enzyme

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (this compound, etc.) dissolved in DMSO

  • Assay plates (e.g., 384-well low volume plates)

Procedure:

  • Prepare a kinase reaction buffer containing a final concentration of 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, and 0.025 mg/ml BSA.[10]

  • Add 0.5 µL of the test inhibitor at various concentrations or vehicle (DMSO) to the wells of the assay plate.[10]

  • Prepare a mixture of the PI3Kβ enzyme and PIP2 substrate in the kinase reaction buffer and add 4 µL to each well.[10]

  • Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP to each well.[10]

  • Incubate the plate at room temperature for 60 minutes.[10]

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol, which involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

  • Measure luminescence using a plate reader. The signal is proportional to the PI3Kβ activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (Adapted from CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the effect of PI3Kβ inhibitors on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., PTEN-deficient lines like PC3 or HCC70)

  • Complete cell culture medium

  • Test inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well opaque-walled plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Treat the cells with a serial dilution of the PI3K inhibitor for 48-72 hours.[11]

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.[11]

  • Calculate GI50 values by plotting the percentage of growth inhibition against the inhibitor concentration.

Western Blot for p-AKT (Ser473) Inhibition

This method is used to assess the inhibition of the PI3K signaling pathway by measuring the phosphorylation of its downstream effector, AKT.

Materials:

  • Cancer cell lines

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.[11]

  • Treat cells with various concentrations of the PI3K inhibitor for a specified time (e.g., 2-24 hours).

  • Lyse the cells with ice-cold lysis buffer.[11]

  • Quantify protein concentration in the lysates.

  • Separate 20-50 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.[12]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Densitometry is used to quantify the band intensities and determine the ratio of p-AKT to total AKT.

Conclusion

This compound is a potent and highly selective inhibitor of PI3Kβ. Preclinical data suggests its efficacy, particularly in PTEN-deficient cancer models. While direct comparative studies are limited, the available data for AZD8186 and SAR260301 indicate that they are also effective PI3Kβ inhibitors. AZD8186 exhibits dual activity against PI3Kβ and PI3Kδ, which may offer a different therapeutic profile. The clinical development of SAR260301 was halted due to rapid clearance, highlighting the importance of pharmacokinetic properties in drug development.[13] The choice of a specific PI3Kβ inhibitor for research or clinical development will depend on the desired selectivity profile, pharmacokinetic properties, and the specific genetic context of the cancer being targeted. The experimental protocols provided in this guide offer a foundation for the in-house evaluation and comparison of these and other novel PI3Kβ inhibitors.

References

Reproducibility of GSK2636771 Effects Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of GSK2636771, a selective PI3Kβ inhibitor, across various cancer cell lines, supported by experimental data. The information is intended to aid researchers in evaluating the reproducibility and potential applications of this compound in their own studies.

Executive Summary

This compound is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase beta (PI3Kβ) with high selectivity over other PI3K isoforms.[1][2][3] Its anti-tumor activity is particularly pronounced in cancer cell lines characterized by the loss or mutation of the tumor suppressor gene PTEN.[1][4][5] This guide summarizes the quantitative effects of this compound on cell viability and signaling pathways in several commonly used cancer cell lines, provides detailed experimental protocols for reproducibility, and visualizes the underlying biological and experimental frameworks.

Data Presentation: Comparative Effects of this compound on Cancer Cell Lines

The following table summarizes the quantitative data on the efficacy of this compound in different cell lines, highlighting the key determinant of sensitivity: PTEN status.

Cell LineCancer TypePTEN StatusEfficacy Metric (EC50/IC50)Key Findings
PC-3 Prostate AdenocarcinomaNull36 nM (EC50)Highly sensitive; significant decrease in cell viability and AKT phosphorylation.[1][2]
HCC70 Breast CancerNull72 nM (EC50)Sensitive; marked decrease in cell viability.[1][2]
BT549 Breast CancerDeficientData not specified, but sensitiveSignificantly decreased cell viability.[1][2]
MDA-MB-468 Breast CancerDeficientData not specified, but sensitiveUsed in studies demonstrating sensitivity to PI3Kβ inhibition.[4][6]
LNCaP Prostate CancerMutated~100 nM (IC50) for a similar PI3Kβ inhibitor (AZD8186)Sensitive to PI3Kβ inhibition, leading to inhibition of AKT phosphorylation.[7]
HCC1954 Breast CancerWild-TypeNot sensitiveUsed as a PTEN wild-type control to demonstrate selectivity.[4]
DU-145 Prostate CancerWild-TypeNot sensitiveUsed as a PTEN wild-type control.[4]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the methods to assess its efficacy, the following diagrams are provided.

PI3K_Pathway PI3K/Akt Signaling Pathway Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation GSK This compound GSK->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation (Tumor Suppressor) Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Evaluating this compound Efficacy cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_analysis 4. Data Analysis Cell_Seeding Seed PTEN-deficient and PTEN-wildtype cells Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Treatment Viability Cell Viability Assay (e.g., CellTiter-Blue) Treatment->Viability Western Western Blot for p-AKT, total AKT, etc. Treatment->Western IC50 Calculate IC50/EC50 values Viability->IC50 Pathway_Analysis Analyze pathway modulation Western->Pathway_Analysis

Caption: A general experimental workflow for assessing this compound efficacy.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature to facilitate the reproducibility of the findings.

Cell Viability Assay

This protocol is based on methods described for assessing the effect of this compound on cell survival.[1]

  • Cell Plating: Cancer cell lines are seeded in 96-well microtiter plates at a density ranging from 1,500 to 15,000 cells per well. The optimal seeding density should be determined for each cell line to ensure that untreated control cells are approximately 80-90% confluent at the end of the experiment.

  • Cell Culture: Cells are cultured in the appropriate medium supplemented with 10% fetal bovine serum and incubated at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 20 mM.[4] Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations (e.g., from 100 pM to 10 µM).

  • Treatment: After 24 hours of incubation post-seeding, the culture medium is replaced with the medium containing the various concentrations of this compound.

  • Incubation: The treated cells are incubated for 72 hours.

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Blue. The reagent is added to each well, and the plates are incubated for approximately 1.5 hours.

  • Data Analysis: The fluorescence or absorbance is read using a plate reader. The drug concentration required to inhibit cell growth by 50% (IC50) or the concentration causing 50% of the maximal effect (EC50) is calculated using appropriate software like GraphPad Prism.

Western Blotting for Pathway Analysis

This protocol allows for the assessment of this compound's effect on the PI3K/Akt signaling pathway.

  • Cell Lysis: Following treatment with this compound for the desired time points, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway inhibition.[4][8]

Conclusion

The available data consistently demonstrate that this compound is a selective and potent inhibitor of PI3Kβ, with its anti-proliferative effects being most pronounced in cancer cell lines with deficient or null PTEN status. The reproducibility of these findings across different studies and cell lines with similar genetic backgrounds underscores the potential of PTEN status as a predictive biomarker for sensitivity to this compound. The provided experimental protocols offer a foundation for researchers to independently validate and build upon these findings.

References

Cross-Validation of GSK2636771 Results with Genetic PI3K Beta Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in the preclinical validation of a targeted inhibitor is to demonstrate that its cellular effects phenocopy the genetic knockdown of its intended target. This guide provides a comparative analysis of the pharmacological inhibitor GSK2636771, a selective PI3K beta (PIK3CB) inhibitor, and the genetic knockdown of PIK3CB using RNA interference (siRNA or shRNA).

This comparison aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the available data to assess the on-target activity of this compound. Due to the absence of published head-to-head comparative studies in the same experimental setting, this guide synthesizes findings from separate preclinical investigations on PIK3CB genetic knockdown and clinical and preclinical data on this compound, with a focus on cancers harboring PTEN loss, a key genetic alteration sensitizing cells to PI3K beta inhibition.

Quantitative Data Comparison

The following tables summarize the reported effects of genetic PIK3CB knockdown in various cancer cell lines. This data provides a benchmark for the expected on-target effects of a selective PI3K beta inhibitor.

Table 1: Effects of Genetic PIK3CB Knockdown on Cancer Cell Lines

Cell LineCancer TypeGenetic BackgroundMethodOutcome MetricResult of PIK3CB KnockdownReference
U251GlioblastomaPTEN-deficientPlasmid-based siRNACell ProliferationSignificant suppression[1]
U251GlioblastomaPTEN-deficientPlasmid-based siRNACell CycleArrest at G0/G1 phase[1]
U251GlioblastomaPTEN-deficientPlasmid-based siRNAApoptosisPromotion of apoptosis[1][2]
U251GlioblastomaPTEN-deficientPlasmid-based siRNAIn vivo Tumor GrowthSignificant inhibition[1]
PC3Prostate CancerPTEN-deficientInducible shRNAIn vivo Tumor GrowthSignificant tumor growth inhibition[3]
BT549Breast CancerPTEN-deficientInducible shRNACell GrowthStriking inhibition[3]
U87MGGlioblastomaPTEN-deficientInducible shRNACell GrowthStriking inhibition[3]
HCC712Breast CancerPIK3CB amplifiedsiRNACell GrowthInhibition[4]
HCC712Breast CancerPIK3CB amplifiedsiRNAApoptosisPromotion of apoptosis[4]

Table 2: Effects of Genetic PIK3CB Knockdown on PI3K/AKT Signaling

Cell LineCancer TypeGenetic BackgroundMethodOutcome MetricResult of PIK3CB KnockdownReference
PC3Prostate CancerPTEN-deficientInducible shRNAp-AKT levelsInhibition of downstream PI3K signaling[3]
BT549Breast CancerPTEN-deficientInducible shRNAp-AKT levelsInhibition of downstream PI3K signaling[3]
U87MGGlioblastomaPTEN-deficientInducible shRNAp-AKT levelsInhibition of downstream PI3K signaling[3]
U251GlioblastomaPTEN-deficientsiRNAp-AKT levelsMarked downregulation[2]

Comparison with this compound

This compound is an orally bioavailable and selective inhibitor of the p110β isoform of PI3K.[5] Preclinical and clinical studies have primarily focused on its activity in PTEN-deficient tumors, a context where cancer cells are particularly dependent on PI3K beta signaling.[3]

The observed effects of genetic PIK3CB knockdown, as detailed in the tables above, align with the therapeutic hypothesis for this compound. The consistent findings of reduced cell proliferation, induction of apoptosis, and downregulation of AKT phosphorylation following PIK3CB knockdown in PTEN-deficient cell lines provide a strong rationale for the clinical investigation of a selective PI3K beta inhibitor in this patient population.

Clinical trial data from the NCI-MATCH study (subprotocols N and P) showed that while this compound did not meet the primary endpoint for objective response rate, it demonstrated modest single-agent activity in patients with relapsed/refractory cancers harboring PTEN mutation/deletion or PTEN protein loss, with some patients achieving stable disease for six months or more.[6] The most frequently reported grade 3 or higher treatment-related adverse events included fatigue, anemia, and electrolyte imbalances.[6]

A direct comparison of the magnitude of effect between the preclinical genetic knockdown studies and the clinical this compound data is challenging due to the inherent differences between in vitro/xenograft models and human clinical trials. However, the qualitative concordance in the biological effects—inhibition of a key survival pathway leading to anti-tumor activity—supports the on-target action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of cross-validation studies.

RNA Interference (siRNA/shRNA) Transfection
  • Cell Culture: Human cancer cell lines (e.g., U251, PC3, BT549) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • siRNA Transfection: Cells are seeded in 6-well or 96-well plates. The following day, cells are transfected with siRNA targeting PIK3CB or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. A final siRNA concentration of 10-50 nM is typically used.[4]

  • shRNA Transduction: For stable knockdown, lentiviral particles encoding an inducible shRNA targeting PIK3CB are transduced into cells. Following selection with an appropriate antibiotic (e.g., puromycin), shRNA expression is induced by the addition of an inducing agent (e.g., doxycycline).[3]

  • Validation of Knockdown: The efficiency of PIK3CB knockdown is confirmed at the mRNA level by qRT-PCR and at the protein level by Western blotting 48-72 hours post-transfection or induction.

Cell Proliferation and Viability Assays
  • MTT Assay: Cells are seeded in 96-well plates and treated with siRNA or drug. At specified time points, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Crystal Violet Assay: Cells are seeded in 6-well plates. After treatment, cells are washed with PBS, fixed with methanol, and stained with 0.5% crystal violet solution. After washing and drying, the stained dye is solubilized with methanol, and the absorbance is read at 590 nm.

  • Cell Counting: Cells are seeded in multi-well plates. At the end of the treatment period, cells are detached with trypsin and counted using a hemocytometer or an automated cell counter.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark for 15 minutes. The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

  • TUNEL Assay: Apoptotic cells are detected in situ by labeling the 3'-hydroxyl ends of DNA fragments generated during apoptosis using terminal deoxynucleotidyl transferase (TdT). The incorporated labeled nucleotides are then visualized by fluorescence microscopy.

  • Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using a luminogenic or fluorogenic substrate.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against total and phosphorylated forms of AKT, and other relevant pathway components. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

PI3K_AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylation This compound This compound This compound->PI3K Inhibition siRNA PIK3CB siRNA/shRNA siRNA->PI3K Knockdown Cell_Effects Cell Proliferation, Survival, Growth Downstream->Cell_Effects

Figure 1: The PI3K/AKT signaling pathway and points of intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic and Mechanistic Assays cluster_analysis Data Analysis and Comparison Start Start with PTEN-deficient Cancer Cell Line Treatment Treatment Groups Start->Treatment Group1 Vehicle Control Treatment->Group1 Group2 This compound Treatment->Group2 Group3 Control siRNA Treatment->Group3 Group4 PIK3CB siRNA Treatment->Group4 Proliferation Cell Proliferation/ Viability Assay Group1->Proliferation Apoptosis Apoptosis Assay Group1->Apoptosis Signaling Western Blot for p-AKT/Total AKT Group1->Signaling Group2->Proliferation Group2->Apoptosis Group2->Signaling Group3->Proliferation Group3->Apoptosis Group3->Signaling Group4->Proliferation Group4->Apoptosis Group4->Signaling Compare Compare Phenotypes and Signaling Readouts Proliferation->Compare Apoptosis->Compare Signaling->Compare Conclusion Conclusion on On-Target Effects Compare->Conclusion

Figure 2: A typical workflow for cross-validating a pharmacological inhibitor with genetic knockdown.

Conclusion

The available preclinical data from genetic knockdown studies of PIK3CB strongly support the rationale for targeting PI3K beta in PTEN-deficient cancers. The observed effects on cell proliferation, survival, and AKT signaling with siRNA/shRNA targeting PIK3CB are consistent with the intended mechanism of action of this compound. While direct comparative studies are lacking, the synthesis of existing data provides a strong line of evidence for the on-target activity of this compound. Future studies performing direct head-to-head comparisons in isogenic cell line models would be invaluable for definitively cross-validating the pharmacological and genetic inhibition of PI3K beta and for further elucidating the nuances of targeting this critical signaling node in cancer.

References

Combination Therapy of GSK2636771 and Androgen Receptor Antagonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective PI3Kβ inhibitor GSK2636771 in combination with androgen receptor (AR) antagonists against alternative therapeutic strategies for metastatic castration-resistant prostate cancer (mCRPC). This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Introduction

Resistance to androgen receptor (AR)-targeted therapies, such as enzalutamide, is a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). A key mechanism driving this resistance is the activation of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, often through the loss of the tumor suppressor phosphatase and tensin homolog (PTEN). This has led to the exploration of dual-targeting strategies that combine AR inhibition with PI3K pathway blockade. This compound is a potent and selective inhibitor of the PI3Kβ isoform, which is crucial for PI3K signaling in PTEN-deficient tumors. This guide evaluates the performance of this compound in combination with AR antagonists, comparing it with other therapeutic alternatives and providing the underlying experimental data and protocols.

This compound in Combination with Enzalutamide: Clinical Evidence

A Phase I clinical trial (NCT02215096) investigated the safety, tolerability, and preliminary efficacy of this compound in combination with the AR antagonist enzalutamide in patients with PTEN-deficient mCRPC who had progressed on prior enzalutamide therapy.[1][2][3][4][5][6]

Key Clinical Trial Findings (NCT02215096)[1][2][3][4][5][6]
ParameterFinding
Patient Population Patients with metastatic castration-resistant prostate cancer (mCRPC) with PTEN deficiency who had progressed on enzalutamide.
Dosing Recommended Phase II dose (RP2D) of this compound was 200 mg once daily, in combination with enzalutamide 160 mg once daily.
Safety and Tolerability The combination was found to have an acceptable safety and tolerability profile. The most common treatment-related adverse event was diarrhea.
Efficacy Limited antitumor activity was observed. The 12-week non-progressive disease (PD) rate was 50%. A prostate-specific antigen (PSA) reduction of ≥50% was seen in 12% of patients.

Preclinical Rationale and Alternative Combination Strategies

The crosstalk between the AR and PI3K/AKT pathways provides a strong rationale for their dual inhibition.[4] Preclinical models have shown that inhibiting one pathway can lead to the compensatory activation of the other, suggesting that a combination approach may be more effective. While the clinical trial of this compound with enzalutamide showed limited efficacy, preclinical research continues to explore various combination strategies.

Alternative Combination Therapies:
  • Pan-PI3K Inhibitors: In contrast to the selective PI3Kβ inhibition of this compound, pan-PI3K inhibitors target all class I PI3K isoforms. A phase II trial of the pan-PI3K inhibitor buparlisib with enzalutamide in mCRPC did not show a significant improvement in progression-free survival.[7]

  • PARP Inhibitors: For patients with mutations in DNA repair genes (e.g., BRCA), the combination of PARP inhibitors with AR antagonists has shown promise. Preclinical studies suggest a synergistic effect, and clinical trials are ongoing to evaluate these combinations.[8][9]

  • AKT Inhibitors: Targeting downstream effectors in the PI3K pathway, such as AKT, is another strategy. The combination of the AKT inhibitor ipatasertib with abiraterone (an androgen synthesis inhibitor) has been investigated.[10]

Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding of the mechanisms and experimental approaches, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating drug combinations.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Gene Gene Expression (Proliferation, Survival) mTOR->Gene Promotes Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_nucleus AR AR->AR_nucleus Translocation AR_nucleus->Gene Promotes GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->PI3K Inhibits β isoform AR_antagonist AR Antagonist (e.g., Enzalutamide) AR_antagonist->AR Inhibits PTEN PTEN PTEN->PI3K Inhibits start Start: Prostate Cancer Cell Lines treatment Treat with: - this compound alone - AR antagonist alone - Combination start->treatment incubation Incubate for Specified Time treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay data Data Analysis: - Dose-response curves - Synergy analysis (e.g., CI) assay->data end End: Determine Efficacy and Synergy data->end

References

A Comparative Analysis of GSK2636771 and SAR260301: PI3Kβ Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two selective PI3Kβ inhibitors, GSK2636771 and SAR260301. This analysis is based on publicly available preclinical and clinical data to inform research and development decisions.

Both this compound and SAR260301 are orally bioavailable small molecules designed to selectively target the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, and the β isoform of PI3K is particularly implicated in tumors with loss of the tumor suppressor PTEN.[1][2][3] This has made PI3Kβ a compelling target for anticancer therapies.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of PI3Kβ.[4][5] Similarly, SAR260301 acts as a selective inhibitor of PI3Kβ kinase activity within the PI3K/Akt/mTOR pathway.[3] Both compounds are intended to induce apoptosis and inhibit the growth of tumor cells that are dependent on PI3Kβ signaling, such as those with PTEN deficiency.[3][5]

Preclinical Performance: A Head-to-Head Look

While direct comparative studies are limited, independent preclinical data provide insights into the potency and selectivity of each compound.

In Vitro Potency and Selectivity

This compound has demonstrated high potency and selectivity for PI3Kβ. In biochemical assays, it exhibits an IC50 of 5.2 nM and a Ki of 0.89 nM for PI3Kβ.[5] It shows over 900-fold selectivity for PI3Kβ compared to the α and γ isoforms and over 10-fold selectivity against the δ isoform.[5] In cellular assays, this compound effectively inhibits the growth of PTEN-deficient cancer cell lines.[6]

SAR260301 has an IC50 of 52 nM for PI3Kβ and is also reported to be selective for this isoform over other PI3K isoforms.[7]

Table 1: Comparison of In Vitro Potency and Selectivity

ParameterThis compoundSAR260301
Target PI3KβPI3Kβ
IC50 (PI3Kβ) 5.2 nM[5]52 nM[7]
Ki (PI3Kβ) 0.89 nM[5]Not Reported
Selectivity >900-fold vs PI3Kα/γ>10-fold vs PI3Kδ[5]Selective for p110β over other PI3K isoforms[7]
In Vivo Efficacy in Xenograft Models

This compound has been shown to inhibit tumor growth in mouse xenograft models. In mice bearing PC3 prostate cancer xenografts (a PTEN-deficient line), oral administration of this compound resulted in stable disease and tumor growth inhibition.[4]

SAR260301 also demonstrated significant in vivo activity in a UACC-62 xenograft model in mice.[7]

Clinical Development and Pharmacokinetics

Both this compound and SAR260301 have been evaluated in Phase I clinical trials in patients with advanced solid tumors.

This compound

A first-in-human Phase I/IIa study of this compound was conducted in patients with advanced solid tumors, with a focus on those with PTEN deficiency.[6] The study established a recommended Phase II dose (RP2D) and demonstrated a manageable safety profile.[6] Dose-limiting toxicities included hypophosphatemia and hypocalcemia.[6] Common adverse events were diarrhea, nausea, and vomiting.[6] The pharmacokinetic profile of this compound showed that exposure increased in a dose-proportional manner with repeat dosing.[4]

SAR260301

A Phase I trial of SAR260301 in patients with advanced solid tumors also showed an acceptable safety profile, with the most frequent treatment-related adverse events being nausea, vomiting, and diarrhea.[8] However, the clinical development of SAR260301 was terminated due to its rapid clearance, which prevented sustained pathway inhibition at tolerated doses.[8]

Table 2: Summary of Phase I Clinical Trial Data

FeatureThis compoundSAR260301
Trial Phase Phase I/IIa[6]Phase I[8]
Patient Population Advanced solid tumors (PTEN deficient)[6]Advanced solid tumors[8]
Dose-Limiting Toxicities Hypophosphatemia, Hypocalcemia[6]Pneumonitis, Increased GGT[8]
Common Adverse Events Diarrhea, Nausea, Vomiting[6]Nausea, Vomiting, Diarrhea[8]
Clinical Development Status Advanced to further trialsTerminated due to rapid clearance[8]

Signaling Pathway and Experimental Workflow

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Both this compound and SAR260301 are designed to inhibit this pathway at the level of PI3Kβ.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K SAR260301 SAR260301 SAR260301->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound and SAR260301.

A typical experimental workflow to evaluate the efficacy of these inhibitors involves a multi-step process from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation BiochemicalAssay Biochemical Kinase Assay (IC50, Selectivity) CellViability Cell Viability/Proliferation Assay (e.g., in PTEN-deficient cells) Xenograft Tumor Xenograft Model (e.g., PC3 in nude mice) BiochemicalAssay->Xenograft Proceed if potent & selective WesternBlot Western Blot Analysis (p-AKT, p-S6K) CellViability->Xenograft WesternBlot->Xenograft PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis ClinicalTrial Phase I Clinical Trial Xenograft->ClinicalTrial Proceed if efficacious & tolerable Toxicity Toxicity Studies

Caption: A generalized experimental workflow for the preclinical and early clinical evaluation of PI3Kβ inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are summaries of methodologies cited in the evaluation of this compound.

Biochemical Kinase Assay (for this compound)

The biochemical selectivity of this compound was determined using the PI3-Kinase HTRF™ Assay (EMD Millipore).[9] This assay is a time-resolved fluorescence resonance energy transfer (FRET)-based assay that measures the production of PIP3. The inhibitor is incubated with the respective PI3K isoform, ATP, and the PIP2 substrate. The amount of PIP3 produced is then detected using a specific antibody and a fluorescent tracer, with a decrease in the FRET signal indicating inhibition of the kinase.

Cell Viability Assay (for this compound)

Anchorage-independent cell growth was assessed using a soft agar assay.[9] Cells were seeded in a 96-well plate in a soft agar medium. This compound was added at various concentrations, and the cells were incubated for 6 days. Cell viability was then determined using a suitable method, such as a colorimetric assay that measures metabolic activity.

Western Blot Analysis (for this compound)

To assess the impact on the PI3K signaling pathway, cells were treated with this compound for a specified duration.[6] Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes were probed with primary antibodies against phosphorylated and total AKT, and other downstream effectors like S6K. An appropriate secondary antibody conjugated to a fluorescent dye was used for detection, and the protein bands were visualized and quantified using an imaging system.[4]

Mouse Xenograft Model (for this compound)

Female nude mice were subcutaneously injected with PC3 human prostate cancer cells.[6] Once tumors reached a specified volume (e.g., ~200–250 mm³), the mice were randomized into treatment and vehicle control groups.[4][6] this compound was administered orally at various doses for a defined period (e.g., 21 days).[4][6] Tumor volume and body weight were measured regularly to assess efficacy and toxicity.[4][6] For pharmacodynamic studies, tumors and blood samples were collected at different time points after dosing to measure drug concentration and the levels of phosphorylated AKT.[6]

Conclusion

Both this compound and SAR260301 are selective inhibitors of PI3Kβ with demonstrated preclinical activity in PTEN-deficient cancer models. This compound has shown a manageable safety profile and has progressed to further clinical evaluation. In contrast, the clinical development of SAR260301 was halted due to unfavorable pharmacokinetic properties, specifically rapid clearance. This comparative analysis underscores the importance of not only potency and selectivity but also favorable pharmacokinetic profiles in the successful development of targeted cancer therapies. For researchers in the field, this compound represents a valuable tool for further investigating the role of PI3Kβ in cancer and as a potential therapeutic agent.

References

Validating PTEN Loss as a Biomarker for the PI3Kβ Inhibitor GSK2636771: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of experimental data to validate the role of Phosphatase and Tensin Homolog (PTEN) loss as a predictive biomarker for the efficacy of GSK2636771, a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, summarizes preclinical and clinical data, and details relevant experimental protocols.

Introduction: The Rationale for a Targeted Approach

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a frequent event in many human cancers, often driven by the loss of the tumor suppressor PTEN.[1][2] PTEN functions as a negative regulator of this pathway; its inactivation leads to hyperactivation of PI3K signaling, promoting tumorigenesis.[3][4]

Preclinical studies have suggested that cancer cells with PTEN loss are particularly dependent on the PI3Kβ isoform for survival.[5][6] This dependency provides a strong rationale for the development of selective PI3Kβ inhibitors. This compound is a potent, orally bioavailable, and selective inhibitor of PI3Kβ, designed to target tumors with PTEN deficiency while potentially avoiding the toxicities associated with pan-PI3K inhibitors.[6][7] This guide evaluates the evidence supporting PTEN loss as a biomarker to select patients who are most likely to benefit from this compound therapy.

Mechanism of Action: Targeting the PI3Kβ Isoform in PTEN-Deficient Cancers

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including mTOR, which collectively promote cell growth, proliferation, and survival.[8]

The tumor suppressor PTEN counteracts this process by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[3][4] In cancers where PTEN is lost or inactivated, the unchecked accumulation of PIP3 leads to constitutive activation of the PI3K/AKT/mTOR pathway.[3][8] Preclinical evidence indicates that this oncogenic signaling in PTEN-deficient tumors is predominantly driven by the p110β catalytic subunit of PI3K.[5][6] this compound is an ATP-competitive inhibitor that selectively targets this PI3Kβ isoform, thereby aiming to block the downstream signaling cascade and inhibit the growth of PTEN-driven tumors.[5][9]

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110β subunit) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Survival & Proliferation mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with PTEN loss and this compound inhibition.

Preclinical Validation Data

Preclinical studies have demonstrated that this compound selectively inhibits the growth of PTEN-deficient cancer cells both in vitro and in vivo.

In Vitro Cell Line Data

This compound has shown potent inhibitory activity against a panel of cancer cell lines characterized by a lack of PTEN expression. The drug was significantly more effective in PTEN-null or deficient cell lines compared to those with wild-type (WT) PTEN.[7][10]

Cell LineCancer TypePTEN StatusThis compound EC50 / SF50Reference
PC-3Prostate AdenocarcinomaNull36 nM[10]
HCC70Breast CancerDeficient72 nM[10]
BT549Breast CancerDeficientPotent Inhibition[10]
VariousMultiple HistologiesDeficientPrimarily inhibited growth[6][7]
VariousMultiple HistologiesWild-TypeMinimal effect[6][7]
In Vivo Xenograft Data

The antitumor activity of this compound has been confirmed in murine xenograft models using PTEN-deficient human tumors. These studies showed that administration of the drug led to significant inhibition of tumor growth and decreased phosphorylation of downstream pathway markers like AKT.[5]

Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis C1 Cancer Cell Lines (PTEN-deficient vs PTEN-WT) C2 Treat with this compound (Dose-response) C1->C2 C3 Cell Viability Assays (e.g., CellTiter-Blue) C2->C3 C4 Measure EC50 / SF50 C3->C4 X1 Implant PTEN-deficient Tumor Cells into Mice C4->X1 Confirms Potency X2 Treat with this compound or Vehicle X1->X2 X3 Monitor Tumor Volume X2->X3 X4 Pharmacodynamic Analysis (e.g., p-AKT levels) X3->X4

Caption: Experimental workflow for preclinical validation of this compound.

Clinical Validation and Performance

The efficacy of this compound in patients with PTEN-deficient tumors has been evaluated in several clinical trials. These studies aimed to establish the safety, recommended Phase II dose (RP2D), and antitumor activity of the drug.

Phase I/II Monotherapy Trials

A first-in-human study (NCT01458067) enrolled patients with advanced solid tumors characterized by PTEN deficiency.[7][11] The study established a recommended Phase II dose of 400 mg once daily and observed preliminary signs of antitumor activity.[5][7] The NCI-MATCH trial (EAY131) further evaluated this compound in patients with PTEN alterations.[12]

Trial / StudyPatient PopulationPTEN Status MethodKey OutcomesReference
First-in-Human (NCT01458067) Advanced Solid TumorsIHC / MolecularRP2D: 400 mg QD. Response: 1 Partial Response (CRPC); 10 patients with Stable Disease ≥ 24 weeks. Phospho-AKT ratio decreased in tumor biopsies.[5][6][7]
NCI-MATCH (Arm P) Refractory Solid Tumors, Lymphoma, MyelomaLoss of Protein Expression (IHC)N=32: 22% achieved Stable Disease (SD); 6% had SD ≥ 6 months. Median PFS: 1.8 months.[12]
NCI-MATCH (Arm N) Refractory Solid Tumors, Lymphoma, MyelomaMutation/Deletion (Retained Expression)N=24: 32% achieved Stable Disease (SD); 9% had SD ≥ 6 months. Median PFS: 1.8 months.[12]

While the primary endpoint of objective response was not met in the NCI-MATCH trial, the results show that this compound demonstrated modest single-agent activity in a heavily pre-treated patient population with PTEN alterations.[12]

Combination Therapy Trials

Given the modest single-agent activity, research has shifted towards combining this compound with other agents, particularly immune checkpoint inhibitors, to enhance antitumor responses. Preclinical models suggest that PTEN loss can decrease T-cell infiltration in tumors, and that PI3Kβ inhibition can reverse this effect, thereby sensitizing tumors to immunotherapy.[13] A Phase I/II trial (NCT03131908) is investigating this compound in combination with pembrolizumab in patients with PTEN-loss metastatic melanoma.[14][15][16]

Comparison with Alternative Therapeutic Strategies

Targeting the PI3K pathway is a major focus in oncology. This compound's isoform-selective approach can be compared to other PI3K inhibitors and related targeted therapies.

Therapeutic Agent(s)Mechanism of ActionPrimary BiomarkerStatus / Indication
This compound Selective PI3Kβ Inhibitor PTEN Loss (IHC or Molecular) Investigational
Alpelisib (BYL719) Selective PI3Kα InhibitorPIK3CA MutationApproved for PIK3CA-mutated, HR+/HER2- breast cancer
Copanlisib Pan-Class I PI3K Inhibitor (α/δ dominant)N/A (Broad)Approved for relapsed follicular lymphoma
Pan-PI3K Inhibitors (General) Inhibit all Class I PI3K isoformsN/A (Broad)Limited success due to toxicity and feedback loops
Pembrolizumab + this compound Anti-PD1 + PI3Kβ InhibitorPD-L1 Expression / PTEN LossInvestigational

The key distinction for this compound is its specific hypothesis: targeting PI3Kβ is most effective in the context of PTEN loss.[4] This contrasts with PI3Kα inhibitors like alpelisib, which are directed by activating mutations in the PIK3CA gene.[15] Pan-PI3K inhibitors have been developed but often face challenges with toxicity, which isoform-selective inhibitors aim to mitigate.[6][7]

Experimental Protocols

Accurate validation of PTEN as a biomarker requires robust and standardized experimental methodologies.

Assessment of PTEN Status

Determining PTEN status in patient tumors is the critical first step for patient selection.

  • Immunohistochemistry (IHC): This is the most common method to assess PTEN protein expression.[17]

    • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.[18]

    • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.

    • Staining: Slides are incubated with a primary antibody specific to the PTEN protein, followed by a secondary antibody and a chromogenic substrate.[19]

    • Scoring: A pathologist evaluates the staining intensity and the percentage of positive tumor cells. Loss of PTEN is typically defined as a complete absence of staining (score of 0) in tumor cells, with positive staining in internal controls (e.g., stromal cells).[17][19]

  • Molecular Analysis:

    • Copy Number Variation (CNV) / Deletion: Techniques like Fluorescence In Situ Hybridization (FISH) or quantitative PCR can detect the deletion of the PTEN gene locus.[18]

    • Mutation Analysis: PCR-based DNA sequencing is used to identify inactivating mutations within the PTEN gene.[20]

Cell Viability and Proliferation Assays

These assays are fundamental for quantifying the cytotoxic or cytostatic effects of a drug in preclinical studies.[21][22]

  • CellTiter-Blue® Viability Assay (Example):

    • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[10]

    • Drug Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).[10]

    • Assay: The CellTiter-Blue reagent, which measures metabolic capacity, is added to each well.[10]

    • Measurement: Fluorescence is measured to determine the number of viable cells relative to untreated controls.

    • Analysis: Data is used to calculate the half-maximal effective concentration (EC50) or the drug concentration required for 50% cell survival (SF50).[10]

  • Anchorage-Independent Growth (Soft Agar) Assay:

    • Plating: Cells are suspended in a soft agar medium and plated over a solid agar base layer in 96-well plates.[5]

    • Treatment: The cells are treated with this compound for an extended period (e.g., 6 days).[5]

    • Analysis: Colony formation and growth are measured to assess the inhibition of anchorage-independent growth, a hallmark of cancer.[5]

Pharmacodynamic (PD) Biomarker Assessment

PD studies are crucial for confirming that the drug is engaging its target in the tumor.

  • Western Blotting / IHC for p-AKT:

    • Sample Collection: Tumor biopsies are collected from patients before and after treatment with this compound.[5]

    • Protein Extraction: Proteins are extracted from the tissue samples.

    • Analysis: Western blotting or IHC is performed using antibodies specific for phosphorylated AKT (p-AKT) and total AKT.

    • Quantification: The ratio of p-AKT to total AKT is calculated to determine the degree of pathway inhibition following drug administration.[5][7]

Conclusion

The validation of PTEN loss as a predictive biomarker for this compound is supported by a strong preclinical rationale and evidence of target engagement in clinical trials.[5][7] Preclinical data clearly show that PTEN-deficient cancer cells are selectively sensitive to this compound.[7][10] Clinical studies in patients with PTEN-deficient tumors have confirmed that this compound can inhibit the PI3K pathway and demonstrates modest single-agent antitumor activity.[5][12]

However, the clinical benefit as a monotherapy appears limited in heavily pre-treated populations, suggesting that PTEN loss alone may not be sufficient to guarantee a robust response.[12] The future of this compound likely lies in rational combination therapies, such as with immune checkpoint inhibitors, where inhibiting the PI3Kβ pathway may reverse immune resistance and enhance clinical outcomes in the PTEN-deficient patient population.[13][15] Continued research is necessary to refine patient selection strategies and optimize the therapeutic potential of this targeted agent.

References

Head-to-Head Comparison: GSK2636771 vs. TGX-221 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) pathway is a focal point for drug development due to its frequent dysregulation in various malignancies. Specifically, the p110β isoform of PI3K has emerged as a critical target, particularly in tumors with loss of the tumor suppressor PTEN. This guide provides a detailed in vitro comparison of two prominent and selective p110β inhibitors: GSK2636771 and TGX-221. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, selectivity, and the methodologies used for their evaluation.

Biochemical Potency and Isoform Selectivity

Both this compound and TGX-221 are potent inhibitors of the PI3K p110β isoform. The following table summarizes their in vitro inhibitory activity (IC50) against the four Class I PI3K isoforms. It is important to note that the data presented below are compiled from various sources and were not obtained from a single head-to-head comparative study performed under identical experimental conditions. Therefore, direct comparison of absolute IC50 values should be approached with caution.

InhibitorPI3Kβ (p110β) IC50 (nM)PI3Kα (p110α) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)Fold Selectivity (α vs β)Fold Selectivity (δ vs β)
This compound ~5.2[1]>4700~52>4700>900-fold[1]>10-fold[1]
TGX-221 ~5 - 10[2]>5000~211[2]Not widely reported~1000-fold[2]~21 - 42-fold

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The selectivity is calculated as a ratio of the IC50 for the off-target isoform to the IC50 for the target isoform (PI3Kβ).

This compound, a compound developed through the structural optimization of TGX-221[3], demonstrates high potency and selectivity for PI3Kβ. It exhibits over 900-fold selectivity against PI3Kα and PI3Kγ, and more than 10-fold selectivity against PI3Kδ[1]. TGX-221 is also a highly potent and selective inhibitor of p110β, with reported IC50 values in the low nanomolar range and approximately 1000-fold selectivity over p110α[2]. Its selectivity against p110δ is less pronounced compared to its selectivity against p110α[2].

Signaling Pathway Inhibition

Both this compound and TGX-221 exert their effects by inhibiting the kinase activity of the p110β catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a plethora of cellular processes including cell survival, proliferation, and growth.

PI3K-Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110β/p85) RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream phosphorylates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor1 This compound Inhibitor1->PI3K Inhibitor2 TGX-221 Inhibitor2->PI3K

PI3K/Akt signaling pathway and points of inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vitro data for PI3K inhibitors, standardized and detailed experimental protocols are essential. Below are representative methodologies for key assays used to characterize compounds like this compound and TGX-221.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the IC50 values of inhibitors against purified PI3K isoforms. It measures the production of PIP3 in a competitive immunoassay format.

Materials:

  • Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • PI(4,5)P2 substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS, 2 mM DTT)

  • Test inhibitors (this compound, TGX-221) dissolved in DMSO

  • HTRF detection reagents: GST-tagged GRP1-PH domain, anti-GST antibody labeled with Europium cryptate, and streptavidin-XL665 labeled biotin-PIP3

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and TGX-221 in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plates. Include DMSO-only wells for no-inhibition control and wells without enzyme for background control.

  • Enzyme and Substrate Addition: Prepare a master mix containing the PI3K enzyme and PI(4,5)P2 substrate in the kinase reaction buffer. Add this mix to the wells containing the compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for each enzyme isoform.

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding EDTA. Subsequently, add the HTRF detection reagents.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reagents to equilibrate.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of PIP3 produced.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of inhibitors in DMSO D Dispense inhibitors into 384-well plate A->D B Prepare enzyme and substrate master mix E Add enzyme/substrate mix B->E C Prepare ATP solution F Initiate reaction with ATP C->F D->E E->F G Incubate at room temperature F->G H Stop reaction and add HTRF detection reagents G->H I Incubate for detection H->I J Read plate on HTRF reader I->J K Calculate % inhibition and determine IC50 J->K

General workflow for an in vitro kinase inhibitor assay.
Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., PTEN-null cell lines like PC-3 or BT-549)

  • Complete cell culture medium

  • Test inhibitors (this compound, TGX-221)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells at an appropriate density into the wells of the opaque-walled plates. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and TGX-221 in the complete cell culture medium. Remove the existing medium from the cells and add the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well in a volume equal to the volume of the cell culture medium in the well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 or GI50 (concentration for 50% growth inhibition) value by plotting the data using a suitable software.

Conclusion

Both this compound and TGX-221 are highly potent and selective inhibitors of the PI3K p110β isoform in vitro. This compound, being a structurally optimized successor to TGX-221, offers a refined profile. The choice between these inhibitors for research purposes may depend on the specific experimental context, including the desired selectivity profile against other PI3K isoforms. It is crucial for researchers to consider that the presented biochemical data is a compilation from multiple sources. For a definitive comparison, these compounds should be evaluated side-by-side in the same assays and under identical conditions. The provided experimental protocols offer a robust framework for conducting such comparative studies.

References

GSK2636771: A Comparative Analysis of Monotherapy vs. Combination Therapy in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK2636771, a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, has been the subject of multiple clinical investigations to evaluate its efficacy and safety as both a monotherapy and in combination with other anti-cancer agents. This guide provides a comprehensive comparison of the clinical trial results of this compound monotherapy versus its use in combination therapies, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the PI3K/AKT Pathway

This compound exerts its anti-tumor effects by selectively inhibiting the p110β catalytic subunit of PI3K. This inhibition is particularly relevant in tumors with a loss of the tumor suppressor protein PTEN, which normally acts as a negative regulator of the PI3K/AKT/mTOR signaling pathway.[1] In PTEN-deficient tumors, the PI3K pathway is often constitutively active, promoting cell growth, survival, and proliferation. By blocking PI3Kβ, this compound aims to downregulate this aberrant signaling, leading to tumor growth inhibition and apoptosis.[1]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PI3K Inhibition This compound This compound This compound->PI3K Inhibition

Diagram 1: PI3K/AKT Signaling Pathway Inhibition by this compound.

Clinical Efficacy: Monotherapy vs. Combination Therapy

Clinical trials have explored this compound as a single agent and in combination with various cancer therapies. The data suggests that while monotherapy shows modest activity, combination strategies may offer enhanced anti-tumor effects in specific patient populations.

Table 1: Efficacy of this compound Monotherapy in Advanced Solid Tumors
Clinical TrialPatient PopulationNObjective Response Rate (ORR)Disease Control Rate (DCR)Notable Outcomes
First-in-Human (NCT01458067)PTEN-deficient advanced solid tumors651 Partial Response (CRPC patient with PIK3CB amplification)32% Stable DiseaseProlonged stable disease observed in several patients.[2]

CRPC: Castration-Resistant Prostate Cancer

Table 2: Efficacy of this compound Combination Therapies
Clinical TrialCombinationPatient PopulationNORRMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
Phase 1b/2 (NCT02615730)This compound + PaclitaxelPTEN-deficient advanced gastric cancer4217.9%12.1 weeks33.4 weeks
Phase I (NCT02215096)This compound + EnzalutamidePTEN-deficient mCRPC363% (1 PR)50% non-PD rate at 12 weeks-
Phase I/II (NCT01458067 cohort)This compound + PembrolizumabPTEN loss mCRPC1218.2% (2 PRs)-Durable responses observed

mCRPC: metastatic Castration-Resistant Prostate Cancer; PR: Partial Response; PD: Progressive Disease

The combination of this compound with paclitaxel in PTEN-deficient advanced gastric cancer demonstrated encouraging clinical activity.[3] Similarly, when combined with pembrolizumab in patients with PTEN loss mCRPC, the therapy showed promising preliminary antitumor activity and durable responses.[4] The combination with enzalutamide in PTEN-deficient mCRPC showed acceptable safety and tolerability, but with limited antitumor activity.[5]

Safety and Tolerability Profile

The safety profile of this compound, both as a monotherapy and in combination, has been manageable. Dose-limiting toxicities and common adverse events are summarized below.

Table 3: Safety Profile of this compound Monotherapy and Combination Therapies
TherapyRecommended Phase II Dose (RP2D)Dose-Limiting Toxicities (DLTs)Common Adverse Events (Grade ≥3 in brackets)
Monotherapy 400 mg once dailyHypophosphatemia, HypocalcemiaDiarrhea (48%), Nausea (40%), Vomiting (31%)
+ Paclitaxel 200 mg once dailyHypocalcemia (Grade 3)Neutropenia (38.1%), Peripheral neuropathy (28.8%), Anorexia (21.4%)
+ Enzalutamide 200 mg once dailyHypocalcemia-
+ Pembrolizumab 200 mg once dailyHypophosphatemia (G3), Rash (G3)Diarrhea (33%), Rash (42%)

Experimental Protocols and Methodologies

The clinical trials investigating this compound have generally followed a phased approach, including dose-escalation and cohort expansion stages to determine safety, tolerability, and preliminary efficacy.

General Experimental Workflow

Clinical_Trial_Workflow Patient_Screening Patient Screening (e.g., PTEN status) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Phase I: Dose Escalation (3+3 Design) Enrollment->Dose_Escalation RP2D_Determination Determine Recommended Phase II Dose (RP2D) Dose_Escalation->RP2D_Determination Cohort_Expansion Phase II: Cohort Expansion at RP2D RP2D_Determination->Cohort_Expansion Treatment Treatment Administration (Monotherapy or Combination) Cohort_Expansion->Treatment Safety_Monitoring Safety & Tolerability Monitoring (AEs, DLTs) Treatment->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (RECIST 1.1) Treatment->Efficacy_Assessment PK_PD_Analysis Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Treatment->PK_PD_Analysis Data_Analysis Data Analysis & Reporting Safety_Monitoring->Data_Analysis Efficacy_Assessment->Data_Analysis PK_PD_Analysis->Data_Analysis

Diagram 2: Generalized Experimental Workflow for this compound Clinical Trials.
Key Methodological Aspects:

  • Patient Population: A key inclusion criterion for many of these trials was the confirmation of PTEN deficiency or loss in tumor tissue, reflecting the targeted mechanism of this compound.[2][5] Patients typically had advanced or metastatic solid tumors and had progressed on standard therapies.

  • Study Design: The studies often employed a dose-escalation phase (e.g., a 3+3 design) to identify the maximum tolerated dose and the recommended Phase II dose (RP2D).[6] This was followed by a dose-expansion phase where more patients were treated at the RP2D to further evaluate safety and efficacy.[6]

  • Dosing: this compound was administered orally once daily. The dosage varied between monotherapy and combination therapy, with the RP2D being lower in some combination settings to manage overlapping toxicities.

  • Efficacy Evaluation: Tumor responses were primarily assessed using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[2] Other endpoints included progression-free survival (PFS), overall survival (OS), and disease control rate (DCR).

  • Safety Assessment: Safety and tolerability were monitored through the recording of adverse events (AEs), graded according to the Common Terminology Criteria for Adverse Events (CTCAE), and the identification of dose-limiting toxicities (DLTs).

  • Pharmacodynamics: The biological activity of this compound was assessed by measuring the phosphorylation of downstream targets in the PI3K pathway, such as AKT, in tumor biopsies and surrogate tissues like platelet-rich plasma.[2] A decrease in the phospho/total AKT ratio was indicative of target engagement.[2]

Conclusion

The clinical development of this compound highlights a strategic shift from monotherapy to combination approaches to enhance its therapeutic potential. While this compound monotherapy has shown a manageable safety profile and evidence of target engagement, its single-agent efficacy appears limited. In contrast, combination therapies, particularly with chemotherapy (paclitaxel) and immunotherapy (pembrolizumab), have demonstrated more promising anti-tumor activity in biomarker-selected patient populations (PTEN-deficient/loss). These findings underscore the importance of rational combination strategies to overcome resistance and improve outcomes for patients with tumors harboring PI3K pathway alterations. Further clinical investigation is warranted to validate these combination approaches and to identify predictive biomarkers to optimize patient selection.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of GSK2636771

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like GSK2636771 is a critical final step in the experimental workflow. While specific disposal protocols for every research compound are not always readily available, a comprehensive approach rooted in established safety practices for handling potent kinase inhibitors is essential. This guide provides detailed procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

This compound is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ) investigated for its potential in cancer therapy. Although a Safety Data Sheet (SDS) for this compound from one supplier indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle and dispose of it as a potentially hazardous chemical due to its biological activity. Compounds designed to have potent effects on cellular pathways should be managed with caution throughout their lifecycle, including disposal.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A clean, buttoned lab coat.

All handling of this compound, including the preparation of waste, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials should follow a segregated waste stream approach. Do not mix this waste with general laboratory trash or dispose of it down the drain.

Waste Segregation and Containerization

Proper segregation of waste is fundamental to safe and compliant disposal. The following categories of waste should be considered:

Waste CategoryDescriptionContainer Type
Solid Waste Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, microfuge tubes), and contaminated PPE (gloves, etc.).A clearly labeled, sealable, and chemically compatible container designated for hazardous solid chemical waste.
Liquid Waste Solutions containing this compound (e.g., stock solutions, experimental media), and solvents used for rinsing contaminated glassware.A clearly labeled, sealable, and chemically compatible container designated for hazardous liquid chemical waste. Ensure the container is compatible with the solvents used.
Sharps Waste Needles, syringes, or any other sharp objects contaminated with this compound.A puncture-resistant sharps container specifically designated for chemically contaminated sharps.

Key Labeling Requirements for All Waste Containers:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A list of all other chemical constituents and their approximate concentrations (e.g., DMSO, ethanol).

  • The date the waste was first added to the container.

Decontamination of Glassware and Surfaces

Reusable glassware that has come into contact with this compound should be decontaminated before being washed for reuse. A common procedure involves:

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinseate should be collected and disposed of as hazardous liquid waste.

  • Soaking: Soak the rinsed glassware in a deactivating solution, such as a 10% bleach solution, for a recommended period (e.g., at least one hour).

  • Final Wash: After soaking, the glassware can be washed with standard laboratory detergent and water.

Work surfaces in the chemical fume hood should be wiped down with a suitable solvent and then cleaned with a detergent solution after each use. All cleaning materials should be disposed of as solid hazardous waste.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound can be visualized as follows:

DisposalWorkflow Start This compound Waste Generation Segregate Segregate Waste Streams Start->Segregate Solid Solid Waste (Unused powder, contaminated PPE) Segregate->Solid Liquid Liquid Waste (Solutions, rinseate) Segregate->Liquid Sharps Sharps Waste (Contaminated needles, etc.) Segregate->Sharps Containerize Properly Labeled Hazardous Waste Containers Solid->Containerize Liquid->Containerize Sharps->Containerize Dispose Dispose via Licensed Hazardous Waste Management Service (Typically Incineration) Containerize->Dispose

This compound Disposal Workflow

Final Disposal

All segregated and properly labeled hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor. These specialized services will ensure that the waste is handled and ultimately destroyed in a compliant manner, which for many chemical compounds involves high-temperature incineration.

Disclaimer: The information provided here is a general guide based on best practices for handling potent research compounds. Always consult your institution's specific safety and waste disposal protocols and the most recent Safety Data Sheet for this compound. Your local EHS department is the primary resource for ensuring compliance with all applicable regulations.

Personal protective equipment for handling GSK2636771

Author: BenchChem Technical Support Team. Date: November 2025

An imperative resource for researchers and drug development professionals on the safe handling and disposal of the potent PI3Kβ inhibitor, GSK2636771.

This guide provides critical safety and logistical information for the handling, storage, and disposal of this compound, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). Adherence to these guidelines is essential to ensure personal safety, maintain the integrity of the compound for research applications, and minimize environmental impact. While a Safety Data Sheet (SDS) from one supplier indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle all potent, biologically active small molecules with a high degree of caution.

Personal Protective Equipment (PPE)

The following personal protective equipment recommendations are tiered based on the laboratory activity and potential for exposure. Consistent and correct use of PPE is the primary defense against accidental exposure.

ActivityRequired PPESpecifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses• Chemotherapy-rated gloves (ASTM D6978) are recommended.• A disposable, back-closing gown is preferred.• ANSI Z87.1 certified safety glasses.
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection• Change gloves immediately if contaminated.• Back-closing gown with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes.
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes.

Experimental Protocols: Handling Procedures

A strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Before handling this compound, ensure all necessary PPE is donned correctly.

  • Prepare a designated work area within a certified chemical fume hood.

  • Cover the work surface with absorbent, disposable bench paper.

2. Weighing and Aliquoting (Solid Form):

  • All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation.

  • Use dedicated spatulas and weighing boats.

  • Clean all equipment with an appropriate solvent (e.g., 70% ethanol) after use.

3. Solution Preparation:

  • Preparation of this compound solutions should be performed in a chemical fume hood.

  • Add solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO.

  • If necessary, use a vortex mixer or sonication to aid dissolution.

4. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • Follow the supplier's recommendations for storage temperature, which is typically -20°C for the solid compound and prepared stock solutions.

  • Store in a designated, secure location away from incompatible materials.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.

  • Contain: For small spills, use absorbent pads to contain the material. For larger spills, use a spill kit appropriate for chemical spills.

  • Clean: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials (absorbent pads, PPE, etc.) must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid waste, including empty vials, contaminated weighing boats, and spatulas, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a sealed, leak-proof hazardous waste container.

    • Do not pour any solutions containing this compound down the drain.

  • Contaminated PPE:

    • All used PPE, such as gloves, gowns, and masks, should be considered contaminated and disposed of in a designated hazardous waste container.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1]

    • Hazardous organic waste is typically incinerated by a licensed waste management vendor.[1][2]

Signaling Pathway and Workflow Diagrams

GSK2636771_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designate Work Area (Fume Hood) Weigh Weigh Solid this compound Prep_Area->Weigh Don_PPE Don Appropriate PPE Don_PPE->Prep_Area Enter Hood Prepare_Solution Prepare Stock Solution Weigh->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Workspace and Equipment Perform_Experiment->Decontaminate Dispose_Waste Segregate and Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates GSK This compound GSK->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activates Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Promotes

Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.